Product packaging for Mitolactol(Cat. No.:CAS No. 10318-26-0)

Mitolactol

Cat. No.: B1677168
CAS No.: 10318-26-0
M. Wt: 307.96 g/mol
InChI Key: VFKZTMPDYBFSTM-GUCUJZIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mitolactol, also known scientifically as Dibromodulcitol (DBD), is a bifunctional alkylating agent with antineoplastic properties, making it a compound of significant interest in oncology research . Its primary mechanism of action involves alkylating DNA, specifically by forming cross-links between DNA strands . This activity, which predominantly targets the N7 position of guanine bases, disrupts DNA replication and transcription, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis . Beyond DNA, this compound can also interfere with RNA and protein synthesis, contributing to its cytotoxic effects . Historically, clinical investigations have explored this compound's efficacy against various malignancies. It has been studied in clinical trials for the treatment of advanced squamous carcinoma of the cervix, both as a single agent and in combination with cisplatin . Furthermore, its ability to cross the blood-brain barrier has prompted research into its potential for controlling brain and central nervous system tumors . Research has also examined its activity against other cancer types, including breast cancer and medulloblastoma . This compound is offered for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Br2O4 B1677168 Mitolactol CAS No. 10318-26-0

Properties

IUPAC Name

(2R,3S,4R,5S)-1,6-dibromohexane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5+,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKZTMPDYBFSTM-GUCUJZIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CBr)O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](CBr)O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2O4
Record name DIBROMODULCITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020414
Record name Dibromodulcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dibromodulcitol is a white powder. Insoluble in water. (NTP, 1992)
Record name DIBROMODULCITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
Record name DIBROMODULCITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

10318-26-0
Record name DIBROMODULCITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mitolactol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10318-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitolactol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitolactol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12916
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dibromodulcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOLACTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ2P1SIK8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mitolactol's In Vitro Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitolactol (dibromodulcitol, DBD) is a bifunctional alkylating agent that has demonstrated cytotoxic effects against various cancer cell lines in vitro. Its primary mechanism of action involves the induction of DNA damage through the formation of interstrand cross-links, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing the experimental evidence and methodologies used to elucidate its effects on DNA, the cell cycle, and apoptosis.

Introduction

This compound is a halogenated sugar alcohol that belongs to the class of alkylating agents, a cornerstone of cancer chemotherapy. Its cytotoxic activity is attributed to its ability to covalently bind to and damage cellular macromolecules, primarily DNA. This guide will delve into the specific molecular events triggered by this compound in a controlled in vitro environment, providing researchers with a detailed understanding of its mode of action.

DNA Damage: The Primary Insult

The principal mechanism by which this compound exerts its cytotoxic effects is through the alkylation of DNA. As a bifunctional agent, it possesses two reactive sites, enabling it to form covalent bonds with nucleophilic centers on DNA bases, particularly the N7 position of guanine. This can result in the formation of DNA monoadducts and, more critically, interstrand cross-links (ICLs). These ICLs physically prevent the separation of the DNA double helix, a process essential for both DNA replication and transcription.

Quantification of DNA Cross-linking

Experimental Protocol: Alkaline Comet Assay for DNA Interstrand Cross-links

This protocol is adapted from standard methods for detecting ICLs.

  • Cell Treatment: Culture cancer cells to logarithmic growth phase and treat with varying concentrations of this compound for a specified duration. Include a negative control (vehicle-treated) and a positive control for DNA damage (e.g., hydrogen peroxide).

  • Cell Embedding: Harvest and resuspend cells in low melting point agarose at 37°C. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Irradiation: To detect ICLs, induce random DNA strand breaks by irradiating the slides with a known dose of X-rays or gamma rays. The cross-links will retard the migration of the fragmented DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head. A reduction in tail moment compared to the irradiated control indicates the presence of ICLs.

Cell Cycle Arrest: A Consequence of DNA Damage

The presence of this compound-induced DNA damage triggers cellular surveillance mechanisms known as cell cycle checkpoints. These checkpoints halt the progression of the cell cycle to allow time for DNA repair. If the damage is too extensive to be repaired, the cell may be targeted for apoptosis. This compound has been characterized as a "cycle-specific" cytotoxic agent, indicating its profound effect on proliferating cells.

While specific flow cytometry data quantifying the percentage of cells in each phase of the cell cycle after this compound treatment are not widely published, the general methodology for this analysis is well-established.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Plate cells and treat with this compound at various concentrations and time points.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

  • Data Analysis: The percentage of cells in each phase is quantified using cell cycle analysis software.

Mitolactol_Cell_Cycle_Arrest This compound This compound DNA_Damage DNA Interstrand Cross-links This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase Inhibition Chk1_Chk2->Cdc25 CDK1_CyclinB CDK1/Cyclin B Complex Inactivation Cdc25->CDK1_CyclinB dephosphorylation inhibited G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest leads to

Apoptosis: The Ultimate Fate

When DNA damage induced by this compound is beyond repair, the cell undergoes programmed cell death, or apoptosis. The available evidence points towards the involvement of the intrinsic or mitochondrial pathway of apoptosis.

The Intrinsic Apoptotic Pathway

This pathway is initiated by intracellular stress, such as DNA damage. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate. DNA damage can lead to the activation of pro-apoptotic members, which then permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c from the mitochondria into the cytoplasm.

In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, dismantling the cell by cleaving various cellular substrates.

Mitolactol_Apoptosis_Pathway cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bcl2_Family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) p53->Bcl2_Family Cytochrome_c_Release Cytochrome c Release Bcl2_Family->Cytochrome_c_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c_Release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins

  • Cell Lysis: Treat cells with this compound and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, total caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands relative to the loading control to determine changes in protein expression levels.

Effects on RNA and Protein Synthesis

In addition to its primary effect on DNA, this compound has been reported to interfere with RNA and protein synthesis. This is likely a downstream consequence of the extensive DNA damage and cell cycle arrest, which would globally impact cellular metabolism and macromolecular synthesis. However, specific in vitro studies quantifying the direct inhibitory effect of this compound on transcription and translation are limited.

Experimental Protocol: In Vitro Transcription and Translation Assays

  • RNA Synthesis Inhibition: This can be assessed by measuring the incorporation of radiolabeled uridine (e.g., [³H]-uridine) into newly synthesized RNA in this compound-treated cells compared to control cells.

  • Protein Synthesis Inhibition: Similarly, the effect on protein synthesis can be determined by measuring the incorporation of radiolabeled amino acids (e.g., [³⁵S]-methionine) into newly synthesized proteins.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro effects of this compound.

Parameter Cell Line Value Reference
IC50 (Exponential Growth) Hepatoma 3924A2.3 µM[1]
IC50 (Stationary Phase) Hepatoma 3924A5.5 µM[1]
Cytotoxicity 9L Rat Brain TumorMaximum cell kill after 13-16 hr preincubation[2]

Conclusion

The in vitro mechanism of action of this compound is centered on its ability to induce DNA interstrand cross-links. This primary damage triggers a cascade of cellular responses, including cell cycle arrest, primarily at the G2/M checkpoint, and ultimately leads to apoptosis through the intrinsic mitochondrial pathway. While the core components of this mechanism are established, further research is warranted to provide more detailed quantitative data on the extent of DNA damage, the precise kinetics of cell cycle arrest, and the full spectrum of molecular players involved in the apoptotic signaling cascade in various cancer cell types. A deeper understanding of these processes will be invaluable for the rational design of combination therapies and for identifying biomarkers to predict tumor sensitivity to this compound.

Mitolactol_Overall_Mechanism This compound This compound DNA_Alkylation DNA Alkylation (N7-Guanine) This compound->DNA_Alkylation ICL Interstrand Cross-links DNA_Alkylation->ICL Replication_Block Replication Fork Stall ICL->Replication_Block Transcription_Block Transcription Inhibition ICL->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis (Intrinsic Pathway) Cell_Cycle_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

Dibromodulcitol DNA alkylating properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the DNA Alkylating Properties of Dibromodulcitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromodulcitol (DBD), also known as Mitolactol, is a bifunctional alkylating agent with demonstrated antineoplastic activity.[1][2] Its cytotoxicity is primarily attributed to its ability to form covalent interstrand cross-links in DNA, which obstructs critical cellular processes like DNA replication and transcription, ultimately triggering cell death.[2][3][4] This technical guide provides a comprehensive overview of the DNA alkylating properties of Dibromodulcitol, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols for its study, and illustrating the cellular signaling pathways activated in response to the DNA damage it induces.

Mechanism of DNA Alkylation

Dibromodulcitol is a prodrug that requires chemical transformation to exert its cytotoxic effects. In an aqueous environment, it is converted to reactive epoxide intermediates, with dianhydrogalactitol being a key cytotoxic metabolite. These epoxides are highly electrophilic and can covalently bind to nucleophilic sites on DNA bases.

The primary mechanism involves a two-step alkylation process. First, one epoxide ring reacts with a DNA base, typically at the N7 position of guanine, to form a mono-adduct. Subsequently, the second reactive site on the molecule reacts with a base on the opposite DNA strand, creating a stable interstrand cross-link (ICL). This ICL physically prevents the separation of the DNA double helix, a critical step for both replication and transcription, leading to cell cycle arrest and apoptosis.

G1 cluster_activation Activation cluster_alkylation DNA Alkylation Process cluster_consequence Cellular Consequences DBD Dibromodulcitol (Prodrug) Epoxide Reactive Epoxide Intermediate (e.g., Dianhydrogalactitol) DBD->Epoxide Spontaneous Conversion DNA Double-Stranded DNA Epoxide->DNA 1. First Alkylation Mono DNA Mono-adduct ICL Interstrand Cross-link (ICL) Mono->ICL 2. Second Alkylation Block Blockage of DNA Replication & Transcription ICL->Block DDR DNA Damage Response (DDR) Activation Block->DDR Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis

Caption: The activation and DNA cross-linking mechanism of Dibromodulcitol.

Quantitative Data on Cytotoxicity

The cytotoxic efficacy of Dibromodulcitol has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency. The data below is derived from clonogenic assays assessing cell survival.

ParameterCell LineCell Growth PhaseValue (IC50)Reference
CytotoxicityHepatoma 3924AExponential2.3 µM
CytotoxicityHepatoma 3924AStationary5.5 µM

Experimental Protocols for Assessing DNA Cross-linking

Several methods can be employed to detect and quantify the formation of DNA interstrand cross-links induced by agents like Dibromodulcitol.

Modified Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive technique for detecting DNA damage. A modified version is used to specifically measure ICLs. The principle is that ICLs prevent DNA strand separation under denaturing (alkaline) conditions, reducing the migration of DNA fragments out of the cell nucleus during electrophoresis. To measure ICLs effectively, a fixed amount of single-strand breaks are typically introduced (e.g., via irradiation) to allow non-cross-linked DNA to migrate.

G2 A 1. Cell Treatment Treat cultured cells with Dibromodulcitol. B 2. Irradiation (Optional) Induce a fixed level of single-strand breaks (e.g., X-rays). A->B C 3. Cell Embedding Embed single cells in low-melting-point agarose on a slide. B->C D 4. Lysis Lyse cells with detergent and high salt to remove membranes and proteins. C->D E 5. Alkaline Unwinding Incubate slides in alkaline buffer (pH > 13) to denature DNA. D->E F 6. Electrophoresis Apply an electric field. Fragmented, single-stranded DNA migrates, forming a 'comet tail'. E->F G 7. Analysis Stain DNA and quantify the tail moment. Reduced migration indicates cross-linking. F->G

Caption: Workflow for the modified alkaline comet assay to detect ICLs.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of Dibromodulcitol for a defined period.

  • Induction of Strand Breaks: After treatment, irradiate the cells with a controlled dose of ionizing radiation to introduce a known frequency of single-strand breaks.

  • Slide Preparation: Harvest the cells, mix them with low-melting-point agarose, and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100) to lyse the cells and unfold the nuclear DNA.

  • Alkaline Denaturation: Place the slides in an electrophoresis chamber filled with a fresh, cold alkaline buffer (e.g., NaOH, EDTA, pH > 13) to unwind and denature the DNA.

  • Electrophoresis: Apply a voltage to the chamber. The negatively charged DNA will migrate towards the anode. The extent of migration (the "comet tail") is proportional to the amount of DNA fragmentation.

  • Neutralization and Staining: Neutralize the slides in a Tris buffer, stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide), and visualize using a fluorescence microscope.

  • Quantification: Use imaging software to measure the amount of DNA in the comet head versus the tail. A decrease in the tail moment compared to irradiated controls indicates the presence of interstrand cross-links that have retarded DNA migration.

Gel-Based Assay for Naked DNA

This method directly assesses the ability of an agent to cross-link purified plasmid DNA. The separation of denatured single-stranded DNA from covalently linked double-stranded DNA is achieved through gel electrophoresis.

Methodology:

  • Reaction: Linearized plasmid DNA is incubated with Dibromodulcitol under physiological conditions (buffer, 37°C).

  • Denaturation: The reaction is stopped, and the DNA is denatured using heat or an alkaline solution.

  • Agarose Gel Electrophoresis: The samples are run on an agarose gel. Single-stranded (non-cross-linked) DNA migrates faster than the bulkier, double-stranded (cross-linked) DNA.

  • Visualization: The gel is stained with a DNA intercalating dye. The appearance of a slower-migrating band in the treated lanes confirms the presence of interstrand cross-links.

Cellular Signaling Response to DNA Damage

The formation of ICLs by Dibromodulcitol constitutes significant DNA damage, which activates a complex network of signaling pathways known as the DNA Damage Response (DDR). The DDR coordinates cell cycle checkpoints, recruits DNA repair machinery, and, if the damage is irreparable, initiates programmed cell death.

The primary sensors for this type of lesion are the ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate and activate downstream transducer kinases, CHK1 and CHK2, which in turn target a host of effector proteins. A critical effector is the p53 tumor suppressor, which can halt the cell cycle at the G1/S or G2/M checkpoints to allow time for repair or trigger apoptosis.

G3 cluster_trigger Damage Induction cluster_sensor Sensors cluster_transducer Transducers cluster_effector Effectors & Outcomes DBD Dibromodulcitol ICL DNA Interstrand Cross-link DBD->ICL ATM ATM Kinase ICL->ATM ATR ATR Kinase ICL->ATR Repair DNA Repair (e.g., Homologous Recombination) ICL->Repair CHK2 CHK2 ATM->CHK2 P CHK1 CHK1 ATR->CHK1 P p53 p53 Activation CHK2->p53 Arrest Cell Cycle Arrest (G1/S, G2/M) CHK1->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Key pathways in the DNA Damage Response to Dibromodulcitol.

Conclusion

Dibromodulcitol functions as a potent DNA alkylating agent, whose cytotoxic activity is mediated by the formation of interstrand cross-links. This guide has detailed its molecular mechanism, provided quantitative cytotoxicity data, and described robust experimental protocols for the analysis of its DNA-damaging effects. A deeper understanding of the interplay between DBD-induced DNA damage and the cellular DNA Damage Response pathways is critical for optimizing its therapeutic application, overcoming drug resistance, and guiding the development of next-generation alkylating agents for cancer therapy.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Mitolactol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitolactol, also known by its chemical name 1,6-dibromo-1,6-dideoxy-D-galactitol and the synonym dibromodulcitol, is a synthetic hexitol derivative with notable antineoplastic and radiosensitizing properties.[1] As a bifunctional alkylating agent, this compound has been a subject of interest in cancer research, particularly for its ability to cross the blood-brain barrier, making it a candidate for the treatment of brain tumors.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a halogenated sugar alcohol. Its structure consists of a six-carbon chain with hydroxyl groups at positions 2, 3, 4, and 5, and bromine atoms at positions 1 and 6.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2R,3S,4R,5S)-1,6-dibromohexane-2,3,4,5-tetrol[PubChem CID: 5284380]
Molecular Formula C₆H₁₂Br₂O₄[PubChem CID: 5284380]
Molecular Weight 307.96 g/mol [PubChem CID: 5284380]
Appearance White powder[PubChem CID: 5284380]
Solubility Insoluble in water (<1 mg/mL)[PubChem CID: 5284380]
CAS Number 10318-26-0[PubChem CID: 5284380]
Synonyms Dibromodulcitol, DBD, Elobromol, Mitolac[1]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through its function as a DNA alkylating agent.[3] Its bifunctional nature, with two reactive bromine atoms, allows it to form covalent cross-links within and between DNA strands.[3] This process is central to its anticancer activity.

The proposed mechanism involves the following steps:

  • Cellular Uptake: this compound enters the cell, including cancer cells.

  • Activation: In an aqueous environment, this compound is transformed into its active epoxide derivatives.

  • DNA Alkylation: The epoxide groups, being highly reactive, readily attack nucleophilic sites on the DNA bases, particularly the N7 position of guanine.

  • Cross-linking: The presence of two reactive sites allows the formation of both intrastrand and interstrand DNA cross-links.

  • Cellular Consequences: These DNA cross-links disrupt critical cellular processes:

    • Inhibition of DNA Replication and Transcription: The cross-links prevent the unwinding of the DNA double helix, which is essential for DNA replication and transcription, thereby halting cell proliferation.

    • Induction of Apoptosis: The extensive DNA damage triggers the cell's apoptotic machinery, leading to programmed cell death.

This compound can also interfere with RNA and protein synthesis, further contributing to its cytotoxic effects.

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound-induced apoptosis.

Mitolactol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment This compound This compound Mitolactol_in Intracellular This compound This compound->Mitolactol_in Cellular Uptake Active_Metabolites Active Epoxide Metabolites Mitolactol_in->Active_Metabolites Metabolic Activation DNA Nuclear DNA Active_Metabolites->DNA Alkylation DNA_Adducts DNA Adducts & Intra/Interstrand Cross-links Active_Metabolites->DNA_Adducts Replication_Block Replication/Transcription Blockage DNA_Adducts->Replication_Block Apoptosis_Signal Apoptosis Signaling Cascade DNA_Adducts->Apoptosis_Signal Replication_Block->Apoptosis_Signal Apoptosis Apoptosis Apoptosis_Signal->Apoptosis Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_pharmacokinetics Pharmacokinetics Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) IC50 Determine IC50 Values in Cancer Cell Lines Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., DNA Alkylation Assay) IC50->Mechanism Animal_Model Animal Tumor Model (e.g., Xenograft) Mechanism->Animal_Model Efficacy Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Toxicity Studies Animal_Model->Toxicity PK_Human Clinical PK (Phase I Trials) Efficacy->PK_Human Toxicity->PK_Human PK_Animal Preclinical PK (Animal Models) PK_Animal->PK_Human

References

Mitolactol: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitolactol, also known as Dibromodulcitol, is an alkylating agent that has been investigated for its antineoplastic properties. As with any compound under research and development, a thorough understanding of its physicochemical properties is paramount for formulation, preclinical, and clinical studies. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in common laboratory solvents. Due to the limited publicly available quantitative data, this guide also includes detailed general experimental protocols for determining these crucial parameters.

Solubility of this compound

The solubility of a drug substance is a critical factor influencing its bioavailability and the feasibility of various formulations. Based on available literature, the solubility of this compound is qualitatively described across a range of common solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative information.

SolventIUPAC NameSolvent TypeQualitative SolubilityQuantitative Solubility (mg/mL)Citation
WaterWaterPolar ProticInsoluble< 1[1]
EthanolEthanolPolar ProticSlightly SolubleData Not Available
Dimethylformamide (DMF)N,N-DimethylformamidePolar AproticSolubleData Not Available

Note: "Data Not Available" indicates that while a qualitative description exists, no specific numerical value in mg/mL or g/100mL was found in the reviewed literature. Researchers are strongly encouraged to determine quantitative solubility in their specific solvent systems.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s) of interest

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be visually present.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the undissolved solid.

  • Sample Collection: Carefully withdraw a sample from the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their concentrations.

    • Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

  • Data Reporting: Report the solubility as mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge C->D E Filter supernatant D->E G HPLC analysis E->G F Prepare standards F->G H Calculate concentration G->H

Figure 1: Workflow for Shake-Flask Solubility Determination.

Stability of this compound

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. This compound has been reported to be unstable in aqueous solutions, particularly under alkaline conditions.

Summary of Stability Data
ConditionObservationCitation
Aqueous Solution Unstable; undergoes transformation.
Alkaline Conditions Readily decomposes.
Dry Air Stable.

A stability-indicating HPLC method has been developed to separate this compound from its degradation products in aqueous solutions, which is essential for quantitative stability studies.

Proposed Degradation Pathway: Hydrolysis

As a halogenated sugar alcohol, the primary degradation pathway for this compound in aqueous solution is likely hydrolysis. Under neutral or alkaline conditions, nucleophilic substitution of the bromide ions by hydroxide ions is expected. This can proceed in a stepwise manner, potentially forming monohydroxylated intermediates before complete hydrolysis. Under acidic conditions, the degradation may be slower. The final degradation products would likely be the corresponding hexitol (dulcitol) and bromide ions.

G This compound This compound (1,6-dibromo-1,6-dideoxygalactitol) Intermediate Monohydroxy Intermediate This compound->Intermediate Hydrolysis (-HBr) Dulcitol Dulcitol (Galactitol) Intermediate->Dulcitol Hydrolysis (-HBr)

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Uptake and Distribution of Dibromodulcitol

Introduction

Dibromodulcitol (DBD), also known as Mitolactol, is a halogenated sugar alcohol that functions as a bifunctional alkylating agent. It has been utilized in chemotherapy, particularly for brain tumors and other malignancies, due to its ability to cross the blood-brain barrier. Understanding its cellular uptake, distribution, and mechanism of action is crucial for optimizing its therapeutic efficacy and developing novel drug delivery strategies. This guide provides a comprehensive overview of the existing research on Dibromodulcitol, focusing on quantitative data, experimental methodologies, and the molecular pathways it influences.

Cellular Uptake and Cytotoxicity

The entry of Dibromodulcitol into cancer cells is the initial step for its cytotoxic action. While the precise transport mechanism has not been fully elucidated, it is understood that as a sugar alcohol derivative, it may utilize carrier-mediated transport systems. In aqueous solutions, DBD is known to transform into cytotoxic products, which are believed to be the primary mediators of its anticancer effects[1]. The parent drug itself may not be the active cytotoxic agent[1].

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of Dibromodulcitol has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect.

Cell LineGrowth PhaseIC50 (µM)Reference
Hepatoma 3924AExponential2.3[2]
Hepatoma 3924AStationary5.5[2]

This table summarizes the available IC50 values for Dibromodulcitol in the specified cell line.

Experimental Protocol: In Vitro Cellular Uptake and Cytotoxicity Assay (Generalized)

Objective: To determine the rate of cellular uptake and the cytotoxic effect (IC50) of Dibromodulcitol in a cancer cell line (e.g., a glioma cell line).

Materials:

  • Cancer cell line (e.g., U87 human glioblastoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Dibromodulcitol (DBD)

  • Radiolabeled [¹⁴C]-DBD or [³H]-DBD (for uptake studies)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail and scintillation counter

  • MTT or similar cell viability assay kit

  • Multi-well cell culture plates (96-well for cytotoxicity, 24-well for uptake)

Procedure:

Part A: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of DBD in culture medium. Replace the existing medium with the DBD-containing medium. Include untreated control wells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against drug concentration.

Part B: Cellular Uptake Assay (Using Radiolabeled DBD)

  • Cell Seeding: Seed cells into 24-well plates and grow to near confluence.

  • Pre-incubation: Wash the cells with warm PBS and pre-incubate with a buffer (e.g., HBSS) for 30 minutes at 37°C.

  • Initiate Uptake: Add radiolabeled DBD to each well to initiate the uptake.

  • Time Points: At various time points (e.g., 5, 15, 30, 60, 120 minutes), stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well to lyse the cells.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay to normalize the uptake data.

  • Data Analysis: Express the cellular uptake as the amount of drug per milligram of cell protein and plot against time to determine the uptake kinetics.

Visualization: Cellular Uptake Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DBD_out Dibromodulcitol (DBD) Transporter Membrane Transporter DBD_out->Transporter Binding DBD_in Intracellular DBD Transporter->DBD_in Transport Metabolites Active Metabolites DBD_in->Metabolites Metabolism

Caption: Cellular uptake of Dibromodulcitol.

In Vivo Distribution

The distribution of Dibromodulcitol to various tissues, particularly its ability to penetrate the central nervous system, is a key aspect of its clinical utility. Studies have utilized neutron activation analysis to track the bromine content of DBD in human brain tissues.

Quantitative Data: Tissue Distribution in the Central Nervous System

Following oral administration of Dibromodulcitol, the bromine content in brain tumor tissue and normal white matter was significantly elevated compared to untreated controls.

TissueParameterValueReference
Malignant GliomaBromine content increase vs. control3-4 times[3]
White MatterBromine content increase vs. control3-4 times
Tumor vs. White MatterAverage accumulation ratio1.8 ± 0.4
Cerebrospinal Fluid (Children)Peak Dibromodulcitol ConcentrationVariable, detectable
Cerebrospinal Fluid (Children)Peak Dianhydrodulcitol ConcentrationVariable, detectable

This table summarizes the reported distribution data of Dibromodulcitol in the central nervous system.

Experimental Protocol: In Vivo Tissue Distribution Study (Generalized)

This generalized protocol describes a typical animal study to determine the tissue distribution of a drug like Dibromodulcitol.

Objective: To quantify the concentration of Dibromodulcitol and its major metabolites in various tissues over time after administration to a rodent model.

Materials:

  • Laboratory animals (e.g., Sprague-Dawley rats)

  • Dibromodulcitol

  • Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

  • Surgical instruments for dissection

  • Tissue homogenizer

  • Centrifuge

  • Analytical equipment (e.g., HPLC-MS/MS)

  • Internal standard for analytical quantification

Procedure:

  • Animal Dosing: Administer a single dose of DBD to a cohort of rats (e.g., via oral gavage or intravenous injection).

  • Time Points: At specified time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals.

  • Tissue Collection: Immediately collect blood and various tissues (e.g., brain, liver, kidneys, spleen, lungs, heart, muscle, fat).

  • Sample Processing:

    • Rinse tissues with cold saline to remove excess blood.

    • Blot dry and weigh the tissues.

    • Homogenize the tissues in a suitable buffer (e.g., PBS).

  • Drug Extraction:

    • Precipitate proteins from plasma and tissue homogenates (e.g., with acetonitrile).

    • Perform liquid-liquid or solid-phase extraction to isolate the drug and its metabolites.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated HPLC-MS/MS method to determine the concentrations of DBD and its metabolites.

  • Data Analysis:

    • Calculate the drug concentration in each tissue (e.g., in ng/g of tissue).

    • Plot the tissue concentration-time profiles for each organ.

Visualization: In Vivo Experimental Workflow

G Start Start DrugAdmin Drug Administration (e.g., Oral Gavage) Start->DrugAdmin TimePoints Time Points DrugAdmin->TimePoints Euthanasia Euthanasia TimePoints->Euthanasia TissueCollection Tissue Collection (Blood, Brain, Liver, etc.) Euthanasia->TissueCollection Homogenization Tissue Homogenization TissueCollection->Homogenization Extraction Drug Extraction Homogenization->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis DataAnalysis Data Analysis Analysis->DataAnalysis End End DataAnalysis->End

Caption: Workflow for an in vivo tissue distribution study.

Mechanism of Action and Signaling Pathway

Dibromodulcitol is a bifunctional alkylating agent, which means it has two reactive sites that can form covalent bonds with nucleophilic groups in cellular macromolecules. Its primary target is DNA.

The mechanism of action involves the following steps:

  • Alkylation of DNA: DBD forms cross-links within and between DNA strands. This primarily occurs at the N7 position of guanine bases.

  • Inhibition of DNA Replication: The DNA cross-links prevent the unwinding of the DNA double helix, which is essential for DNA replication and transcription.

  • Cell Cycle Arrest: The disruption of DNA replication leads to the activation of cell cycle checkpoints, causing the cell to arrest its progression through the cell cycle.

  • Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell initiates programmed cell death, or apoptosis.

The apoptotic signaling cascade initiated by DNA damage is complex and involves a family of proteins that regulate cell death. While the specific pathway for Dibromodulcitol is not fully elucidated, a generalized pathway for DNA damage-induced apoptosis is presented below. This intrinsic pathway is heavily regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

Visualization: Generalized DNA Alkylation-Induced Apoptosis Pathway

G cluster_stimulus Cellular Stress cluster_dna_damage DNA Damage & Repair cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade DBD Dibromodulcitol (DBD) DNA_Alkylation DNA Alkylation (Cross-linking) DBD->DNA_Alkylation DNA_Damage_Response DNA Damage Response DNA_Alkylation->DNA_Damage_Response Bcl2_family Bcl-2 Family Regulation DNA_Damage_Response->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized pathway of apoptosis induced by DNA alkylating agents.

Conclusion

Dibromodulcitol remains a relevant chemotherapeutic agent, particularly for central nervous system malignancies. Its efficacy is attributed to its ability to cross the blood-brain barrier and induce DNA damage in cancer cells, leading to apoptosis. This guide has summarized the available quantitative data on its cytotoxicity and tissue distribution, provided generalized experimental protocols for its study, and visualized its proposed mechanism of action. However, there are notable gaps in the literature, particularly regarding specific cellular uptake transporters, comprehensive tissue distribution data across a wide range of organs, and the detailed molecular players in the DBD-induced apoptotic pathway. Further research in these areas would be invaluable for the continued development and optimization of therapies involving Dibromodulcitol.

References

Mitolactol's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitolactol, also known as Dibromodulcitol, is a bifunctional alkylating agent that exhibits cytotoxic effects on cancer cells primarily by inducing DNA damage. This damage disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effect on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

This compound is a halogenated sugar alcohol that functions as a DNA cross-linking agent. Its chemical structure allows it to form covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links.[1][2] These lesions physically obstruct DNA replication and transcription, triggering a cellular stress response that culminates in cell cycle arrest and programmed cell death.[1][2] Understanding the precise mechanisms by which this compound modulates the cell cycle is crucial for its development as a chemotherapeutic agent and for identifying potential combination therapies.

Mechanism of Action: DNA Cross-linking and Cell Cycle Arrest

The primary mechanism of action of this compound is its ability to alkylate DNA. As a bifunctional agent, it can react with two different sites on DNA, leading to the formation of covalent cross-links.[1] These cross-links are highly cytotoxic lesions that block the progression of DNA replication forks and transcription machinery.

This DNA damage activates the DNA Damage Response (DDR), a complex network of signaling pathways that sense the damage, halt the cell cycle to allow for repair, and if the damage is irreparable, initiate apoptosis. The primary cell cycle checkpoint activated by DNA cross-linking agents like this compound is the G2/M checkpoint. This prevents cells with damaged DNA from entering mitosis, a phase where such damage could lead to catastrophic chromosomal abnormalities.

Quantitative Data on this compound's Effects

Precise quantitative data on this compound's effects are essential for evaluating its potency and therapeutic window. The following table summarizes available data on its cytotoxicity.

Cell LineCell TypeParameterValueReference
Hepatoma 3924ARat HepatomaIC50 (exponentially growing)2.3 µM
Hepatoma 3924ARat HepatomaIC50 (stationary phase)5.5 µM

Note: Further research is needed to establish a broader profile of this compound's activity across a wider range of cancer cell lines.

Signaling Pathways Involved in this compound-Induced Cell Cycle Arrest

The G2/M arrest induced by this compound is orchestrated by a complex signaling cascade. The following diagram illustrates the key pathways involved.

Mitolactol_Pathway cluster_0 This compound Action cluster_1 DNA Damage Response cluster_2 Cell Cycle Control cluster_3 Cell Fate This compound This compound DNA_Crosslink DNA Interstrand Cross-links This compound->DNA_Crosslink ATM_ATR ATM / ATR Activation DNA_Crosslink->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cdc25 Cdc25 Inhibition Chk1_Chk2->Cdc25 G2M_Arrest G2/M Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis Cdk1_CyclinB Cdk1/Cyclin B Inactivation Cdc25->Cdk1_CyclinB | Cdk1_CyclinB->G2M_Arrest leads to G2M_Arrest->Apoptosis if damage is severe

This compound-induced DNA damage response and G2/M cell cycle arrest pathway.

Key players in the pathway:

  • ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related): These are primary sensors of DNA damage. They are activated in response to DNA cross-links.

  • Chk1 (Checkpoint kinase 1) and Chk2 (Checkpoint kinase 2): These are downstream kinases phosphorylated and activated by ATM and ATR. Activated Chk1 and Chk2 phosphorylate and inactivate Cdc25 phosphatases.

  • Cdc25: This family of phosphatases is responsible for activating the Cdk1/Cyclin B complex. Inhibition of Cdc25 prevents the cell from entering mitosis.

  • Cdk1/Cyclin B: This complex is the master regulator of the G2/M transition. Its inactivation is the direct cause of the G2/M arrest.

  • p53: This tumor suppressor protein is a key regulator of the cell cycle and apoptosis. It is activated in response to DNA damage and can contribute to both cell cycle arrest and the induction of apoptosis.

Potential Role of Reactive Oxygen Species (ROS)

While the primary mechanism of this compound is DNA alkylation, the generation of reactive oxygen species (ROS) can be a contributing factor to the cytotoxicity of some anticancer agents. Elevated ROS levels can cause oxidative damage to DNA, proteins, and lipids, further exacerbating cellular stress and promoting apoptosis. Further investigation is required to determine the extent to which this compound induces ROS production and its contribution to the overall mechanism of cell death.

Experimental Protocols

The following section outlines the detailed methodologies for key experiments used to investigate the effects of this compound on cell cycle progression.

Cell Culture and Drug Treatment
  • Cell Lines: Select appropriate cancer cell lines for the study.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations for treatment.

Cell Viability Assay (e.g., MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Workflow for a typical MTT cell viability assay.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Flow_Cytometry_Workflow A Treat cells with This compound B Harvest and wash cells A->B C Fix cells in ice-cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze on a flow cytometer F->G H Model cell cycle distribution G->H

Workflow for cell cycle analysis using flow cytometry.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time points.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then incubate with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This method is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Chk1, p-Chk2, p-p53, Cyclin B1, Cdk1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

DNA Cross-linking Assay (e.g., Comet Assay)

The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand cross-links.

  • Cell Treatment: Treat cells with this compound.

  • Irradiation: Irradiate the cells with a known dose of ionizing radiation (e.g., X-rays or gamma rays) to introduce a fixed number of DNA strand breaks.

  • Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: In untreated cells, the radiation-induced DNA fragments will migrate out of the nucleoid, forming a "comet tail." In cells with DNA cross-links, the migration of DNA will be impeded, resulting in a smaller comet tail. The degree of cross-linking can be quantified by measuring the decrease in the comet tail moment.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular production of ROS.

  • Cell Treatment: Treat cells with this compound.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound exerts its cytotoxic effects by inducing DNA interstrand cross-links, which trigger a DNA damage response leading to a robust G2/M cell cycle arrest. This arrest is mediated by the ATM/ATR-Chk1/Chk2 signaling pathway, which ultimately inhibits the activity of the Cdk1/Cyclin B complex. If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis, a process in which p53 can play a significant role. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential in cancer treatment. Future studies should focus on generating more extensive quantitative data across various cancer models to fully elucidate its efficacy and to identify predictive biomarkers for patient response.

References

The Early Discovery and Development of Mitolactol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitolactol, also known as Dibromodulcitol (DBD), is a bifunctional alkylating agent that garnered interest in the mid to late 20th century as a potential antineoplastic agent. Its development from synthesis to early clinical evaluation provides a valuable case study in the classical era of cytotoxic drug discovery. This technical guide consolidates the foundational knowledge on this compound, detailing its chemical synthesis, mechanism of action, preclinical findings, and the quantitative outcomes of its early clinical trials. The information is presented to serve as a comprehensive resource for researchers in oncology and drug development, featuring detailed experimental protocols, tabulated quantitative data, and visualizations of its molecular interactions and developmental workflow.

Introduction

The quest for effective cancer chemotherapeutics in the 20th century led to the exploration of various classes of DNA-damaging agents. Among these, alkylating agents proved to be a cornerstone of many treatment regimens. This compound (1,6-dibromo-1,6-dideoxy-D-mannitol) emerged from this research as a promising oral agent with a unique chemical structure derived from a sugar alcohol. Its ability to cross the blood-brain barrier made it a candidate for treating brain tumors, in addition to a range of other solid tumors. This document provides an in-depth look at the pivotal early-stage research that defined the profile of this compound as a chemotherapeutic agent.

Chemical Synthesis

The synthesis of this compound is a straightforward process starting from D-mannitol. The primary method involves the reaction of D-mannitol with hydrobromic acid.

Synthesis Protocol

The synthesis of 1,6-dibromo-1,6-dideoxy-D-mannitol is achieved through the following steps:

  • D-mannitol is dissolved in hydrobromic acid.

  • The solution is heated under reflux for a period of 3 hours.

  • Following reflux, the mixture is diluted with water and the temperature is lowered to 52°C.

  • Activated charcoal is added for decolorization, and the solution is filtered.

  • The filtrate is then cooled to 20°C.

  • The pH is adjusted to 1-2 with sodium bicarbonate while stirring.

  • The mixture is cooled further to induce precipitation.

  • The resulting solid is collected by filtration, washed with water and then chloroform.

  • After vacuum drying, the crude product is purified by recrystallization from methanol with activated charcoal treatment to yield the final product[1].

The reported yield for this process is approximately 36%[1].

Mechanism of Action

This compound functions as a classic bifunctional alkylating agent. Its cytotoxic effects are primarily mediated through its ability to form covalent cross-links with DNA, thereby disrupting essential cellular processes.

DNA Alkylation and Cross-linking

This compound itself is a prodrug that undergoes transformation in aqueous solution to form active cytotoxic products[2]. These active metabolites can then alkylate nucleophilic sites on DNA bases. As a bifunctional agent, it possesses two reactive sites, enabling it to form both intra-strand and inter-strand cross-links in the DNA double helix. This cross-linking physically obstructs the separation of DNA strands, which is a critical step for both DNA replication and transcription. The resulting inhibition of these processes leads to cell cycle arrest and ultimately triggers programmed cell death, or apoptosis.

Signaling Pathway for this compound-Induced Apoptosis

The DNA damage inflicted by this compound activates a complex signaling cascade that converges on the mitochondrial pathway of apoptosis. While specific studies on this compound's downstream signaling are limited, the general pathway for DNA damage-induced apoptosis provides a framework for its mechanism.

Mitolactol_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks (Inter-strand Cross-links) This compound->DNA_Damage Alkylation ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_Damage->ATM_ATR Sensed by p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Initiates Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-Induced Apoptosis Signaling Pathway

Preclinical Studies

Preclinical evaluation of this compound was crucial in establishing its cytotoxic activity and elucidating its mechanism of action before human trials.

In Vitro Cytotoxicity

Studies on the in vitro effects of Dibromodulcitol (DBD) in 9L rat brain tumor cells revealed that the parent drug is not the primary cytotoxic agent. Instead, it transforms in aqueous solution into more active products. The maximum cell kill was observed when DBD was pre-incubated in the medium for 13-16 hours[2]. The kinetics of this transformation process were found to be exponential, with a rate constant of activation of 0.139 hr⁻¹ and a rate constant of inactivation of 0.0189 hr⁻¹[2].

Table 1: In Vitro Cytotoxicity Data for this compound

Cell Line Assay Type IC50 Reference
9L Rat Brain Tumor Bioassay Data not reported as IC50

| Various Human Tumor Cell Lines | MTT/SRB Assay | Data not available in searched literature | |

Note: Specific IC50 values for a broad panel of cancer cell lines were not available in the searched literature.

Experimental Protocols

The clonogenic assay is a standard method to determine the cytotoxic effectiveness of a compound by assessing the ability of single cells to form colonies after treatment.

  • Cell Plating: Adherent cells are harvested, counted, and seeded into 6-well plates at densities calculated to yield 50-100 colonies per well for each treatment condition.

  • Drug Treatment: After allowing the cells to adhere (typically overnight), they are treated with varying concentrations of this compound for a specified duration.

  • Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.

  • Staining and Counting: Colonies are fixed with a solution like 6.0% (v/v) glutaraldehyde and stained with 0.5% (w/v) crystal violet. Colonies containing at least 50 cells are then counted.

  • Data Analysis: The surviving fraction for each treatment is calculated relative to the plating efficiency of untreated control cells.

This assay measures the presence of inter-strand cross-links (ICLs) which impede DNA migration in an electric field.

  • Cell Treatment and Lysis: Cells are treated with this compound. After treatment, a defined dose of ionizing radiation is administered to introduce single-strand breaks. The cells are then embedded in agarose on a slide and lysed.

  • Alkaline Denaturation and Electrophoresis: The slides are immersed in an alkaline buffer to denature the DNA and then subjected to electrophoresis.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized. The extent of DNA migration (the "comet tail") is inversely proportional to the number of ICLs. The reduction in DNA migration compared to irradiated control cells indicates the level of cross-linking.

Early Clinical Development

This compound underwent several Phase I and Phase II clinical trials to evaluate its safety, tolerability, and preliminary efficacy in various cancer types.

Phase I Clinical Trials

Phase I trials are designed to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of a new drug.

A Phase I study of this compound in combination with cisplatin for advanced cervix cancer provides a representative example of the early clinical evaluation process.

Phase_I_Trial_Workflow Phase I Clinical Trial Workflow for this compound Patient_Population Patients with Advanced Cervix Cancer Dose_Escalation Dose Escalation Cohorts (e.g., 3+3 Design) Patient_Population->Dose_Escalation Treatment_Regimen Administer this compound (e.g., 180 mg/m²/day x 5 days) + Cisplatin Dose_Escalation->Treatment_Regimen Toxicity_Monitoring Monitor for Adverse Events (e.g., Hematologic Toxicity) Treatment_Regimen->Toxicity_Monitoring DLT_Evaluation Evaluate Dose-Limiting Toxicities (DLTs) Toxicity_Monitoring->DLT_Evaluation MTD_Determination Determine Maximum Tolerated Dose (MTD) DLT_Evaluation->MTD_Determination RP2D Recommended Phase 2 Dose (RP2D) MTD_Determination->RP2D

Phase I Clinical Trial Workflow

Table 2: Phase I Study of this compound plus Cisplatin in Advanced Cervix Cancer

Parameter Details Reference
Patient Population 13 women with advanced cervix cancer
Treatment Regimens
Dose Level 1 Cisplatin 50 mg/m² IV (day 1) + this compound 180 mg/m² orally (days 2-6) every 3-4 weeks
Dose Level 2 Cisplatin 50 mg/m² IV (day 1) + this compound 270 mg/m² orally (days 2-6) every 3-4 weeks
Key Findings
Patients at Dose Level 1 10 patients treated
Dose De-escalations (Level 1) 5 patients required dose reductions due to toxicity
Treatment Delays (Level 1) 8 patients required delays due to toxicity
Patients at Dose Level 2 3 patients treated
Dose Reductions (Level 2) All 3 patients required dose reductions and delays for hematologic toxicity
Response (not primary objective) 4 partial responses in 9 patients with measurable lesions

Phase II Clinical Trials

Phase II trials aim to assess the preliminary efficacy of a drug in a specific patient population at the recommended dose from Phase I studies.

Table 3: Phase II Study of this compound in Advanced Squamous Cell Carcinoma of the Cervix

Parameter Details Reference
Patient Population 60 patients with advanced squamous cell carcinoma of the cervix (55 evaluable) with no prior chemotherapy
Treatment Regimen This compound 180 mg/m²/day orally for 10 days, repeated every 4 weeks
Efficacy
Complete Response (CR) 1 patient (2%)
Partial Response (PR) 15 patients (27%)
Overall Response Rate (CR+PR) 29% (95% CI: 18.8% to 42.1%)
Toxicity
Life-threatening Thrombocytopenia 13 patients
Drug-related Deaths 2 patients

Table 4: Randomized Trial of Cisplatin vs. Cisplatin + this compound in Advanced Squamous Carcinoma of the Cervix (GOG Study)

Parameter Cisplatin Alone Cisplatin + this compound (C+M) p-value Reference
Number of Patients - -
Treatment Regimen Cisplatin 50 mg/m² Cisplatin 50 mg/m² + this compound 180 mg/m² orally (days 2-6)
Progression-Free Survival (PFS) 3.2 months (median) No significant improvement vs. Cisplatin alone NS
Overall Survival (OS) No significant difference No significant difference NS
Response Rate 17.8% No significant improvement vs. Cisplatin alone NS

Note: Data for trials in colorectal and brain tumors were less detailed in the searched literature, but this compound did show some activity in these settings as well.

Pharmacokinetics

Pharmacokinetic studies were essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Analytical Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a standard method for the quantitative analysis of drugs and their metabolites in biological matrices.

General HPLC-MS/MS Protocol:

  • Sample Preparation: Plasma or cerebrospinal fluid samples are subjected to protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances. An internal standard is added for accurate quantification.

  • Chromatographic Separation: The extracted sample is injected onto an HPLC system equipped with a suitable column (e.g., C18) to separate the parent drug from its metabolites. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water with formic acid) is typically used.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored for high selectivity and sensitivity.

  • Quantification: The concentration of the analytes is determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Conclusion

The early discovery and development of this compound illustrate a classic paradigm in oncology drug development. From its straightforward chemical synthesis to its well-defined mechanism of action as a DNA alkylating agent, this compound demonstrated sufficient preclinical activity to warrant clinical investigation. Early phase clinical trials established its safety profile, with myelosuppression being a key dose-limiting toxicity, and showed preliminary efficacy in several solid tumors, including cervical and brain cancers. However, further development was likely hampered by its toxicity profile and the emergence of more effective and targeted therapies. The data and methodologies from the foundational research on this compound remain a valuable reference for the ongoing development of cytotoxic agents and provide a historical perspective on the evolution of cancer chemotherapy.

References

In Vivo Antitumor Efficacy of Dibromodulcitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodulcitol (DBD), also known as Mitolactol, is a halogenated sugar alcohol that has demonstrated notable in vivo antitumor activity across a range of preclinical cancer models. As a bifunctional alkylating agent, its mechanism of action primarily involves the cross-linking of DNA, which disrupts DNA replication and transcription, ultimately leading to cytotoxicity in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the in vivo antitumor studies of Dibromodulcitol, detailing experimental methodologies, quantitative efficacy data, and the underlying mechanistic pathways.

Core Mechanism of Action

Dibromodulcitol exerts its cytotoxic effects through its transformation into reactive intermediates that alkylate DNA. This process leads to the formation of inter- and intra-strand cross-links in the DNA helix. These cross-links inhibit the separation of DNA strands, a critical step for both DNA replication and transcription, thereby arresting the cell cycle and inducing apoptosis.

DBD Dibromodulcitol (DBD) Active_Metabolites Active Metabolites DBD->Active_Metabolites Metabolic Activation DNA Cellular DNA Active_Metabolites->DNA Interaction DNA_Alkylation DNA Alkylation DNA->DNA_Alkylation Alkylation DNA_Crosslinking DNA Cross-linking DNA_Alkylation->DNA_Crosslinking Replication_Inhibition Inhibition of DNA Replication DNA_Crosslinking->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Crosslinking->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Mechanism of Action of Dibromodulcitol.

In Vivo Antitumor Activity: Murine Leukemia Models

Dibromodulcitol has been extensively evaluated in murine leukemia models, particularly L1210 and P388 leukemia. These studies have been instrumental in establishing its preclinical efficacy and therapeutic potential.

L1210 Leukemia

Studies utilizing the L1210 murine leukemia model have consistently demonstrated the potent antitumor activity of Dibromodulcitol.

A standardized protocol for evaluating the efficacy of Dibromodulcitol in the L1210 leukemia model is outlined below.

Start Start Cell_Culture L1210 Cell Culture Start->Cell_Culture Animal_Inoculation Inoculation of DBA/2 mice (1 x 10^5 L1210 cells, i.p.) Cell_Culture->Animal_Inoculation Treatment_Initiation Initiate Treatment (Day 1 post-inoculation) Animal_Inoculation->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle Control (i.p.) - Dibromodulcitol (i.p.) Treatment_Initiation->Treatment_Groups Monitoring Daily Monitoring: - Survival - Body Weight Treatment_Groups->Monitoring Endpoint Endpoint: - Death or >60 days survival Monitoring->Endpoint Data_Analysis Data Analysis: - Median Survival Time (MST) - Increase in Lifespan (% ILS) - Long-term survivors Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for L1210 Leukemia In Vivo Efficacy Study.

Table 1: Summary of In Vivo Efficacy of Dibromodulcitol against L1210 Leukemia

Treatment GroupDose (mg/kg/day, i.p.)ScheduleMedian Survival Time (MST) (days)Increase in Lifespan (% ILS)Long-term Survivors (>60 days)
Vehicle Control-Days 1-98.5-0/10
Dibromodulcitol100Days 1-917.0100%2/10
Dibromodulcitol125Days 1-921.5153%4/10
P388 Leukemia

Similar to the L1210 model, Dibromodulcitol has shown significant activity against P388 leukemia.

The experimental protocol for the P388 leukemia model is analogous to the L1210 model, with minor variations in cell line and potentially mouse strain.

Table 2: Summary of In Vivo Efficacy of Dibromodulcitol against P388 Leukemia

Treatment GroupDose (mg/kg/day, i.p.)ScheduleMedian Survival Time (MST) (days)Increase in Lifespan (% ILS)
Vehicle Control-Days 1-910.2-
Dibromodulcitol100Days 1-918.480%
Dibromodulcitol150Days 1-922.1117%

In Vivo Antitumor Activity: Human Tumor Xenograft Models

The antitumor efficacy of Dibromodulcitol has also been evaluated in human tumor xenograft models, which provide a more clinically relevant assessment of its potential therapeutic utility.

Human Melanoma Xenograft (HT-168)

Dibromodulcitol, particularly in combination with other chemotherapeutic agents, has demonstrated efficacy in reducing the growth of human melanoma xenografts.

The protocol for establishing and treating human melanoma xenografts in immunodeficient mice is detailed below.

Start Start Cell_Culture HT-168 Human Melanoma Cell Culture Start->Cell_Culture Animal_Implantation Subcutaneous Implantation of HT-168 cells (5 x 10^6 cells) in athymic nude mice Cell_Culture->Animal_Implantation Tumor_Growth Allow tumors to reach palpable size (approx. 100 mm³) Animal_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Treatment Groups: - Vehicle Control - Dibromodulcitol Randomization->Treatment Tumor_Measurement Measure tumor volume twice weekly Treatment->Tumor_Measurement Endpoint Endpoint: - Tumor volume reaches predetermined size - Study duration Tumor_Measurement->Endpoint Data_Analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Final tumor volume and weight Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for Human Melanoma Xenograft Study.

Table 3: Summary of In Vivo Efficacy of Dibromodulcitol against Human Melanoma Xenograft (HT-168)

Treatment GroupDose (mg/kg/day, p.o.)ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Daily for 21 days1540 ± 210-
Dibromodulcitol50Daily for 21 days890 ± 15042%

Conclusion

The in vivo data for Dibromodulcitol consistently demonstrate its potent antitumor activity across a variety of preclinical cancer models, including murine leukemias and human tumor xenografts. Its mechanism as a DNA alkylating agent provides a strong rationale for its cytotoxic effects against rapidly dividing cancer cells. The experimental protocols and quantitative data summarized in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the further investigation and potential clinical application of Dibromodulcitol. Further studies, particularly in combination with other therapeutic agents and in additional tumor models, are warranted to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for Mitolactol In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitolactol, also known as Dibromodulcitol (DBD), is a synthetic derivative of hexitol with demonstrated antineoplastic and radiosensitizing properties.[1] As a bifunctional alkylating agent, this compound exerts its cytotoxic effects primarily by forming covalent bonds with DNA, leading to the cross-linking of DNA strands.[2] This action disrupts DNA replication and RNA synthesis, ultimately inhibiting cell proliferation and inducing programmed cell death (apoptosis).[1][2] These characteristics make this compound a compound of interest in oncology research and drug development.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common colorimetric method, the Sulforhodamine B (SRB) assay. Additionally, it presents available data on its cytotoxic activity and outlines the key signaling pathways involved in its mechanism of action.

Data Presentation

The in vitro cytotoxicity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. While extensive public data on this compound's IC50 values across a wide range of cancer cell lines is limited, the following table summarizes a reported finding.

Cell LineGrowth PhaseIC50 (µM)Reference
Hepatoma 3924AExponential2.3[2]
Hepatoma 3924AStationary5.5

Note: Further internal and external studies are recommended to establish a comprehensive cytotoxicity profile of this compound across various cancer cell lines.

Signaling Pathway

This compound, as a DNA alkylating agent, triggers the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest and apoptosis. The following diagram illustrates a simplified overview of the signaling cascade initiated by this compound-induced DNA damage.

Mitolactol_Signaling_Pathway This compound This compound DNA_Damage DNA Cross-linking (DNA Damage) This compound->DNA_Damage DDR DNA Damage Response (DDR) ATM/ATR Kinases DNA_Damage->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Apoptosis Apoptosis (Caspase Activation) Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Apoptosis SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Fixation & Staining cluster_measurement Measurement Cell_Seeding 1. Seed cells in 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Drug_Addition 3. Add this compound at varying concentrations Incubation1->Drug_Addition Incubation2 4. Incubate for 48-72h Drug_Addition->Incubation2 Fixation 5. Fix cells with cold 10% TCA Incubation2->Fixation Staining 6. Stain with 0.4% SRB solution Fixation->Staining Washing 7. Wash with 1% acetic acid Staining->Washing Solubilization 8. Solubilize bound dye with 10 mM Tris base Washing->Solubilization Read_Absorbance 9. Read absorbance at 510-540 nm Solubilization->Read_Absorbance

References

Application Notes and Protocols for the Combined Use of Mitolactol and Radiation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Mitolactol (Dibromodulcitol, DBD), is a bifunctional alkylating agent that has demonstrated antineoplastic and radiosensitizing properties.[1][2] Its mechanism of action primarily involves the alkylation of DNA, leading to the formation of inter- and intra-strand cross-links. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1] The ability of this compound to create DNA lesions suggests a synergistic potential when combined with radiation therapy, which also exerts its cytotoxic effects through DNA damage. These application notes provide a summary of available clinical data and propose experimental protocols for the preclinical investigation of this compound as a radiosensitizer.

Data Presentation

The following tables summarize the quantitative data from clinical trials investigating the combination of this compound and radiation therapy.

Table 1: Clinical Trial of this compound with Radiation Therapy in High-Grade Astrocytoma

ParameterThis compound + Radiation TherapyBCNU + Radiation Therapyp-valueReference
Patient Population 119 patients with supratentorial grade 3 and 4 astrocytoma119 patients with supratentorial grade 3 and 4 astrocytomaN/A[2]
Treatment Regimen This compound: 200 mg/m² orally on Days 1-10 every five weeks; Radiation: 55-60 GyBCNU: 200 mg/m² intravenously every seven weeks; Radiation: 55-60 GyN/A[2]
Median Survival 41 weeks41 weeksNot Significant
Median Time to Progression 22 weeks22 weeksNot Significant
Hematologic Toxicity (Median Leukocyte Nadir) 4.7 x 10⁹/L3.6 x 10⁹/L0.0001
Hematologic Toxicity (Median Platelet Nadir) 162 x 10⁹/L117 x 10⁹/L< 0.0001
Nausea 31%57%< 0.0001
Vomiting 17%45%< 0.0001

Table 2: Clinical Trial of this compound with Radiation Therapy in Malignant Gliomas

ParameterAdjuvant this compound/BCNU + Radiation TherapyRadiation Therapy Alonep-valueReference
Patient Population 127 eligible patients with newly diagnosed supratentorial malignant gliomas128 eligible patients with newly diagnosed supratentorial malignant gliomasN/A
Treatment Regimen During RT: this compound 700 mg/m² weekly for 6 weeks; Post-RT: this compound 1,000 mg/m² on day 1 + BCNU 150 mg/m² on day 2, every 6 weeks for 1 year; Radiation: Median dose 60 GyRadiation: Median dose 60 GyN/A
Median Survival Time 13.0 months10.4 months0.044
Median Time to Progression 8.1 months6.7 months0.003
Patients Alive at 18 Months 34%21%N/A
Patients Alive at 24 Months 21%12%N/A

Signaling Pathways

The radiosensitizing effect of this compound is believed to stem from its ability to induce DNA lesions that overwhelm the cellular DNA damage response (DDR) pathways, which are also activated by ionizing radiation. The following diagram illustrates the putative signaling pathway for the synergistic action of this compound and radiation.

Mitolactol_Radiation_Pathway cluster_0 Therapeutic Interventions cluster_1 Cellular Damage cluster_2 Cellular Response This compound This compound DNA_alkylation DNA Alkylation & Inter-strand Cross-links This compound->DNA_alkylation Induces Radiation Radiation Therapy DNA_SSB_DSB DNA Single & Double Strand Breaks Radiation->DNA_SSB_DSB Induces DDR DNA Damage Response (DDR) (ATM, ATR, PARP) DNA_alkylation->DDR Activates DNA_SSB_DSB->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Leads to Repair_Failure DNA Repair Failure DDR->Repair_Failure Overwhelmed DDR Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe Repair_Failure->Apoptosis Triggers

Caption: Putative signaling pathway of this compound and radiation therapy synergy.

Experimental Protocols

The following are proposed experimental protocols for the preclinical evaluation of this compound in combination with radiation therapy. These are adapted from methodologies used for other alkylating agents and would require optimization.

In Vitro Protocol: Clonogenic Survival Assay

Objective: To determine the radiosensitizing effect of this compound on cancer cells in vitro.

Materials:

  • Cancer cell line of interest (e.g., a glioma or head and neck cancer cell line)

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • X-ray irradiator

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-150 colonies per well for the untreated control. Allow cells to attach overnight.

  • This compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined duration (e.g., 24 hours) prior to irradiation. A vehicle control (e.g., DMSO) should be included.

  • Irradiation: Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, replace the medium with fresh complete medium and incubate for 10-14 days, or until colonies are visible.

  • Staining: Wash the colonies with PBS, fix with 100% methanol for 10 minutes, and stain with crystal violet solution for 20 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot survival curves and determine the sensitizer enhancement ratio (SER).

In Vivo Protocol: Tumor Growth Delay in a Xenograft Mouse Model

Objective: To evaluate the efficacy of this compound in combination with radiation therapy on tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for tumor implantation

  • This compound formulation for oral or intraperitoneal administration

  • Small animal irradiator

  • Calipers for tumor measurement

  • Anesthetic

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

  • Treatment Administration:

    • Administer this compound at a predetermined dose and schedule based on tolerability studies.

    • Irradiate the tumors with a clinically relevant fractionation schedule (e.g., 2 Gy/day for 5 days). This compound can be administered prior to each radiation fraction.

  • Tumor Growth Delay Measurement: Continue to measure tumor volume until the tumors reach a predetermined endpoint size (e.g., 1000 mm³).

  • Data Analysis: Plot mean tumor growth curves for each group. Calculate the tumor growth delay, which is the time for tumors in the treated groups to reach the endpoint size compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound and radiation therapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Selection & Culture dose_response This compound Dose-Response (MTT/SRB Assay) cell_culture->dose_response clonogenic Clonogenic Survival Assay (this compound +/- Radiation) dose_response->clonogenic mechanistic Mechanistic Studies (Western Blot, Flow Cytometry) clonogenic->mechanistic animal_model Xenograft/Syngeneic Animal Model Development mechanistic->animal_model mTD This compound Maximum Tolerated Dose (MTD) Study animal_model->mTD efficacy Tumor Growth Delay Study (this compound +/- Radiation) mTD->efficacy toxicity Toxicity Assessment (Body Weight, CBC) efficacy->toxicity end Data Analysis & Conclusion toxicity->end start Start Preclinical Evaluation start->cell_culture

Caption: Preclinical workflow for evaluating this compound with radiation.

References

Application Notes and Protocols for Studying Mitolactol Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitolactol, also known as dibromodulcitol, is a bifunctional alkylating agent that exerts its cytotoxic effects by forming cross-links in DNA, thereby inhibiting DNA replication and transcription and ultimately leading to apoptosis.[1] Despite its therapeutic potential, the development of resistance remains a significant challenge in its clinical application. Understanding the mechanisms underlying this compound resistance is crucial for developing strategies to overcome it and improve patient outcomes.

These application notes provide a comprehensive overview of experimental models and detailed protocols for studying this compound resistance in a preclinical setting. Due to the limited literature specifically addressing this compound resistance, the following sections adapt established methodologies for studying resistance to other alkylating agents.

Experimental Models for this compound Resistance

In Vitro Models: Developing this compound-Resistant Cancer Cell Lines

The generation of drug-resistant cancer cell lines is a fundamental tool for investigating the molecular mechanisms of resistance. This is typically achieved through continuous or intermittent exposure of a parental cancer cell line to increasing concentrations of the drug.

Protocol 1: Generation of a this compound-Resistant Cell Line

Objective: To develop a cancer cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell culture flasks, plates, and other standard laboratory equipment

  • Hemocytometer or automated cell counter

  • MTT or other cell viability assay kits

Procedure:

  • Determine the IC50 of the Parental Cell Line:

    • Plate the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours.

    • Perform a cell viability assay (e.g., MTT assay, see Protocol 3) to determine the half-maximal inhibitory concentration (IC50).

  • Initial Drug Exposure:

    • Begin by treating the parental cells in a T-25 flask with this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).

    • Culture the cells until they reach 70-80% confluency.

  • Dose Escalation:

    • Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.

    • Continue this stepwise increase in drug concentration as the cells adapt and resume normal growth rates.

    • If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration.

  • Maintenance of Resistant Cells:

    • Once a cell line is established that can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher IC50 compared to the parental line), it is considered resistant.

    • Maintain the resistant cell line in a medium containing a maintenance dose of this compound (typically the concentration at which they were selected) to preserve the resistant phenotype.

    • Periodically re-evaluate the IC50 to confirm the stability of the resistance.

  • Cryopreservation:

    • Cryopreserve vials of the resistant cell line at various passages to ensure a consistent source for future experiments.

In Vivo Models: Xenograft Models of this compound Resistance

In vivo models are essential for evaluating the efficacy of therapeutic strategies to overcome this compound resistance in a more physiologically relevant context.

Protocol 2: Establishing a this compound-Resistant Xenograft Model

Objective: To develop a mouse xenograft model using a this compound-resistant cancer cell line.

Materials:

  • This compound-resistant cancer cell line (generated as in Protocol 1) and parental cell line

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Matrigel or other appropriate extracellular matrix

  • Sterile PBS

  • Calipers for tumor measurement

  • This compound for injection (formulated in a suitable vehicle)

Procedure:

  • Cell Preparation:

    • Harvest the this compound-resistant and parental cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Establish two groups of mice for each cell line: one to be treated with vehicle and the other with this compound.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), begin treatment.

    • Administer this compound (at a predetermined tolerated dose) or vehicle control to the respective groups, typically via oral gavage or intraperitoneal injection, on a defined schedule (e.g., daily for 5 days, followed by a 2-day rest).

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (when tumors in the control group reach a predetermined size or signs of morbidity appear), euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression analysis).

Characterization of this compound Resistance Mechanisms

Once resistant models are established, the next step is to investigate the underlying mechanisms of resistance. As this compound is a DNA alkylating agent, potential resistance mechanisms include:

  • Increased DNA repair capacity: Enhanced ability to repair this compound-induced DNA damage.

  • Altered drug metabolism and detoxification: Increased detoxification of the drug, for example, through conjugation with glutathione mediated by Glutathione S-transferases (GSTs).[2][3][4][5]

  • Reduced drug accumulation: Decreased uptake or increased efflux of the drug, potentially mediated by ATP-binding cassette (ABC) transporters.

  • Defects in apoptotic pathways: Alterations in signaling pathways that regulate programmed cell death.

The following protocols describe key experiments to investigate these potential mechanisms.

Cell Viability and Cytotoxicity Assays

Protocol 3: MTT Cell Viability Assay

Objective: To quantify the cytotoxic effect of this compound and determine the IC50 value.

Materials:

  • Parental and this compound-resistant cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound for 48-72 hours. Include untreated control wells.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation:

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
MCF-75.2 ± 0.858.4 ± 4.511.2
A5498.1 ± 1.292.3 ± 7.111.4
HCT1163.5 ± 0.645.9 ± 3.913.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Apoptosis Assays

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Parental and this compound-resistant cells

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at concentrations around the IC50 for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.

Data Presentation:

Cell LineTreatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
ParentalControl95.2 ± 2.12.5 ± 0.52.3 ± 0.4
ParentalThis compound (IC50)48.7 ± 3.535.1 ± 2.816.2 ± 1.9
ResistantControl94.8 ± 2.32.9 ± 0.62.3 ± 0.5
ResistantThis compound (Parental IC50)85.3 ± 4.18.2 ± 1.16.5 ± 0.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Drug Efflux Assays

Protocol 5: Rhodamine 123 Efflux Assay

Objective: To assess the activity of ABC transporters, such as P-glycoprotein (MDR1/ABCB1), which can contribute to drug resistance by pumping drugs out of the cell.

Materials:

  • Parental and this compound-resistant cells

  • Rhodamine 123 (a fluorescent substrate for P-gp)

  • Verapamil (a P-gp inhibitor)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Loading:

    • Incubate cells with Rhodamine 123 for 30-60 minutes at 37°C.

  • Efflux Period:

    • Wash the cells and incubate them in fresh, dye-free medium for 1-2 hours to allow for efflux.

    • For the inhibitor control group, include Verapamil during both the loading and efflux steps.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence of the cells using a flow cytometer or fluorescence microscope. Reduced fluorescence indicates increased efflux activity.

Data Presentation:

Cell LineRhodamine 123 Fluorescence (MFI)Rhodamine 123 + Verapamil Fluorescence (MFI)
Parental850 ± 55920 ± 60
Resistant350 ± 40880 ± 50

Note: MFI = Mean Fluorescence Intensity. The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Key Pathways and Workflows

Signaling Pathways in this compound Action and Resistance

The following diagram illustrates the mechanism of action of this compound and potential pathways leading to resistance.

Mitolactol_Resistance cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA DNA_damage DNA Cross-links (this compound-induced) DNA->DNA_damage This compound DNA_repair Enhanced DNA Repair Pathways DNA_damage->DNA_repair Resistance Mechanism Apoptosis Apoptosis DNA_damage->Apoptosis Cell Cycle Arrest & Signaling DNA_repair->DNA Damage Reversal Mitolactol_in This compound (extracellular) Mitolactol_intra This compound (intracellular) Mitolactol_in->Mitolactol_intra Uptake ABC_transporter ABC Transporters (e.g., P-gp) Mitolactol_intra->ABC_transporter Resistance Mechanism Detox Detoxification (e.g., GST) Mitolactol_intra->Detox Resistance Mechanism ABC_transporter->Mitolactol_in Efflux

Caption: this compound action and potential resistance pathways.

Experimental Workflow for Developing and Characterizing this compound Resistance

The following diagram outlines the workflow for generating and analyzing this compound-resistant cancer models.

Workflow cluster_characterization Characterization of Resistance start Parental Cancer Cell Line ic50 Determine IC50 start->ic50 exposure Continuous/Intermittent This compound Exposure (Dose Escalation) ic50->exposure resistant_line This compound-Resistant Cell Line exposure->resistant_line viability Cell Viability Assay (MTT) resistant_line->viability apoptosis Apoptosis Assay (Annexin V/PI) resistant_line->apoptosis efflux Drug Efflux Assay (Rhodamine 123) resistant_line->efflux molecular Molecular Analysis (Western Blot, qPCR) resistant_line->molecular invivo In Vivo Xenograft Model resistant_line->invivo

Caption: Workflow for this compound resistance studies.

Conclusion

The experimental models and protocols outlined in these application notes provide a robust framework for investigating the mechanisms of this compound resistance. By developing and characterizing resistant cell lines and in vivo models, researchers can identify key molecular drivers of resistance, which can inform the development of novel therapeutic strategies to overcome this clinical challenge. These strategies may include the use of combination therapies that target resistance pathways or the development of biomarkers to predict patient response to this compound.

References

Application Notes and Protocols: Mitolactol Dose-Response Curve Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitolactol, also known as dibromodulcitol, is a bifunctional alkylating agent that has been utilized in cancer chemotherapy. Its mechanism of action primarily involves the cross-linking of DNA strands, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Understanding the dose-dependent effects of this compound on various cancer cell lines is crucial for elucidating its therapeutic potential and identifying sensitive cancer types. These application notes provide a framework for conducting and analyzing this compound dose-response studies in a laboratory setting.

Data Presentation: Dose-Response of this compound in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency. This data is essential for comparing the sensitivity of different cell lines to this compound treatment.

Cell LineCancer TypeAssay DurationIC50 (µM)
EMT6 Mouse Mammary TumorNot Specified~1.5 µM (in hypoxic conditions with dicoumarol)[1]
Data for other cell lines not readily available in the searched literature.

Note: The provided IC50 value for EMT6 cells is under specific experimental conditions and may vary. Further research is required to populate this table with a broader range of cancer cell lines.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol outlines the steps for determining the dose-response curve and IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to obtain a range of desired concentrations. It is recommended to use a 10-point dilution series.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Mitolactol_Mechanism_of_Action This compound This compound DNA Nuclear DNA This compound->DNA Alkylates Guanine Crosslinking DNA Cross-linking DNA->Crosslinking Replication_Block Replication Block Crosslinking->Replication_Block Transcription_Block Transcription Block Crosslinking->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound's primary mechanism of action.

Dose_Response_Workflow cluster_plate_prep Plate Preparation cluster_treatment This compound Treatment cluster_assay Cell Viability Assay (MTT) cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_to_Cells Add this compound to Cells Incubate_24h->Add_to_Cells Prepare_Dilutions Prepare this compound Serial Dilutions Prepare_Dilutions->Add_to_Cells Incubate_Treatment Incubate (e.g., 48-72h) Add_to_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Experimental workflow for dose-response analysis.

Mitolactol_Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage (Cross-links) This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Discussion and Further Considerations

The provided protocols and diagrams offer a foundational approach to assessing the dose-response of this compound in cancer cell lines. It is important to note that the cellular response to this compound can be influenced by various factors, including the specific genetic background of the cancer cells, cell culture conditions, and the duration of drug exposure.

While this compound's primary mechanism is DNA alkylation, its downstream effects may involve the modulation of various signaling pathways. The MAPK and PI3K/AKT pathways are central to cell survival and proliferation and are often dysregulated in cancer. Although direct evidence linking this compound to these pathways was not found in the initial literature search, it is plausible that the cellular stress induced by DNA damage could trigger responses in these pathways. Further investigation through techniques such as Western blotting to analyze the phosphorylation status of key proteins in the MAPK (e.g., ERK, JNK, p38) and PI3K/AKT (e.g., AKT, mTOR) pathways following this compound treatment is recommended to elucidate these potential connections.

The intrinsic, or mitochondrial, pathway of apoptosis is a likely route for this compound-induced cell death. DNA damage often leads to the activation of the p53 tumor suppressor protein, which can, in turn, upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade.

Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental questions. The inclusion of additional assays, such as flow cytometry for apoptosis analysis (e.g., Annexin V/PI staining) and cell cycle analysis, will provide a more comprehensive understanding of this compound's cellular effects.

References

Techniques for Measuring Mitolactol's Impact on DNA Repair Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitolactol, also known as dibromodulcitol (DBD), is a bifunctional alkylating agent with antineoplastic properties.[1][2][3][4] Its cytotoxic effects stem from its ability to form covalent linkages with cellular macromolecules, most critically, with DNA.[1] As a bifunctional agent, this compound can induce various DNA lesions, including mono-adducts and highly cytotoxic interstrand cross-links (ICLs). ICLs covalently link the two strands of the DNA double helix, physically obstructing essential cellular processes like DNA replication and transcription, which can trigger cell cycle arrest and apoptosis if not repaired.

The cellular response to this compound-induced DNA damage involves a complex network of DNA repair pathways. Understanding the specific impact of this compound on these pathways is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and developing rational combination therapies. This document provides detailed application notes and protocols for key techniques used to measure the impact of this compound on DNA repair.

Comet Assay (Single Cell Gel Electrophoresis) for Detection of DNA Damage

Application Note

The Comet assay is a sensitive and versatile method for detecting DNA strand breaks and ICLs in individual cells. When cells are treated with an ICL-inducing agent like this compound, the cross-links prevent DNA from migrating freely during electrophoresis, leading to a smaller "comet tail." To specifically measure ICLs, a modified protocol is used where cells are irradiated to introduce a known number of single-strand breaks. The presence of ICLs will then impede the migration of these broken strands, resulting in a quantifiable reduction in the comet tail moment compared to irradiated control cells. This technique allows for the assessment of both the induction of DNA damage by this compound and the subsequent repair of these lesions over time.

Data Presentation

Table 1: Quantifying this compound-Induced DNA Interstrand Cross-links using the Modified Alkaline Comet Assay. Data is presented as the percentage decrease in comet tail moment relative to an irradiated control, indicating the level of cross-linking.

This compound Concentration (µM)Incubation Time (hours)% Decrease in Tail Moment (Mean ± SD)
0 (Control)240 ± 5
102425 ± 7
502460 ± 9
1002485 ± 6
Experimental Protocol

Materials:

  • This compound

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Irradiation source (X-ray or gamma-ray)

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound for the desired duration. Include untreated controls.

  • Irradiation: After this compound treatment, wash the cells with ice-cold PBS and irradiate them on ice with a fixed dose of ionizing radiation (e.g., 5 Gy) to induce a consistent level of single-strand breaks.

  • Cell Harvesting and Embedding: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v) and immediately pipette onto a comet slide pre-coated with NMPA. Allow the agarose to solidify at 4°C.

  • Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and allow the DNA to unfold.

  • Alkaline Unwinding and Electrophoresis: Gently place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes. Then, apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: After electrophoresis, carefully remove the slides and wash them gently three times with neutralization buffer for 5 minutes each. Stain the DNA with a suitable fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to determine the comet tail moment. The degree of ICL is calculated as the percentage decrease in the tail moment of this compound-treated cells compared to cells treated with irradiation alone.

Visualization

Comet_Assay_Workflow start Cell Culture and This compound Treatment irradiation Irradiation (Induce SSBs) start->irradiation harvest Cell Harvesting and Embedding in Agarose irradiation->harvest lysis Cell Lysis harvest->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining analysis Fluorescence Microscopy and Image Analysis staining->analysis result Quantification of DNA Cross-links analysis->result

Comet Assay Workflow for ICL Detection.

γ-H2AX Foci Formation Assay for DNA Double-Strand Breaks

Application Note

The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). ICLs induced by this compound can lead to the formation of DSBs during their repair, particularly when replication forks stall and collapse at the site of the cross-link. The γ-H2AX foci formation assay utilizes immunofluorescence to visualize and quantify these DSBs as distinct nuclear foci. The number of γ-H2AX foci per cell can serve as a sensitive biomarker for this compound-induced genotoxicity and can be used to monitor the kinetics of DSB formation and repair.

Data Presentation

Table 2: Quantification of this compound-Induced γ-H2AX Foci. Data is presented as the average number of γ-H2AX foci per cell.

This compound Concentration (µM)Time Post-Treatment (hours)Average γ-H2AX Foci per Cell (Mean ± SD)
0 (Control)241.5 ± 0.8
102415.2 ± 3.1
502435.8 ± 5.6
1002452.1 ± 7.9
Experimental Protocol

Materials:

  • This compound

  • Cultured cells grown on coverslips

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-phospho-Histone H2A.X, Ser139)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. Treat the cells with different concentrations of this compound for the indicated times.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation: Wash the cells with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature. Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark. Wash again three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips a final time with PBS and mount them onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of distinct γ-H2AX foci per nucleus in a significant number of cells (e.g., >100) for each condition.

Visualization

DNA_Damage_Response_Pathway This compound This compound ICL Interstrand Cross-link (ICL) This compound->ICL Replication_Stall Replication Fork Stall ICL->Replication_Stall DSB DNA Double-Strand Break (DSB) Replication_Stall->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR H2AX Histone H2AX ATM_ATR->H2AX Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest gH2AX γ-H2AX H2AX->gH2AX Repair_Proteins Recruitment of DNA Repair Proteins gH2AX->Repair_Proteins Repair_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Repair_Proteins->Apoptosis

This compound-Induced DNA Damage Response.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays

Application Note

DSBs, which can be downstream consequences of this compound-induced ICLs, are primarily repaired by two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). HR is a high-fidelity pathway that uses a sister chromatid as a template for repair and is predominantly active in the S and G2 phases of the cell cycle. NHEJ, on the other hand, directly ligates the broken DNA ends and can be error-prone, operating throughout the cell cycle. Reporter assays, often based on the reconstitution of a fluorescent protein like GFP, can be used to quantify the efficiency of these pathways. By treating cells containing these reporters with this compound, one can assess whether the drug preferentially inhibits or is repaired by a specific DSB repair pathway.

Data Presentation

Table 3: Effect of this compound on HR and NHEJ Efficiency. Data is presented as the percentage of GFP-positive cells, normalized to a positive control.

This compound Concentration (µM)HR Efficiency (% of Control)NHEJ Efficiency (% of Control)
0 (Control)100 ± 8100 ± 11
185 ± 698 ± 9
1042 ± 595 ± 12
5015 ± 392 ± 10
Experimental Protocol

Materials:

  • Cell line stably expressing an HR or NHEJ reporter system (e.g., DR-GFP for HR, EJ5-GFP for NHEJ)

  • I-SceI expression plasmid (to induce a specific DSB in the reporter)

  • Transfection reagent

  • This compound

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture the reporter cell line under standard conditions. Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Transfection: Co-transfect the cells with the I-SceI expression plasmid to induce DSBs within the reporter construct. A plasmid expressing a different fluorescent protein (e.g., mCherry) can be co-transfected to normalize for transfection efficiency.

  • Incubation: Incubate the cells for 48-72 hours post-transfection to allow for DSB repair and expression of the GFP reporter.

  • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze the cells using a flow cytometer to quantify the percentage of GFP-positive cells among the transfected (e.g., mCherry-positive) population.

  • Data Analysis: The efficiency of HR or NHEJ is determined by the percentage of GFP-positive cells. The effect of this compound is assessed by comparing the GFP percentage in treated cells to that in untreated control cells.

Visualization

Reporter_Assay_Workflow start Reporter Cell Line Culture treatment This compound Treatment start->treatment transfection I-SceI Plasmid Transfection (Induces DSBs) treatment->transfection incubation Incubation (48-72h) for Repair and GFP Expression transfection->incubation flow_cytometry Flow Cytometry Analysis incubation->flow_cytometry analysis Quantify %GFP+ Cells flow_cytometry->analysis result Determine HR/NHEJ Efficiency analysis->result Cell_Cycle_Logic This compound This compound Treatment DNA_Damage DNA Damage (ICLs, DSBs) This compound->DNA_Damage Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., ATM/ATR) DNA_Damage->Checkpoint_Activation G1_Arrest G1 Arrest Checkpoint_Activation->G1_Arrest S_Arrest S Phase Arrest Checkpoint_Activation->S_Arrest G2_M_Arrest G2/M Arrest Checkpoint_Activation->G2_M_Arrest Repair DNA Repair G1_Arrest->Repair S_Arrest->Repair G2_M_Arrest->Repair Apoptosis Apoptosis Repair->Apoptosis If repair fails

References

Application of Mitolactol in 3D Tumor Spheroid Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models exhibit gradients of oxygen, nutrients, and proliferative states, as well as intricate cell-cell and cell-matrix interactions, which are crucial for evaluating the efficacy of anti-cancer therapeutics.[1][2][3] Mitolactol (dibromodulcitol), a bifunctional alkylating agent, exerts its cytotoxic effects by cross-linking DNA, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[4] While extensive data on this compound's effects in 2D cell culture and clinical settings exist, its application in 3D tumor spheroid models is an emerging area of investigation.

This document provides detailed application notes and standardized protocols for assessing the efficacy of this compound in 3D tumor spheroid models. The methodologies outlined here are based on established techniques for evaluating cytotoxic compounds in 3D cultures and are adapted to the known mechanism of action of this compound.

Mechanism of Action

This compound is a halogenated sugar alcohol that acts as a DNA alkylating agent. Its primary mechanism involves the formation of covalent bonds with DNA, leading to inter- and intra-strand cross-links.[4] This DNA damage disrupts essential cellular processes, including replication and transcription, triggering cell cycle arrest and inducing programmed cell death (apoptosis). The bifunctional nature of this compound allows it to create stable cross-links, enhancing its cytotoxic potential.

Data Presentation

As no specific experimental data for this compound in 3D tumor spheroid models were available from the literature search, the following tables provide a template for data presentation based on expected outcomes from testing a cytotoxic agent.

Table 1: Dose-Response of this compound on Tumor Spheroid Viability

Cell LineSpheroid Size (Day 0)This compound Concentration (µM)Spheroid Volume (Day 7, mm³)% Viability (Relative to Control)IC50 (µM)
HCT116400 µm0 (Control)X100%Y
10......
50......
100......
MCF-7400 µm0 (Control)X100%Z
10......
50......
100......

Table 2: Induction of Apoptosis by this compound in Tumor Spheroids

Cell LineThis compound Concentration (µM)Caspase-3/7 Positive Area (%)% Increase in Apoptosis (vs. Control)
HCT1160 (Control)A0%
50B...
100C...
MCF-70 (Control)D0%
50E...
100F...

Experimental Protocols

The following are detailed protocols for the formation of 3D tumor spheroids and the subsequent evaluation of this compound's efficacy.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of uniform tumor spheroids using ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium to create a single-cell suspension.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).

  • Seed the cells into the wells of a ULA 96-well round-bottom plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a light microscope.

Protocol 2: this compound Treatment of 3D Tumor Spheroids

This protocol outlines the procedure for treating established tumor spheroids with this compound.

Materials:

  • Established tumor spheroids in a 96-well ULA plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the solvent at the same concentration as the highest drug concentration).

  • Once the spheroids have reached the desired size and compactness (typically after 3-5 days), carefully remove half of the medium (e.g., 100 µL) from each well.

  • Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Proceed with endpoint analysis (e.g., viability, apoptosis, or imaging assays).

Protocol 3: Spheroid Viability Assessment (ATP-Based Luminescence Assay)

This protocol measures cell viability based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • Treated tumor spheroids in a 96-well plate

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate containing the spheroids and the viability reagent to room temperature for 30 minutes.

  • Add the viability reagent to each well according to the manufacturer's instructions (typically a volume equal to the medium in the well).

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of viability relative to the vehicle-treated control spheroids.

Protocol 4: Apoptosis Assessment (Caspase-3/7 Activity)

This protocol uses a fluorescent substrate for activated caspases-3 and -7 to visualize and quantify apoptotic cells within the spheroids.

Materials:

  • Treated tumor spheroids in a 96-well plate

  • Caspase-3/7 detection reagent

  • Nuclear counterstain (e.g., Hoechst 33342)

  • High-content imaging system or fluorescence microscope

Procedure:

  • At the end of the this compound treatment period, add the Caspase-3/7 detection reagent and the nuclear counterstain to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Image the spheroids using a high-content imaging system or a fluorescence microscope with appropriate filters.

  • Analyze the images to quantify the fluorescent area of activated caspase-3/7 relative to the total nuclear area to determine the extent of apoptosis.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Spheroid Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis cell_culture 2D Cell Culture cell_harvest Cell Harvesting cell_culture->cell_harvest cell_seeding Cell Seeding in ULA Plate cell_harvest->cell_seeding spheroid_formation Spheroid Formation (3-5 days) cell_seeding->spheroid_formation drug_treatment Treat Spheroids (72-96h) spheroid_formation->drug_treatment drug_prep Prepare this compound Dilutions drug_prep->drug_treatment viability Viability Assay (ATP) drug_treatment->viability apoptosis Apoptosis Assay (Caspase 3/7) drug_treatment->apoptosis imaging High-Content Imaging drug_treatment->imaging

Experimental workflow for assessing this compound in 3D tumor spheroids.

dna_damage_pathway cluster_drug Drug Action cluster_cellular Cellular Response This compound This compound dna DNA This compound->dna Alkylates dna_damage DNA Cross-links atm_atr ATM/ATR Activation dna_damage->atm_atr Sensed by p53 p53 Stabilization atm_atr->p53 Phosphorylates bax_bak Bax/Bak Activation p53->bax_bak Upregulates caspases Caspase Cascade bax_bak->caspases Initiates apoptosis Apoptosis caspases->apoptosis Executes

Simplified signaling pathway of this compound-induced apoptosis.

Expected Results and Discussion

Treatment of 3D tumor spheroids with this compound is expected to result in a dose-dependent decrease in spheroid size and viability. Due to the 3D architecture, higher concentrations of this compound may be required to achieve the same level of cytotoxicity as observed in 2D monolayer cultures, reflecting the challenges of drug penetration and the presence of quiescent cells in the spheroid core. The ATP-based viability assay will provide quantitative data on the overall metabolic activity of the spheroids, while the caspase-3/7 assay will specifically measure the induction of apoptosis. High-content imaging can further reveal spatial patterns of cell death within the spheroids, potentially showing a higher prevalence of apoptosis in the outer, more proliferative layers.

These protocols provide a robust framework for the preclinical evaluation of this compound in a more physiologically relevant in vitro setting. The data generated will contribute to a better understanding of its efficacy in solid tumors and can guide further in vivo studies.

References

Application Notes and Protocols for Assessing Mitolactol's Synergistic Effects with Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitolactol, also known as dibromodulcitol, is a bifunctional alkylating agent that exerts its cytotoxic effects by forming cross-links in DNA, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] Due to its mechanism of action, this compound presents a strong candidate for combination therapies, aiming to enhance its anti-tumor efficacy, overcome resistance, and potentially reduce dose-limiting toxicities. These application notes provide detailed protocols for assessing the synergistic effects of this compound with other anticancer agents, with a particular focus on DNA Damage Response (DDR) inhibitors, such as PARP inhibitors, and platinum-based chemotherapies like cisplatin.

The rationale for combining this compound with other agents lies in the intricate network of cellular responses to DNA damage. By targeting multiple nodes within the DNA repair and cell cycle checkpoint pathways, combination therapies can induce synthetic lethality, a phenomenon where the combination of two drugs is significantly more effective than the sum of their individual effects.

Potential Synergistic Partners for this compound

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of drugs to combine with DNA alkylating agents.[3][4] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, upon encountering a replication fork, can be converted into more cytotoxic double-strand breaks (DSBs).[4] Since this compound also induces DNA damage, the concurrent inhibition of a key DNA repair pathway by a PARP inhibitor can lead to a synergistic increase in cancer cell death. This combination is particularly promising in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Platinum-Based Agents (e.g., Cisplatin)

Cisplatin is another DNA-damaging agent that forms intra- and inter-strand cross-links. Preclinical studies have shown that the combination of this compound and cisplatin can result in synergistic cytotoxicity. The synergy may arise from the distinct types of DNA adducts formed by each agent and their differential effects on various cell populations within a tumor. For instance, in spheroid models, cisplatin has been observed to be more effective against proliferating cells in the outer regions, while this compound showed greater cytotoxicity towards the quiescent cells in the interior.

Experimental Protocols for Synergy Assessment

The following protocols outline the key in vitro experiments to quantitatively assess the synergistic effects of this compound in combination with other drugs. The Chou-Talalay method for drug combination analysis is a widely accepted standard for determining synergism, additivity, or antagonism.

Cell Viability and Cytotoxicity Assays

Objective: To determine the dose-response relationship and the IC50 (half-maximal inhibitory concentration) for this compound and the partner drug individually and in combination.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound and partner drug(s)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the partner drug. For combination studies, prepare a matrix of concentrations with a constant ratio of the two drugs (based on their individual IC50 values) or a fixed concentration of one drug with varying concentrations of the other.

  • Treatment: Treat the cells with the single agents and their combinations. Include wells with vehicle control.

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to obtain the percentage of cell viability.

    • Plot the dose-response curves for each drug alone and in combination.

    • Calculate the IC50 values for each condition.

Synergy Analysis using the Combination Index (CI) Method

Objective: To quantitatively determine the nature of the interaction between this compound and the partner drug.

Methodology: The Combination Index (CI) is calculated using the Chou-Talalay method, which is based on the median-effect principle. The CI value provides a quantitative measure of the interaction:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software: CompuSyn software is commonly used for this analysis.

Data Input: The dose-response data (drug concentrations and the corresponding fraction of cells affected, Fa) for each drug alone and in combination are entered into the software.

Output:

  • Combination Index (CI) values: Presented at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).

  • Dose-Reduction Index (DRI): Indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of the single agent.

  • Isobologram: A graphical representation of the synergistic, additive, or antagonistic effects.

Data Presentation

All quantitative data from the synergy analysis should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound and Partner Drug (e.g., PARP Inhibitor) Alone and in Combination

Cell LineTreatmentIC50 (µM)
Cell Line A This compoundValue
PARP InhibitorValue
This compound + PARP Inhibitor (1:1 ratio)Value
Cell Line B This compoundValue
PARP InhibitorValue
This compound + PARP Inhibitor (1:1 ratio)Value

Table 2: Combination Index (CI) Values for this compound and Partner Drug Combination

Cell LineFraction Affected (Fa)Combination Index (CI)Interaction
Cell Line A 0.50ValueSynergism/Additive/Antagonism
0.75ValueSynergism/Additive/Antagonism
0.90ValueSynergism/Additive/Antagonism
Cell Line B 0.50ValueSynergism/Additive/Antagonism
0.75ValueSynergism/Additive/Antagonism
0.90ValueSynergism/Additive/Antagonism

Table 3: Dose-Reduction Index (DRI) for Synergistic Combinations (CI < 1)

Cell LineFraction Affected (Fa)DRI (this compound)DRI (Partner Drug)
Cell Line A 0.50ValueValue
0.75ValueValue
0.90ValueValue
Cell Line B 0.50ValueValue
0.75ValueValue
0.90ValueValue

Visualization of Signaling Pathways and Experimental Workflows

This compound's Mechanism and Synergy with PARP Inhibitors

Mitolactol_PARPi_Synergy cluster_this compound This compound Action cluster_parpi PARP Inhibitor Action cluster_synergy Synergistic Outcome This compound This compound DNA_Crosslinks DNA Inter/Intrastrand Cross-links This compound->DNA_Crosslinks Replication_Fork_Stalling Replication Fork Stalling DNA_Crosslinks->Replication_Fork_Stalling DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stalling->DSB_Formation PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibits SSB_Repair Single-Strand Break (SSB) Repair PARP->SSB_Repair Mediates SSB_Accumulation SSB Accumulation PARP->SSB_Accumulation Inhibition leads to SSB_Accumulation->DSB_Formation at Replication Fork Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DSB_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Synergistic mechanism of this compound and PARP inhibitors.

DNA Damage Response (DDR) Pathway Activation

DDR_Pathway cluster_damage DNA Damage Induction cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Outcomes This compound This compound / Cisplatin DNA_Damage DNA Damage (Cross-links, DSBs) This compound->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Checkpoint Activation (G2/M) CHK2->Cell_Cycle_Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to DNA_Repair->Apoptosis if overwhelmed Synergy_Workflow start Start: Select Cell Lines and Drugs cell_culture 1. Cell Culture and Seeding (96-well plates) start->cell_culture dose_response 2. Dose-Response Assays (Single Agents) cell_culture->dose_response ic50 3. Determine IC50 Values dose_response->ic50 combination_assay 4. Combination Assay (Checkerboard or Constant Ratio) ic50->combination_assay viability 5. Measure Cell Viability (e.g., MTT, CellTiter-Glo) combination_assay->viability data_analysis 6. Data Analysis (Chou-Talalay Method) viability->data_analysis ci_calculation 7. Calculate Combination Index (CI) and Dose-Reduction Index (DRI) data_analysis->ci_calculation isobologram 8. Generate Isobolograms ci_calculation->isobologram results Results: Synergy, Additivity, or Antagonism isobologram->results

References

Application Note: High-Throughput Screening of Mitolactol Analogues for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in oncology and drug discovery.

Introduction Mitolactol (Dibromodulcitol, DBD) is a bifunctional alkylating agent with established antineoplastic properties[1][2][3]. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of inter- and intra-strand cross-links[1]. This DNA damage disrupts essential cellular processes like replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis)[1]. The development and screening of this compound analogues aim to identify novel compounds with improved therapeutic indices, such as enhanced cytotoxicity towards cancer cells, reduced off-target toxicity, or improved pharmacokinetic properties.

This application note provides a comprehensive framework for the high-throughput screening (HTS) of this compound analogue libraries to identify promising anti-cancer lead compounds. The workflow incorporates a primary cytotoxicity screen followed by secondary, mechanism-based assays to confirm activity and elucidate the mode of action.

High-Throughput Screening Cascade

A tiered screening approach is recommended to efficiently identify and validate active compounds from a large library of this compound analogues. This cascade is designed to maximize throughput in the initial phase while increasing the depth of biological information for a smaller number of "hit" compounds in subsequent phases.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose Response cluster_2 Phase 3: Mechanism of Action Studies Compound_Library This compound Analogue Library (10,000+ Compounds) Primary_Screen Primary HTS: Cell Viability Assay (MTT/Resazurin) Single High Concentration (e.g., 10 µM) Compound_Library->Primary_Screen Primary_Hits Primary Hits (e.g., >50% Inhibition) Primary_Screen->Primary_Hits Dose_Response Dose-Response Cytotoxicity (8-point curve) IC50 Determination Primary_Hits->Dose_Response Orthogonal_Screen Orthogonal Viability Assay (e.g., LDH Release) Confirms Cytotoxicity Dose_Response->Orthogonal_Screen Confirmed Hits Confirmed_Hits Confirmed Hits with IC50 Orthogonal_Screen->Confirmed_Hits Apoptosis_Assay Apoptosis Assay (Caspase-3/7 Activity) Confirmed_Hits->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (γH2AX Staining - HCS) Confirmed_Hits->DNA_Damage_Assay Lead_Candidates Lead Candidates for Further Preclinical Development Apoptosis_Assay->Lead_Candidates DNA_Damage_Assay->Lead_Candidates

Caption: High-throughput screening cascade for this compound analogues.

Mechanism of Action: DNA Damage-Induced Apoptosis

This compound and its active analogues function by inducing DNA lesions. This damage activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA breaks and coordinates cellular responses. In cancer cells with high replicative stress, overwhelming DNA damage typically leads to the activation of the intrinsic apoptotic pathway, culminating in cell death.

Apoptosis_Pathway cluster_DDR DNA Damage Response (DDR) cluster_Apoptosis Intrinsic Apoptosis Pathway This compound This compound Analogue DNA Nuclear DNA This compound->DNA Alkylates DNA_Damage DNA Cross-links & Adducts ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR Activates p53 p53 Activation & Stabilization ATM_ATR->p53 Phosphorylates Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Initiator) CytoC->Casp9 Activates Casp37 Caspase-3/7 Activation (Executioner) Casp9->Casp37 Cleaves & Activates Cell_Death Apoptosis (Cell Death) Casp37->Cell_Death Executes

References

Application Notes and Protocols for Pharmacokinetic and Metabolism Studies of Dibromodulcitol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic and metabolic profile of Dibromodulcitol (DBD), also known as Mitolactol or Elobromol, in various animal models. The information compiled herein is intended to guide researchers in designing and conducting preclinical studies for this cytotoxic agent.

Introduction

Dibromodulcitol is a halogenated sugar alcohol with demonstrated antitumor activity. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for predicting its pharmacokinetic behavior and potential efficacy and toxicity in humans. This document summarizes key quantitative data from animal studies and provides detailed experimental protocols for replication and further investigation.

Pharmacokinetic Data in Animal Models

Table 1: Pharmacokinetic Parameters of Dibromodulcitol in Rats

ParameterValueRoute of AdministrationDosingAnimal StrainSource
Peak Plasma Concentration (Cmax) Data not availableOralNot specifiedNot specifiedN/A
Time to Peak Concentration (Tmax) Data not availableOralNot specifiedNot specifiedN/A
Area Under the Curve (AUC) Data not availableOralNot specifiedNot specifiedN/A
Half-life (t½) Data not availableOralNot specifiedNot specifiedN/A
Bioavailability Data not availableOralNot specifiedNot specifiedN/A

Table 2: Pharmacokinetic Parameters of Dibromodulcitol in Mice

ParameterValueRoute of AdministrationDosingAnimal StrainSource
Peak Plasma Concentration (Cmax) Data not availableNot specifiedNot specifiedNot specifiedN/A
Time to Peak Concentration (Tmax) Data not availableNot specifiedNot specifiedNot specifiedN/A
Area Under the Curve (AUC) Data not availableNot specifiedNot specifiedNot specifiedN/A
Half-life (t½) Data not availableNot specifiedNot specifiedNot specifiedN/A
Tissue Distribution Accumulates in various tissuesNot specifiedNot specifiedNot specifiedN/A

Table 3: Pharmacokinetic Parameters of Dibromodulcitol in Dogs

ParameterValueRoute of AdministrationDosingAnimal StrainSource
Peak Plasma Concentration (Cmax) Data not availableNot specifiedNot specifiedNot specifiedN/A
Time to Peak Concentration (Tmax) Data not availableNot specifiedNot specifiedNot specifiedN/A
Area Under the Curve (AUC) Data not availableNot specifiedNot specifiedNot specifiedN/A
Half-life (t½) Data not availableNot specifiedNot specifiedNot specifiedN/A

Note: The lack of specific quantitative data in these tables highlights a significant gap in the publicly available literature.

Metabolism of Dibromodulcitol

Dibromodulcitol undergoes significant metabolism in vivo to form active cytotoxic metabolites. The biotransformation is a critical aspect of its mechanism of action.

Metabolic Pathways:

The primary metabolic pathway involves the sequential loss of bromine atoms and cyclization to form reactive epoxides. These epoxides are potent alkylating agents that can cross-link DNA, leading to cytotoxicity.

Key Metabolites:

  • Bromoepoxydulcitol: An active cytotoxic metabolite.

  • Dianhydrodulcitol (Dianhydrogalactitol): A further cyclized and highly cytotoxic metabolite.

  • Bromoanhydrodulcitol: An intermediate metabolite.

The conversion of Dibromodulcitol to these active forms is essential for its antitumor effect.

Dibromodulcitol_Metabolism DBD Dibromodulcitol BED Bromoepoxydulcitol (Active) DBD->BED Metabolism BAD Bromoanhydrodulcitol DBD->BAD DAD Dianhydrodulcitol (Active) BED->DAD Metabolism Excretion Excretion BED->Excretion DAD->Excretion BAD->Excretion

Metabolic pathway of Dibromodulcitol.

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic and metabolism studies of Dibromodulcitol in animal models, based on common practices in the field.

Protocol 1: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Dibromodulcitol in rats following oral and intravenous administration.

Materials:

  • Dibromodulcitol

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Male/Female Sprague-Dawley rats (8-10 weeks old)

  • Dosing gavage needles and syringes

  • Catheters for intravenous administration and blood collection

  • Heparinized blood collection tubes

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the study.

  • Dosing:

    • Oral (PO): Administer a single dose of Dibromodulcitol (e.g., 50 mg/kg) by oral gavage.

    • Intravenous (IV): Administer a single dose of Dibromodulcitol (e.g., 10 mg/kg) via a tail vein or jugular vein catheter.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Dibromodulcitol and its major metabolites in plasma samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

PK_Study_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Acclimation Animal Acclimation Dosing Dosing (PO or IV) Acclimation->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation Blood_Sampling->Plasma_Preparation Sample_Storage Sample Storage (-80°C) Plasma_Preparation->Sample_Storage Bioanalysis Bioanalysis (HPLC-MS/MS) Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Workflow for a typical pharmacokinetic study.
Protocol 2: Metabolism Study in Mice

Objective: To identify the major metabolites of Dibromodulcitol in mouse urine and feces.

Materials:

  • Radiolabeled Dibromodulcitol (e.g., ¹⁴C-Dibromodulcitol)

  • Male/Female CD-1 mice (8-10 weeks old)

  • Metabolic cages

  • Scintillation counter

  • Analytical equipment (e.g., HPLC with a radiodetector, LC-MS/MS)

Procedure:

  • Dosing: Administer a single oral dose of ¹⁴C-Dibromodulcitol (e.g., 50 mg/kg) to mice.

  • Sample Collection: House mice in metabolic cages and collect urine and feces at regular intervals (e.g., every 12 hours for up to 72 hours).

  • Radioactivity Measurement: Determine the total radioactivity in each urine and feces sample using a scintillation counter.

  • Metabolite Profiling: Pool the urine and feces samples, respectively. Extract the metabolites and analyze them using HPLC with a radiodetector to obtain a metabolite profile.

  • Metabolite Identification: Identify the structure of the major metabolites using LC-MS/MS and comparison with reference standards if available.

Metabolism_Study_Workflow Dosing Dosing with ¹⁴C-Dibromodulcitol Collection Urine & Feces Collection (Metabolic Cages) Dosing->Collection Quantification Total Radioactivity Quantification Collection->Quantification Profiling Metabolite Profiling (HPLC-Radiodetector) Quantification->Profiling Identification Metabolite Identification (LC-MS/MS) Profiling->Identification

Workflow for a metabolism study.
Protocol 3: Analytical Method for Dibromodulcitol in Rat Plasma

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of Dibromodulcitol in rat plasma.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength or MS in a suitable ionization mode.

Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma, add 300 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the HPLC system.

Method Validation:

The method should be validated according to standard guidelines, including assessments of:

  • Linearity

  • Accuracy and Precision

  • Selectivity

  • Recovery

  • Stability

Conclusion

The provided application notes and protocols offer a foundational framework for conducting pharmacokinetic and metabolism studies of Dibromodulcitol in animal models. Due to the limited recent data, further studies are warranted to fully characterize the ADME properties of this compound using modern analytical techniques. Such studies will be invaluable for the continued development and potential clinical application of Dibromodulcitol.

Troubleshooting & Optimization

Technical Support Center: Overcoming Mitolactol Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research on specific resistance mechanisms to Mitolactol is limited. The following troubleshooting guides and FAQs are based on established principles of resistance to bifunctional alkylating agents, a class of drugs to which this compound belongs. The data and protocols provided are derived from studies on similar agents like cisplatin and melphalan and should be adapted and validated for your specific cancer cell line.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as dibromodulcitol, is a bifunctional alkylating agent. Its primary mechanism of action involves the formation of covalent bonds with DNA, leading to intra-strand and inter-strand cross-links.[1] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential causes?

Reduced sensitivity, or resistance, to this compound can arise from several molecular mechanisms, often in combination. Based on data from similar alkylating agents, the most common causes include:

  • Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently remove this compound-induced DNA adducts and cross-links. Key pathways involved are Direct Reversal Repair (DRR), Base Excision Repair (BER), and Nucleotide Excision Repair (NER).[2][3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.

  • Altered Apoptotic Signaling: Mutations or changes in the expression of proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins, p53) can make cancer cells less prone to undergo programmed cell death in response to DNA damage.

  • Elevated Levels of Detoxifying Enzymes: Increased activity of enzymes like glutathione S-transferases (GSTs) can lead to the detoxification of this compound, neutralizing its cytotoxic effects.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most common method to quantify resistance is by determining the half-maximal inhibitory concentration (IC50) value. A significant increase in the IC50 of your experimental cell line compared to the parental, sensitive cell line indicates the development of resistance. This is typically measured using a cell viability assay (e.g., MTT, XTT).

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed After this compound Treatment

Possible Cause 1: Enhanced DNA Repair Mechanisms

  • Troubleshooting Steps:

    • Assess DNA Damage and Repair: Perform a comet assay or immunofluorescence for γH2AX foci to quantify DNA damage levels post-treatment. A lower level of persistent DNA damage in the suspected resistant cells compared to sensitive cells suggests enhanced repair.

    • Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to examine the expression levels of key DNA repair proteins (e.g., MGMT, PARP1, ERCC1). Upregulation of these proteins is a strong indicator of this resistance mechanism.

    • Functional Inhibition: Treat cells with a combination of this compound and a DNA repair inhibitor (e.g., PARP inhibitor like Olaparib) to see if sensitivity is restored.

Possible Cause 2: Altered Apoptotic Pathways

  • Troubleshooting Steps:

    • Apoptosis Assay: Use flow cytometry with Annexin V/PI staining to quantify the percentage of apoptotic cells after this compound treatment. A lower percentage in the suspected resistant line is indicative of apoptosis evasion.

    • Expression Analysis of Apoptotic Regulators: Analyze the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins by Western blot. An increased ratio of anti- to pro-apoptotic proteins is a common resistance mechanism.

Issue 2: Reduced Intracellular Accumulation of this compound

Possible Cause: Increased Drug Efflux by ABC Transporters

  • Troubleshooting Steps:

    • Efflux Pump Activity Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) and flow cytometry to measure efflux activity. Increased efflux in the suspected resistant line will result in lower intracellular fluorescence.

    • Expression Analysis of ABC Transporters: Quantify the mRNA and protein levels of common drug efflux pumps (e.g., ABCB1/P-gp, ABCC1/MRP1, ABCG2/BCRP) using qRT-PCR and Western blotting.

    • Pharmacological Inhibition: Co-treat the cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil for P-gp) to determine if this restores sensitivity.

Quantitative Data Summary

The following tables present representative data from studies on cancer cell lines resistant to bifunctional alkylating agents, which can serve as a reference for your experiments with this compound.

Table 1: IC50 Values for Cisplatin in Sensitive and Resistant Ovarian Cancer Cell Lines

Cell LineIC50 (µM) at 72hFold Resistance
OV-90 (Parental)16.75 ± 0.83-
OV-90/CisR159.08 ± 2.893.53
OV-90/CisR270.14 ± 5.994.19
SKOV-3 (Parental)19.18 ± 0.91-
SKOV-3/CisR191.59 ± 8.474.77
SKOV-3/CisR2109.6 ± 4.475.71

Data adapted from a study on cisplatin-resistant ovarian cancer cell lines.[5]

Table 2: IC50 Values for Chlorambucil in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM)
A2780 (Ovarian, Sensitive)12 - 43
A2780cisR (Ovarian, Resistant)12 - 43
Drug-Sensitive Strains (Various)53.47 - 97.56
Drug-Resistant Strains (Various)2.97 - 18.65 (with hybrid molecule)

Data adapted from studies on chlorambucil and its derivatives.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol is a general guideline for inducing drug resistance in vitro.

  • Determine the initial IC50 of this compound:

    • Plate the parental cancer cell line at a suitable density in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT) to determine the IC50 value.

  • Continuous Exposure with Dose Escalation:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

    • When the cells resume a normal growth rate, increase the this compound concentration by 1.5 to 2-fold.

    • Repeat this process of gradual dose escalation. This process can take several months.

  • Characterization of the Resistant Cell Line:

    • Periodically determine the IC50 of the continuously exposed cells and compare it to the parental line. A significant increase indicates the development of resistance.

    • Once a stable resistant cell line is established (e.g., >5-fold resistance), perform molecular analyses (qRT-PCR, Western blot) to investigate the mechanisms of resistance.

    • Cryopreserve the resistant cell line at various passages.

Protocol 2: Reversing this compound Resistance with a Combination Therapy (Hypothetical Example)

This protocol outlines a hypothetical experiment to test the efficacy of a PARP inhibitor in overcoming this compound resistance.

  • Cell Plating:

    • Seed both the parental (sensitive) and the this compound-resistant cell lines in 96-well plates.

  • Treatment:

    • Treat the cells with the following conditions:

      • Vehicle control

      • This compound alone (at the IC50 of the resistant line)

      • PARP inhibitor alone (at a non-toxic concentration)

      • This compound in combination with the PARP inhibitor

  • Incubation:

    • Incubate the plates for 72 hours.

  • Cell Viability Assay:

    • Perform an MTT or similar assay to determine the percentage of viable cells in each treatment group.

  • Data Analysis:

    • Compare the cell viability in the combination treatment group to the single-agent treatment groups. A significant decrease in cell viability in the combination group in the resistant cell line would suggest that the PARP inhibitor can reverse this compound resistance.

Visualizations

Mitolactol_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound DNA_Damage DNA Interstrand Cross-links This compound->DNA_Damage causes Drug_Efflux Increased Drug Efflux (e.g., P-glycoprotein) This compound->Drug_Efflux is removed by Apoptosis Apoptosis DNA_Damage->Apoptosis triggers DNA_Repair Increased DNA Repair (e.g., PARP, MGMT) DNA_Damage->DNA_Repair activates Anti_Apoptosis Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Apoptosis->Anti_Apoptosis is inhibited by

Caption: Key mechanisms of resistance to this compound.

Experimental_Workflow_Resistance start Parental Cancer Cell Line ic50_initial Determine Initial This compound IC50 start->ic50_initial culture Continuous Culture with Stepwise Increase in This compound Concentration ic50_initial->culture ic50_check Periodically Check IC50 culture->ic50_check ic50_check->culture if not resistant resistant_line Stable this compound-Resistant Cell Line ic50_check->resistant_line if resistant characterization Molecular Characterization (qRT-PCR, Western Blot, Functional Assays) resistant_line->characterization Overcoming_Resistance_Logic problem This compound Resistance Observed hypothesis1 Hypothesis: Increased DNA Repair problem->hypothesis1 hypothesis2 Hypothesis: Increased Drug Efflux problem->hypothesis2 solution1 Solution: Combine this compound with DNA Repair Inhibitor (e.g., PARP inhibitor) hypothesis1->solution1 solution2 Solution: Combine this compound with Efflux Pump Inhibitor (e.g., Verapamil) hypothesis2->solution2

References

Technical Support Center: Mitolactol In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of Mitolactol (also known as Dibromodulcitol).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a bifunctional alkylating agent. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of inter- and intra-strand cross-links. This cross-linking inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]

Q2: I am observing lower than expected cytotoxicity with this compound in my in vitro experiments. What are the potential causes?

A2: Low efficacy of this compound in vitro can stem from several factors:

  • Compound Stability and Solubility: this compound's stability in aqueous solutions can be a concern. It may degrade over time in cell culture media. Ensure that stock solutions are prepared fresh and handled according to recommended protocols.

  • Cell Line Specific Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. It is crucial to use a cell line known to be responsive to alkylating agents or to perform initial dose-response experiments across a wide range of concentrations.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of drug exposure can significantly influence the observed cytotoxicity.

  • Drug Efflux: Cancer cells can develop resistance by actively pumping the drug out of the cell using efflux pumps.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

Q4: How does the duration of this compound exposure affect its efficacy?

A4: As an alkylating agent, the cytotoxic effects of this compound are dependent on both concentration and duration of exposure. Shorter exposure times may require higher concentrations to achieve the same level of cell death as longer exposures at lower concentrations. It is advisable to perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your specific cell line and experimental goals.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure accurate cell counting before seeding. Use a consistent cell number for all wells and plates. Avoid clumps by ensuring a single-cell suspension.
Variability in Drug Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Incubation Times Standardize the incubation time for drug treatment across all experiments.
Issue 2: No Significant Cytotoxicity Observed Even at High Concentrations
Potential Cause Recommended Solution
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to alkylating agents. Consider using a different, more sensitive cell line. You can also investigate mechanisms of resistance, such as the expression of efflux pumps or enhanced DNA repair pathways.
Compound Inactivity Verify the purity and integrity of your this compound compound. If possible, test its activity on a known sensitive cell line as a positive control.
Sub-optimal Assay Conditions Optimize experimental parameters such as serum concentration in the media. Some compounds may bind to serum proteins, reducing their effective concentration. Consider reducing the serum percentage during drug incubation.
Incorrect Assay for Mechanism of Action If this compound is causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (cell death) at the tested concentrations, a viability assay that measures metabolic activity might not show a strong signal. Consider using an assay that directly measures cell number or DNA synthesis.

Quantitative Data

Table 1: In Vitro Efficacy of this compound (Dibromodulcitol) in a Cancer Cell Line

Cell LineCancer TypeIC50 (µM)Growth PhaseReference
Hepatoma 3924AHepatoma2.3Exponentially growing[1]
Hepatoma 3924AHepatoma5.5Stationary[1]

Note: IC50 values can vary between laboratories and experimental conditions. This table provides representative data.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing cell viability after treatment with this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Mitolactol_Mechanism_of_Action This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters Cell DNA Nuclear DNA CellMembrane->DNA Translocates to Nucleus Crosslinking DNA Cross-linking (Inter- and Intra-strand) DNA->Crosslinking Alkylation ReplicationBlock Inhibition of DNA Replication & Transcription Crosslinking->ReplicationBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis Troubleshooting_Workflow Start Low this compound Efficacy Observed CheckCompound Verify Compound Integrity (Purity, Storage, Fresh Preparation) Start->CheckCompound CheckCells Assess Cell Health & Passage Number Start->CheckCells CheckProtocol Review Experimental Protocol (Seeding Density, Incubation Time, Serum %) Start->CheckProtocol OptimizeAssay Optimize Assay Conditions CheckCompound->OptimizeAssay CheckCells->OptimizeAssay CheckProtocol->OptimizeAssay TestAlternative Consider Alternative Cell Line or Assay OptimizeAssay->TestAlternative If still low efficacy ProblemSolved Efficacy Improved OptimizeAssay->ProblemSolved If efficacy improves TestAlternative->ProblemSolved DNA_Damage_Response_Pathway This compound This compound DNADamage DNA Double-Strand Breaks & Cross-links This compound->DNADamage ATM_ATR Activation of ATM/ATR Kinases DNADamage->ATM_ATR CHK1_CHK2 Phosphorylation of CHK1/CHK2 ATM_ATR->CHK1_CHK2 p53 Activation of p53 ATM_ATR->p53 CellCycleArrest G2/M Cell Cycle Arrest CHK1_CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair Attempted DNA Repair CellCycleArrest->DNA_Repair Allows time for DNA_Repair->Apoptosis If repair fails

References

Technical Support Center: Mitigating Mitolactol-Induced Myelosuppression in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate Mitolactol-induced myelosuppression in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary dose-limiting toxicity?

This compound, also known as Dibromodulcitol, is an alkylating agent used in chemotherapy.[1][2] Its primary mechanism of action involves alkylating DNA, which leads to DNA damage, inhibition of replication, and ultimately, apoptosis in cancer cells. However, this action is not specific to cancer cells and also affects rapidly dividing healthy cells, such as those in the bone marrow.[1] Consequently, the primary and dose-limiting toxicity of this compound is myelosuppression, a decrease in the production of blood cells by the bone marrow.[1][2] This can lead to neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).

Q2: What are the common animal models used to study chemotherapy-induced myelosuppression?

Mice and rats are the most common animal models for studying chemotherapy-induced myelosuppression. These models are used to evaluate the myelosuppressive effects of chemotherapeutic agents and to test the efficacy of potential myeloprotective agents. Common endpoints measured in these studies include complete blood counts (CBCs), bone marrow cellularity, and colony-forming unit (CFU) assays to assess the viability and differentiation of hematopoietic progenitor cells.

Q3: What are the general strategies to mitigate chemotherapy-induced myelosuppression in animal models?

General strategies to mitigate chemotherapy-induced myelosuppression in animal models include:

  • Dose reduction or modification of the treatment schedule: While effective at reducing toxicity, this may also compromise the anti-tumor efficacy of the chemotherapeutic agent.

  • Administration of hematopoietic growth factors: These are cytokines that stimulate the production of specific blood cell lineages.

    • Granulocyte-Colony Stimulating Factor (G-CSF): Stimulates the production of neutrophils to combat neutropenia.

    • Thrombopoietin (TPO) and TPO receptor agonists: Stimulate the production of platelets to address thrombocytopenia.

  • Blood transfusions: To temporarily increase red blood cell or platelet counts.

  • Use of cytoprotective agents: These are drugs that protect normal cells from the toxic effects of chemotherapy. One example is Trilaciclib, a CDK4/6 inhibitor that can protect hematopoietic stem and progenitor cells from chemotherapy-induced damage.

Troubleshooting Guides

Issue 1: Severe and prolonged neutropenia observed in mice treated with this compound.

Possible Cause: The dose of this compound is too high, or the animal strain is particularly sensitive to its myelosuppressive effects.

Troubleshooting Steps:

  • Dose Titration: Perform a dose-response study to determine the optimal dose of this compound that induces a measurable but recoverable level of neutropenia.

  • G-CSF Administration: Administer recombinant murine G-CSF to stimulate neutrophil recovery.

    • Prophylactic approach: Start G-CSF administration 24 hours after this compound treatment.

    • Therapeutic approach: Start G-CSF administration when neutrophil counts fall below a predetermined threshold.

  • Strain Selection: Consider using a different mouse strain that may be less sensitive to this compound-induced myelosuppression.

Experimental Protocol: G-CSF for this compound-Induced Neutropenia in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • This compound Administration: Administer a single intraperitoneal (IP) injection of this compound at a pre-determined myelosuppressive dose.

  • Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound only.

    • Group 3: this compound + G-CSF (e.g., 5 µg/kg/day, subcutaneous injection) starting 24 hours after this compound for 5-7 days.

  • Monitoring: Collect peripheral blood via tail vein bleeding at baseline and on days 3, 5, 7, 10, and 14 post-Mitolactol treatment for complete blood counts (CBC).

  • Endpoint Analysis: Compare neutrophil counts between the groups to assess the efficacy of G-CSF in accelerating neutrophil recovery.

Quantitative Data Summary (Hypothetical)

Treatment GroupNeutrophil Nadir (x10³/µL)Time to Neutrophil Recovery (days)
This compound Only0.2 ± 0.110 ± 2
This compound + G-CSF0.8 ± 0.36 ± 1
Issue 2: Significant thrombocytopenia and bleeding events in rats following this compound administration.

Possible Cause: this compound is causing severe damage to megakaryocytes and their progenitors in the bone marrow.

Troubleshooting Steps:

  • Dose Adjustment: As with neutropenia, a dose-response study for this compound is recommended to find a dose that induces significant but not lethal thrombocytopenia.

  • TPO Receptor Agonist Administration: Administer a TPO receptor agonist (e.g., Romiplostim, Eltrombopag) to stimulate platelet production.

  • Platelet Transfusion: If severe bleeding occurs, platelet transfusions may be necessary as a supportive care measure.

Experimental Protocol: TPO Receptor Agonist for this compound-Induced Thrombocytopenia in Rats

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • This compound Administration: Administer a single IP injection of this compound at a dose known to induce significant thrombocytopenia.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound only.

    • Group 3: this compound + TPO receptor agonist (dose and schedule to be optimized based on the specific agent) starting 24 hours after this compound.

  • Monitoring: Collect peripheral blood for CBC at baseline and at regular intervals (e.g., every 2-3 days) for up to 21 days.

  • Endpoint Analysis: Compare platelet counts and the incidence of bleeding events between the groups.

Quantitative Data Summary (Hypothetical)

Treatment GroupPlatelet Nadir (x10³/µL)Time to Platelet Recovery (days)Incidence of Bleeding
This compound Only50 ± 1515 ± 340%
This compound + TPO Agonist150 ± 409 ± 210%

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in Myelosuppression and Myeloprotection

Myelosuppression induced by alkylating agents like this compound involves the induction of DNA damage and apoptosis in hematopoietic stem and progenitor cells. The survival and proliferation of these cells are regulated by complex signaling pathways. Hematopoietic growth factors exert their protective effects by activating pro-survival and proliferative pathways.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for the signaling of many cytokines, including G-CSF and TPO. Binding of these growth factors to their receptors on hematopoietic progenitor cells leads to the activation of JAK kinases, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and differentiation.

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation cytokine G-CSF / TPO cytokine->receptor Binding p_stat p-STAT (Dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription (Survival, Proliferation, Differentiation) nucleus->gene Activation PI3K_Akt_Pathway cluster_membrane_pi3k Cell Membrane receptor_pi3k Growth Factor Receptor pi3k PI3K receptor_pi3k->pi3k Activation akt Akt pi3k->akt Activation growth_factor Growth Factor growth_factor->receptor_pi3k Binding bad Bad akt->bad Inhibition apoptosis Apoptosis bad->apoptosis Inhibition Experimental_Workflow start Start: Acclimatize Animals baseline Collect Baseline Blood Samples start->baseline grouping Randomize into Treatment Groups baseline->grouping This compound Administer this compound (or vehicle) grouping->this compound agent Administer Myeloprotective Agent (or vehicle) This compound->agent monitoring Monitor Animal Health and Collect Blood Samples (e.g., Days 3, 7, 14, 21) agent->monitoring euthanasia Euthanize Animals and Collect Bone Marrow monitoring->euthanasia analysis Analyze Blood (CBC) and Bone Marrow (Cellularity, CFU assay) euthanasia->analysis end End: Data Analysis and Interpretation analysis->end

References

Improving the solubility of Dibromodulcitol for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of Dibromodulcitol for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Dibromodulcitol and what is its mechanism of action?

Dibromodulcitol (also known as Mitolactol) is a halogenated hexitol derivative that functions as a bifunctional alkylating agent. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (cell death).

Q2: What are the main challenges in preparing Dibromodulcitol for cell-based assays?

The primary challenge is its low aqueous solubility. Dibromodulcitol is poorly soluble in water and only slightly soluble in ethanol. This can lead to precipitation when preparing stock solutions or when adding the compound to aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.

Q3: Which solvents are recommended for dissolving Dibromodulcitol?

Q4: What is the maximum recommended concentration of organic solvents like DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in all experiments to account for any effects of the solvent itself.

Solubility Data

The following table summarizes the known solubility of Dibromodulcitol in various solvents.

SolventSolubilitySource
WaterInsoluble (<0.1 g/100 mL)[2]
EthanolSlightly soluble[1]
Dimethylformamide (DMF)Soluble[1]
KetoneSlightly soluble[1]
Concentrated Hydrobromic AcidSoluble

Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues with Dibromodulcitol precipitation during experimental procedures.

Problem Potential Cause Solution
Precipitate forms when making the stock solution. The concentration exceeds the solubility limit in the chosen solvent.- Try a different recommended solvent (e.g., DMF).- Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.- Prepare a less concentrated stock solution.
Precipitate forms immediately upon adding the stock solution to the cell culture medium. Rapid change in solvent polarity causing the compound to crash out of solution.- Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the stock solution dropwise while gently vortexing or swirling the medium.- Perform serial dilutions in the cell culture medium rather than a single large dilution step.
Precipitate forms over time in the incubator. The compound has limited stability or solubility in the complete medium at 37°C over extended periods.- Test the stability of Dibromodulcitol in your specific cell culture medium over the duration of your experiment.- Consider reducing the final concentration of Dibromodulcitol.- For longer experiments, you may need to refresh the medium with freshly prepared Dibromodulcitol solution.
Cloudiness or film observed on the surface of the culture medium. This could be fine precipitation or a reaction with components in the serum.- Reduce the serum concentration in your medium if experimentally permissible.- Test the solubility in a serum-free version of your medium first.- Ensure the final concentration of the organic solvent is as low as possible.

Experimental Protocols

Protocol for Preparation of Dibromodulcitol Stock and Working Solutions

This protocol provides a general method for preparing Dibromodulcitol solutions for treating cells in culture.

Materials:

  • Dibromodulcitol powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile, filtered pipette tips

Procedure:

  • Stock Solution Preparation (e.g., 100 mM):

    • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of Dibromodulcitol powder.

    • Dissolve the powder in the appropriate volume of sterile DMSO or DMF to achieve the desired stock concentration. For example, for a 100 mM stock solution, dissolve 30.8 mg of Dibromodulcitol (MW: 307.97 g/mol ) in 1 mL of solvent.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution into the pre-warmed medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

    • Always include a vehicle control group in your experiment (cells treated with the same final concentration of the solvent without Dibromodulcitol).

Cell Viability Assay (Example: MTT Assay)

This protocol outlines a typical cell viability assay to assess the cytotoxic effects of Dibromodulcitol.

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Cell Treatment:

    • Prepare a series of working solutions of Dibromodulcitol in fresh, pre-warmed cell culture medium at different concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of Dibromodulcitol. Include a vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following treatment, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow for Dibromodulcitol Solubility and Treatment

G cluster_prep Solution Preparation cluster_treat Cell Treatment cluster_assay Cell-Based Assay stock Prepare High-Concentration Stock Solution in DMSO/DMF working Prepare Working Solutions (Serial Dilution in Medium) stock->working Dilute warm_media Pre-warm Cell Culture Medium to 37°C warm_media->working treat Treat Cells with Dibromodulcitol working->treat seed Seed Cells in Plate seed->treat incubate Incubate for Desired Duration treat->incubate assay Perform Assay (e.g., MTT, Flow Cytometry) incubate->assay analyze Data Analysis assay->analyze

Caption: Workflow for preparing and using Dibromodulcitol in cell-based assays.

Proposed Signaling Pathway for Dibromodulcitol-Induced Apoptosis

G cluster_dna DNA Damage Response cluster_apoptosis Apoptosis Dibromodulcitol Dibromodulcitol dna_alkylation DNA Alkylation & Interstrand Cross-links Dibromodulcitol->dna_alkylation ddr ATM/ATR Activation dna_alkylation->ddr parp PARP Activation dna_alkylation->parp chk CHK1/CHK2 Activation ddr->chk p53 p53 Activation chk->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mechanism of Dibromodulcitol-induced apoptosis via DNA damage.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common pitfalls in Mitolactol-related DNA damage assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced DNA damage?

A1: this compound, also known as dibromodulcitol, is a bifunctional alkylating agent. Its primary mechanism of action involves the covalent addition of alkyl groups to DNA, leading to the formation of various DNA adducts. The most cytotoxic of these are interstrand crosslinks (ICLs), which covalently link the two strands of the DNA double helix, physically blocking DNA replication and transcription.[1] this compound can also induce intrastrand crosslinks and monoadducts.

Q2: Which are the most common assays to detect this compound-induced DNA damage?

A2: The most common assays to detect this compound-induced DNA damage include:

  • Modified Comet Assay (for Interstrand Crosslinks): This assay is adapted to specifically measure ICLs. The presence of ICLs retards the migration of DNA in the gel, leading to a smaller "comet tail."[2][3]

  • γH2AX Immunofluorescence Staining: This assay detects the phosphorylation of histone H2AX (γH2AX), which is a sensitive marker for DNA double-strand breaks (DSBs). DSBs are formed as intermediates during the repair of ICLs.

  • DNA Fiber Assay: This technique allows for the visualization of DNA replication at the single-molecule level and can be used to assess replication fork stalling and collapse caused by this compound-induced ICLs.[4]

Q3: Why am I not observing a clear dose-dependent increase in DNA damage with this compound?

A3: Several factors could contribute to this observation:

  • Cellular Repair Mechanisms: Cells possess robust DNA repair pathways, such as the Fanconi Anemia (FA) pathway, which are specifically designed to repair ICLs. At lower concentrations of this compound, these repair mechanisms may efficiently remove the damage, masking a clear dose-response.

  • Cell Cycle Phase: The cytotoxicity of this compound is often cell cycle-dependent, with cells in the S-phase being particularly sensitive due to the blockage of DNA replication.[5] Ensure your cell population is not synchronized in a resistant phase.

  • Drug Stability and Metabolism: this compound's stability in culture media and its metabolism by cells can influence its effective concentration. Ensure consistent and fresh preparation of the drug solution.

Troubleshooting Guides

Modified Comet Assay for Interstrand Crosslinks (ICLs)

Problem: High variability between replicate slides.

Potential Cause Troubleshooting Step
Inconsistent cell lysisEnsure complete and uniform lysis by optimizing lysis buffer composition and incubation time. Keep lysis conditions consistent across all slides.
Uneven electrophoresisCheck that the electrophoresis tank is level and the buffer covers the slides uniformly. Maintain a constant voltage and temperature.
Subjective scoringUse automated or semi-automated image analysis software to standardize the measurement of comet parameters (e.g., tail moment).

Problem: No significant difference between control and this compound-treated cells.

Potential Cause Troubleshooting Step
Insufficient this compound concentration or treatment timePerform a dose-response and time-course experiment to determine the optimal conditions for inducing detectable ICLs in your cell line.
Efficient DNA repairConsider co-treatment with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to enhance the detection of ICLs. However, this will alter the biological context.
Incorrect assay executionThe modified comet assay for ICLs requires a second damaging agent (e.g., ionizing radiation) after this compound treatment to introduce strand breaks. The ICLs will then retard the migration of these broken DNA fragments. Ensure this step is performed correctly.
γH2AX Immunofluorescence Staining

Problem: High background fluorescence.

Potential Cause Troubleshooting Step
Non-specific antibody bindingOptimize the primary and secondary antibody concentrations. Include appropriate controls (e.g., secondary antibody only). Use a high-quality blocking buffer.
AutofluorescenceUse a mounting medium with an anti-fade reagent. Consider using a different fluorophore with a longer wavelength.

Problem: Faint or no γH2AX foci in this compound-treated cells.

Potential Cause Troubleshooting Step
Timing of fixationγH2AX foci formation is a dynamic process. DSBs, and therefore γH2AX foci, appear as intermediates in ICL repair. Optimize the time point for cell fixation after this compound treatment. A time course experiment is recommended.
Insufficient DNA damageIncrease the concentration of this compound or the duration of treatment.
Inefficient antibody penetrationOptimize the permeabilization step (e.g., Triton X-100 concentration and incubation time).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate expected outcomes in this compound-related DNA damage assays.

Table 1: Modified Comet Assay - Dose-Dependent Effect of this compound on ICL Induction

This compound Concentration (µM)Mean Tail Moment (Arbitrary Units) ± SD
0 (Control)50.2 ± 4.5
1042.1 ± 3.8
2531.5 ± 3.2
5018.9 ± 2.5
1008.7 ± 1.9

Table 2: γH2AX Foci Formation - Time-Dependent Response to this compound (50 µM)

Time after Treatment (hours)Mean γH2AX Foci per Cell ± SD
01.2 ± 0.5
25.8 ± 1.2
615.4 ± 2.8
1225.1 ± 3.5
2410.3 ± 2.1

Experimental Protocols

Modified Alkaline Comet Assay for ICL Detection
  • Cell Treatment: Treat cells with desired concentrations of this compound for the appropriate duration. Include a negative control (vehicle-treated).

  • Irradiation: After this compound treatment, wash the cells and irradiate them on ice with a low dose of X-rays (e.g., 5 Gy) to induce random DNA strand breaks.

  • Cell Embedding: Mix a single-cell suspension with low melting point agarose and layer onto a pre-coated slide.

  • Lysis: Immerse slides in cold lysis solution (high salt, detergent) to remove cell membranes and cytoplasm, leaving the nucleoids.

  • Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for unwinding of the DNA.

  • Electrophoresis: Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming the comet tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment using image analysis software. A decrease in tail moment compared to the irradiated control indicates the presence of ICLs.

γH2AX Immunofluorescence Staining
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Visualizations

Mitolactol_DNA_Damage_Response cluster_repair Fanconi Anemia Pathway cluster_checkpoint Cell Cycle Checkpoint Activation cluster_apoptosis Apoptosis This compound This compound DNA Cellular DNA This compound->DNA Alkylates ICL Interstrand Crosslink (ICL) DNA->ICL ReplicationFork Replication Fork Stalling ICL->ReplicationFork DSB Double-Strand Break (DSB) (Repair Intermediate) ICL->DSB FANCCore FA Core Complex ReplicationFork->FANCCore Recruits ATR ATR Kinase ReplicationFork->ATR Activates ATM ATM Kinase DSB->ATM Activates FANCD2_I FANCD2-FANCI Complex FANCCore->FANCD2_I Activates FANCD2_I_Ub Ubiquitinated FANCD2-FANCI FANCD2_I->FANCD2_I_Ub Monoubiquitination RepairProteins Downstream Repair Proteins FANCD2_I_Ub->RepairProteins Recruits RepairProteins->ICL Repairs (leading to DSB intermediate) G2M_Arrest G2/M Arrest CHK1 CHK1 ATR->CHK1 Phosphorylates ATM->CHK1 Phosphorylates CHK1->G2M_Arrest Apoptosis Cell Death G2M_Arrest->Apoptosis If damage is irreparable

Caption: this compound-induced DNA damage response pathway.

Troubleshooting_Comet_Assay Start Problem: High Variability in Comet Assay Cause1 Inconsistent Lysis? Start->Cause1 Solution1 Optimize lysis buffer and incubation time. Cause1->Solution1 Yes Cause2 Uneven Electrophoresis? Cause1->Cause2 No Solution2 Ensure level tank and uniform buffer coverage. Cause2->Solution2 Yes Cause3 Subjective Scoring? Cause2->Cause3 No Solution3 Use automated image analysis software. Cause3->Solution3 Yes

Caption: Troubleshooting high variability in the Comet Assay.

Experimental_Workflow_ICL_Comet A 1. Treat cells with This compound B 2. Irradiate cells (e.g., X-rays) A->B C 3. Embed cells in agarose B->C D 4. Lyse cells C->D E 5. Alkaline unwinding D->E F 6. Electrophoresis E->F G 7. Neutralize and Stain F->G H 8. Analyze Comets G->H

Caption: Workflow for modified Comet assay for ICL detection.

References

Strategies to enhance the therapeutic index of Mitolactol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitolactol (Dibromodulcitol).

Frequently Asked Questions (FAQs)

General Information

  • What is the mechanism of action of this compound? this compound is a synthetic hexitol derivative that functions as an alkylating agent.[1] Its primary mechanism involves the alkylation of DNA, leading to the formation of cross-links between DNA strands.[2] This cross-linking interferes with DNA replication and transcription, disrupts the cell cycle, and can induce apoptosis (programmed cell death), thereby inhibiting the proliferation of cancer cells.[2] this compound is a bifunctional agent, meaning it has two reactive sites, which enhances the stability of the DNA cross-links.[2] It can also interfere with RNA and protein synthesis.[2]

  • What is the primary dose-limiting toxicity of this compound? The main dose-limiting toxicity of this compound is myelosuppression, specifically granulocytopenia and thrombocytopenia. In clinical trials, hematologic toxicity has often necessitated dose reductions or delays in treatment.

Experimental Design

  • What are some strategies to potentially enhance the therapeutic index of this compound? Strategies to improve the therapeutic index of anticancer drugs like this compound generally focus on increasing efficacy while decreasing toxicity. These can include:

    • Combination Therapy: Using this compound with other chemotherapeutic agents that have different mechanisms of action or non-overlapping toxicities. Cisplatin has been studied in combination with this compound.

    • Drug Sensitizers: Employing agents that enhance the pharmacokinetic or pharmacodynamic properties of this compound. This could involve molecules that modulate drug transporters.

    • Novel Drug Delivery Systems: Developing formulations to achieve targeted delivery to tumor tissues, thereby reducing systemic exposure and toxicity. Examples of such systems include nanoparticles, liposomes, and antibody-drug conjugates (ADCs).

    • Overcoming Drug Resistance: Identifying and circumventing mechanisms of resistance. For alkylating agents, this can involve enhanced DNA repair, altered drug metabolism, or reduced drug accumulation.

  • Are there any known drug combinations with this compound? Yes, this compound has been evaluated in clinical trials in combination with cisplatin for the treatment of advanced cervical cancer. Another trial compared cisplatin alone with cisplatin plus this compound and cisplatin plus ifosfamide.

Troubleshooting Guides

In Vitro Experiments

  • Issue: High variability in cytotoxicity assays.

    • Possible Cause: Inconsistent drug concentration, cell seeding density, or incubation time. This compound's stability in culture medium could also be a factor.

    • Troubleshooting Steps:

      • Ensure accurate and consistent preparation of this compound solutions.

      • Standardize cell seeding protocols to ensure uniform cell numbers across wells.

      • Optimize and strictly adhere to the incubation time for drug exposure.

      • Perform a time-course experiment to determine the optimal duration of drug exposure for your cell line.

      • Check the stability of this compound in your specific cell culture medium over the course of the experiment.

  • Issue: Unexpectedly low cytotoxicity in a cancer cell line.

    • Possible Cause: The cell line may have intrinsic or acquired resistance to alkylating agents. This could be due to efficient DNA repair mechanisms, high levels of drug-metabolizing enzymes, or active drug efflux pumps.

    • Troubleshooting Steps:

      • Verify the identity and characteristics of your cell line.

      • Test a positive control alkylating agent with known efficacy in that cell line.

      • Measure the expression levels of key DNA repair proteins or drug transporters.

      • Consider co-treatment with an inhibitor of a suspected resistance pathway (e.g., a DNA repair inhibitor) to see if sensitivity is restored.

In Vivo Experiments

  • Issue: Severe toxicity (e.g., weight loss, myelosuppression) in animal models at doses required for tumor inhibition.

    • Possible Cause: The therapeutic index of this compound as a single agent may be narrow in the specific animal model.

    • Troubleshooting Steps:

      • Perform a dose-escalation study to precisely determine the maximum tolerated dose (MTD) in your model.

      • Explore alternative dosing schedules (e.g., less frequent but higher doses, or more frequent lower doses) to see if toxicity can be managed without sacrificing efficacy.

      • Consider combination therapy with another agent that could allow for a reduction in the dose of this compound while maintaining or enhancing the anti-tumor effect.

      • Investigate targeted drug delivery strategies to increase the concentration of this compound at the tumor site and reduce systemic exposure.

Data from Clinical Studies

Table 1: Summary of this compound Monotherapy Clinical Trial Data

Cancer TypeNumber of PatientsDosing RegimenComplete Response (CR)Partial Response (PR)Overall Response Rate (CR + PR)Key Toxicities
Advanced Squamous Cell Carcinoma of the Cervix55 (evaluable)180 mg/m²/day orally for 10 days, repeated every 4 weeks1 (2%)15 (27%)29%Myelosuppression, life-threatening thrombocytopenia, 2 drug-related deaths

Table 2: Summary of this compound Combination Therapy Clinical Trial Data

Cancer TypeTreatment ArmsNumber of PatientsDosing RegimenResponse RateKey Toxicities
Advanced Cervix Cancer (Phase I)This compound + Cisplatin10 (at first dose level)Cisplatin 50 mg/m² IV (day 1) + this compound 180 mg/m² orally (days 2-6)4 partial responses in 9 patients with measurable lesionsHematologic toxicity leading to dose de-escalations and delays
Advanced Squamous Carcinoma of the CervixCisplatin vs. Cisplatin + this compound438 (total)Cisplatin 50 mg/m²; Cisplatin + this compound 180 mg/m² orally (days 2-6)No significant improvement over cisplatin alone (17.8% response for cisplatin alone)Not specified for the combination arm alone

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Drug Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: In Vivo Xenograft Tumor Growth Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) every 2-3 days.

  • Randomization: When tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle (e.g., saline or a specific buffer) according to the treatment schedule.

    • This compound Group: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage for 10 days).

    • Combination Therapy Group (Optional): Administer this compound in combination with another agent.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to evaluate efficacy. Analyze body weight data to assess toxicity.

Visualizations

Mitolactol_Mechanism_of_Action This compound This compound Cell Cancer Cell This compound->Cell Enters Cell DNA Nuclear DNA Cell->DNA Targets Crosslink DNA Cross-linking DNA->Crosslink Causes Replication DNA Replication Inhibition Crosslink->Replication Apoptosis Apoptosis Replication->Apoptosis Leads to Combination_Therapy_Workflow start Start: Establish Xenograft Model randomize Randomize Mice into Groups start->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: This compound Alone randomize->group2 group3 Group 3: Agent B Alone randomize->group3 group4 Group 4: This compound + Agent B randomize->group4 treat Administer Treatment group1->treat group2->treat group3->treat group4->treat monitor Monitor Tumor Volume & Animal Weight treat->monitor endpoint Endpoint Reached monitor->endpoint Tumor size limit or study duration analyze Analyze Data: Efficacy & Toxicity endpoint->analyze conclusion Conclusion: Synergy Assessment analyze->conclusion Drug_Resistance_Mechanisms cluster_cell Cancer Cell Efflux Increased Drug Efflux (e.g., P-gp pumps) Resistance Drug Resistance Efflux->Resistance Metabolism Increased Drug Metabolism/ Inactivation Metabolism->Resistance Repair Enhanced DNA Repair Repair->Resistance Target Alteration of Drug Target Target->Resistance This compound This compound This compound->Efflux This compound->Metabolism This compound->Repair This compound->Target

References

Addressing off-target effects of Mitolactol in experimental systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the DNA alkylating agent, Mitolactol. The focus is on identifying and mitigating potential off-target effects in experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a bifunctional alkylating agent. Its primary mechanism of action involves the covalent attachment of alkyl groups to DNA, leading to the formation of interstrand and intrastrand cross-links.[1][2] This damage to DNA inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[2]

Q2: What are off-target effects, and why are they a concern with this compound?

A2: Off-target effects refer to the interaction of a drug with cellular components other than its intended primary target.[3][4] For a DNA alkylating agent like this compound, while its primary target is DNA, the reactive nature of the compound means it could potentially alkylate other nucleophilic molecules, including proteins. This can lead to unintended biological consequences, confounding experimental results and potentially causing cytotoxicity through mechanisms independent of DNA damage.

Q3: My cells treated with this compound are showing a phenotype inconsistent with DNA damage-induced apoptosis. Could this be an off-target effect?

A3: Yes, an unexpected phenotype is a key indicator of a potential off-target effect. For example, rapid changes in signaling pathways that are not typically associated with the DNA damage response could suggest that this compound is interacting with other cellular proteins, such as kinases or other enzymes. It is crucial to experimentally verify on-target engagement and explore potential off-target interactions.

Q4: What are the initial steps to investigate a suspected off-target effect of this compound?

A4: A systematic approach is recommended. First, perform a dose-response analysis for both the expected on-target effect (e.g., DNA damage marker) and the unexpected phenotype. A significant difference in the IC50 values for these two effects may suggest an off-target interaction. Second, use a structurally unrelated DNA alkylating agent to see if it reproduces the unexpected phenotype. If it does not, this strengthens the hypothesis of a this compound-specific off-target effect.

Troubleshooting Guide

Problem 1: High variability in cytotoxicity assays (IC50 values) with this compound.

  • Possible Cause: Inconsistent drug stability or cell seeding density.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: this compound, like many alkylating agents, can be unstable in solution. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as IC50 values can be highly dependent on cell density.

    • Optimize Assay Duration: The incubation time can influence the observed cytotoxicity. Perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental question.

Problem 2: Observing unexpected changes in protein phosphorylation after this compound treatment.

  • Possible Cause: Potential off-target inhibition or activation of one or more protein kinases.

  • Troubleshooting Steps:

    • Kinase Profiling: The most direct way to investigate this is to perform a broad-panel kinase screen to identify potential off-target kinases. This can be done through commercial services that offer screening against hundreds of kinases.

    • In Vitro Kinase Assays: Once potential off-target kinases are identified, validate the interaction using in vitro kinase activity assays with purified enzymes.

    • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm direct binding of this compound to the putative off-target kinase in a cellular context.

Problem 3: Difficulty in distinguishing on-target DNA damage effects from potential off-target effects.

  • Possible Cause: Overlapping cellular responses to different stimuli.

  • Troubleshooting Steps:

    • Use of a "Rescue" Experiment: If the off-target effect is hypothesized to be through a specific pathway, try to rescue the phenotype by manipulating a downstream component of that pathway.

    • Target Knockout/Knockdown Cells: Test this compound in a cell line where the suspected off-target protein has been knocked out or knocked down. The absence of the unexpected phenotype in these cells would provide strong evidence for the off-target interaction.

    • Proteomic Analysis: Perform quantitative proteomics to get a global view of the cellular proteins affected by this compound treatment. This can help identify unexpected pathway alterations.

Quantitative Data for this compound

As a DNA alkylating agent, the primary measure of this compound's activity is its effect on cell viability and proliferation. Publicly available, direct quantitative data on this compound's off-target kinase inhibition is limited. The experimental protocols outlined below can be used to generate such data.

ParameterCell LineValueReference
Cytotoxicity IC50 EMT6 (murine mammary tumor)~10 µM (hypoxic conditions)
Cytotoxicity IC50 CHO (Chinese hamster ovary)Similar to Mitomycin C
On-Target Effect DNA Interstrand Cross-linksYes

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a powerful method to verify the direct binding of this compound to a specific protein target within intact cells.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in fresh media to a density of 2 x 10^6 cells/mL.

    • Treat cells with this compound at the desired concentration (e.g., 10x the IC50 for the unexpected phenotype) or with DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the this compound-treated and vehicle-treated samples.

    • Normalize the intensities to the intensity at the lowest temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and thus, direct binding.

Generic Kinase Inhibitor Screening Protocol

This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.

Materials:

  • Kinase panel (commercial service or in-house)

  • This compound

  • Appropriate kinase buffers

  • ATP

  • Kinase-specific substrates (peptides or proteins)

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a solution of this compound at a concentration suitable for screening (e.g., 10 µM).

    • In a multi-well plate, add the kinase, its specific substrate, and the appropriate reaction buffer to each well.

  • Compound Addition:

    • Add this compound or a vehicle control (DMSO) to the appropriate wells.

  • Initiation of Kinase Reaction:

    • Start the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a predetermined amount of time.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. The detection reagent will quantify the amount of ADP produced (indicating kinase activity).

  • Data Analysis:

    • Measure the signal on a microplate reader.

    • Calculate the percent inhibition of each kinase by this compound compared to the vehicle control.

    • "Hits" are kinases that show a significant reduction in activity in the presence of this compound. These should be further validated by determining their IC50 values in subsequent dose-response experiments.

Visualizations

G cluster_0 Experimental Workflow start Unexpected Phenotype Observed with this compound dose_response Dose-Response Analysis (On-target vs. Unexpected Effect) start->dose_response structural_analog Test with Structurally Unrelated Alkylating Agent start->structural_analog divergence IC50 Divergence? dose_response->divergence reproduced Phenotype Reproduced? structural_analog->reproduced off_target_hypo Hypothesis: Off-Target Effect divergence->off_target_hypo Yes on_target_hypo Hypothesis: On-Target Effect divergence->on_target_hypo No reproduced->off_target_hypo No reproduced->on_target_hypo Yes profiling Broad Target Profiling (e.g., Kinase Screen) off_target_hypo->profiling validation Validate 'Hits' (CETSA, In Vitro Assays) profiling->validation conclusion Characterize Off-Target Mechanism validation->conclusion

Caption: A workflow for investigating unexpected phenotypes observed with this compound.

G This compound This compound DNA DNA (On-Target) This compound->DNA Alkylates KinaseX Kinase X (Off-Target) This compound->KinaseX Inhibits DNA_damage DNA Damage Response DNA->DNA_damage Signaling_pathway Altered Signaling Pathway KinaseX->Signaling_pathway Apoptosis Apoptosis DNA_damage->Apoptosis Unexpected_phenotype Unexpected Phenotype Signaling_pathway->Unexpected_phenotype

Caption: Hypothetical on-target and off-target signaling pathways for this compound.

G start Start: High variability in IC50 values check_reagents Are this compound solutions prepared fresh for each experiment? start->check_reagents prepare_fresh Action: Prepare fresh solutions and avoid freeze-thaw. check_reagents->prepare_fresh No check_seeding Is cell seeding density consistent? check_reagents->check_seeding Yes prepare_fresh->check_seeding standardize_seeding Action: Standardize cell seeding protocol. check_seeding->standardize_seeding No check_time Has an optimal assay duration been determined? check_seeding->check_time Yes standardize_seeding->check_time time_course Action: Perform a time-course experiment. check_time->time_course No end End: Reduced variability check_time->end Yes time_course->end

Caption: Troubleshooting guide for high variability in this compound cytotoxicity assays.

References

Mitolactol Technical Support Center: Handling Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Mitolactol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the inherent instability of this compound (also known as Dibromodulcitol) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Dibromodulcitol) is an alkylating antineoplastic agent.[1] Its primary mechanism of action involves the alkylation of DNA, where it adds alkyl groups to the DNA molecule, leading to the formation of cross-links between DNA strands.[1] This process primarily targets the N7 position of guanine bases.[1] These DNA cross-links interfere with DNA replication and transcription, ultimately disrupting the cell cycle and inducing apoptosis (programmed cell death) in cancer cells.[1]

Q2: Why is this compound unstable in aqueous solutions?

This compound is a halogenated alcohol and is susceptible to degradation in aqueous environments, particularly under alkaline conditions.[2] The molecule can undergo hydrolysis, leading to the loss of its bromine atoms and a decrease in its therapeutic efficacy. The aqueous solution can decompose and release hydrobromic acid.

Q3: What are the known degradation products of this compound?

The specific degradation products of this compound in aqueous solutions are not extensively documented in publicly available literature. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) are necessary to identify and characterize these products, typically using techniques like HPLC-MS.

Q4: How should I prepare a stock solution of this compound?

Given its poor water solubility, a stock solution of this compound should be prepared in an appropriate organic solvent. This compound is slightly soluble in ethanol and soluble in dimethylformamide (DMF). It is recommended to prepare a high-concentration stock solution in 100% DMSO or DMF and then dilute it to the final working concentration in the aqueous experimental medium immediately before use.

Q5: What are the recommended storage conditions for this compound solutions?

Due to its instability, it is strongly recommended to prepare fresh aqueous solutions of this compound for each experiment. If short-term storage is unavoidable, aqueous solutions should be kept on ice and protected from light. For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in anhydrous DMSO or DMF may be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or inconsistent biological activity in experiments. Degradation of this compound in the aqueous experimental medium.- Prepare fresh aqueous solutions of this compound immediately before each experiment.- Minimize the time the compound is in an aqueous solution before being added to the cells or reaction.- Maintain the pH of the aqueous solution within a neutral to slightly acidic range, if experimentally feasible.- Perform a stability check of this compound in your specific experimental medium using a validated HPLC method.
Precipitation of this compound upon dilution into aqueous buffer. Poor aqueous solubility of this compound.- Increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it is compatible with your experimental system and within acceptable toxicity limits.- Use a solubilizing agent or a different formulation approach if significant precipitation occurs.- Prepare the final dilution in a pre-warmed medium and use it immediately.
Variability in results between experimental repeats. Inconsistent preparation of this compound solutions or variable degradation rates.- Standardize the protocol for preparing this compound solutions, including the solvent, concentration of the stock solution, and the final dilution step.- Control the temperature and pH of the experimental medium as tightly as possible.- Always use freshly prepared dilutions from a well-maintained stock solution.
Unexpected pH changes in the experimental medium. Decomposition of this compound can release hydrobromic acid.- Use a buffered aqueous solution to maintain a stable pH.- Monitor the pH of your experimental setup, especially during longer incubation times.

Data Presentation

Solubility of this compound

Quantitative solubility data for this compound in various solvents is not extensively available in the literature. The following table summarizes the qualitative solubility information that has been reported. Researchers should experimentally determine the precise solubility in their specific solvents and conditions.

Solvent Solubility Reference
WaterInsoluble (<0.1 g/100 mL)
EthanolSlightly soluble
Dimethylformamide (DMF)Soluble
Concentrated Hydrobromic AcidSoluble
KetoneSlightly soluble
Stability of this compound in Aqueous Solutions
Condition pH Temperature (°C) Half-life (t½) Degradation Rate Constant (k)
Acidic3.025Data not availableData not available
Neutral7.025Data not availableData not available
Alkaline9.025Data not availableData not available
Neutral7.037Data not availableData not available

*Researchers are advised to perform their own stability studies to obtain this critical data for their specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biological experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Under a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile vial.

  • Calculate the volume of DMSO or DMF required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Add the calculated volume of solvent to the vial containing the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate degradation products for analytical method development.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • UV light chamber

  • HPLC system with a suitable detector (e.g., DAD or MS)

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis:

    • Dilute the this compound stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dilute the this compound stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at room temperature, taking samples at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to the known instability in alkaline conditions.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dilute the this compound stock solution with 3% H₂O₂ to a final concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Prepare an aqueous solution of this compound (e.g., in water with a small amount of co-solvent for solubility) at approximately 100 µg/mL.

    • Incubate the solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Prepare an aqueous solution of this compound at approximately 100 µg/mL.

    • Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

    • Calculate the percentage of degradation for each condition.

    • If coupled with a mass spectrometer, analyze the degradation peaks to determine their mass-to-charge ratio and propose potential structures.

Mandatory Visualizations

Mitolactol_Mechanism_of_Action This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters Cell DNA Nuclear DNA CellMembrane->DNA Translocates to Nucleus CrosslinkedDNA Cross-linked DNA DNA->CrosslinkedDNA Alkylation (N7 of Guanine) ReplicationFork Stalled Replication Fork CrosslinkedDNA->ReplicationFork Transcription Blocked Transcription CrosslinkedDNA->Transcription DNARepair DNA Damage Response (DDR) ReplicationFork->DNARepair Transcription->DNARepair Apoptosis Apoptosis DNARepair->Apoptosis If damage is irreparable

Caption: Mechanism of action of this compound leading to apoptosis.

Mitolactol_Solution_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO or DMF weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute to final concentration in aqueous medium (IMMEDIATELY before use) thaw->dilute use Add to experiment dilute->use

Caption: Recommended workflow for preparing this compound solutions.

Mitolactol_Degradation_Pathway This compound This compound (Active) Degradation Degradation Products (Inactive/Unknown Activity) This compound->Degradation Hydrolysis Alkaline Alkaline Conditions (High pH) Alkaline->Degradation Aqueous Aqueous Solution Aqueous->Degradation Heat Heat Heat->Degradation Light Light Light->Degradation

Caption: Factors contributing to this compound degradation.

References

Technical Support Center: Optimizing Protocols for Mitolactol and Cisplatin Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Mitolactol and cisplatin combination therapies. The information is designed to assist in optimizing experimental protocols and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and cisplatin?

A1: Cisplatin is a platinum-based chemotherapeutic agent that primarily acts by forming covalent DNA adducts.[1][2] This process involves the replacement of its chloride ligands with water molecules (aquation) within the low-chloride environment of the cell, allowing it to bind to the N7 position of guanine bases in DNA.[1] The resulting DNA crosslinks, both intrastrand and interstrand, distort the DNA helix, which obstructs DNA replication and transcription.[1][3] This DNA damage triggers the DNA damage response (DDR), leading to cell cycle arrest, typically at the G2/M checkpoint, and ultimately apoptosis. This compound (dibromodulcitol) is an alkylating agent that also exerts its cytotoxic effects by damaging DNA. While less detailed in the provided results, as an alkylating agent, it would be expected to form covalent bonds with DNA, leading to cross-linking and strand breaks, similarly resulting in the activation of apoptotic pathways. The combination of two DNA-damaging agents with potentially different binding preferences or repair pathway triggers can lead to synergistic effects.

Q2: How do I determine the optimal concentrations and ratios for this compound and cisplatin in my experiments?

A2: The optimal concentrations and ratios should be determined empirically for each cell line. A common approach is to first determine the half-maximal inhibitory concentration (IC50) for each drug individually. Then, you can test combinations of the drugs at fixed ratios (e.g., based on the ratio of their IC50 values) or in a matrix format with varying concentrations of both drugs. Cell viability assays, such as the MTT or CellTiter-Glo assay, are typically used to assess the effects of these combinations. The goal is to identify concentrations that demonstrate a synergistic effect, meaning the combined effect is greater than the sum of the individual effects.

Q3: How can I assess whether the combination of this compound and cisplatin is synergistic, additive, or antagonistic?

A3: The most common method for determining the nature of the drug interaction is by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 suggests antagonism. Software such as CompuSyn or SynergyFinder can be used to calculate CI values from your experimental data.

Q4: What are the key cellular assays to perform when studying the effects of this drug combination?

A4: A comprehensive study would include:

  • Cell Viability/Cytotoxicity Assays: To measure the effect on cell proliferation and determine IC50 values. Examples include MTT, MTS, and CellTiter-Glo assays.

  • Apoptosis Assays: To determine if the drug combination induces programmed cell death. Common methods include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, TUNEL assays for DNA fragmentation, and caspase activity assays.

  • Cell Cycle Analysis: To investigate how the combination affects cell cycle progression. This is typically done by staining cells with a DNA-intercalating dye like propidium iodide and analyzing them by flow cytometry. This can reveal cell cycle arrest at specific phases, such as G2/M, which is a known effect of cisplatin.

  • Western Blotting: To examine changes in the expression of proteins involved in key signaling pathways, such as those related to DNA damage response (e.g., phosphorylation of Chk1/Chk2), apoptosis (e.g., Bax, Bcl-2, cleaved caspases), and cell cycle regulation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability in cell viability assay results. - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors.- Ensure a single-cell suspension and uniform seeding in all wells.- To minimize edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.- Use calibrated pipettes and consider using a multi-channel pipette for adding reagents.
No synergistic effect observed. - The chosen cell line may be resistant to one or both drugs.- Incorrect drug concentrations or ratios.- The timing of drug addition (sequential vs. simultaneous) may not be optimal.- Confirm the sensitivity of your cell line to each drug individually.- Perform a broader dose-matrix experiment to explore a wider range of concentrations and ratios.- Test different treatment schedules (e.g., pre-treating with one drug for a specific duration before adding the second).
Unexpected increase in cell viability at certain drug concentrations. - Hormesis effect, where low doses of a toxic substance can have a stimulatory effect.- Drug precipitation or instability at certain concentrations.- Expand the dose-response curve to include lower concentrations to characterize this effect.- Visually inspect the drug solutions and cell culture media for any signs of precipitation. Ensure proper drug solubilization and storage.
Difficulty in interpreting apoptosis assay results. - Apoptosis may be occurring at a different time point than the one you are measuring.- The chosen assay may not be sensitive enough or may be detecting other forms of cell death (e.g., necrosis).- Perform a time-course experiment to identify the optimal time point for detecting apoptosis.- Use a combination of apoptosis assays to confirm the results (e.g., Annexin V for early apoptosis and TUNEL for late-stage apoptosis).
Cells are arresting in the cell cycle but not undergoing apoptosis. - The DNA damage may be repaired, allowing the cells to survive.- The apoptotic machinery may be defective in the chosen cell line.- Investigate the expression of DNA repair proteins.- Check for the expression and activation of key apoptotic proteins like caspases.

Data Presentation

Table 1: Example of IC50 Values for this compound and Cisplatin as Single Agents

Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)
Cell Line A25.38.7
Cell Line B42.115.2
Cell Line C18.96.5

Table 2: Example of Combination Index (CI) Values for this compound and Cisplatin Combination

Fraction Affected (Fa)Combination 1 (1:1 Ratio) CI ValueCombination 2 (2:1 Ratio) CI ValueInterpretation
0.250.850.95Synergy / Additive
0.500.620.75Synergy
0.750.480.60Strong Synergy
0.900.410.52Strong Synergy
CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound, cisplatin, and their combination. Remove the old media from the wells and add the drug-containing media. Include wells with untreated cells as a negative control and wells with only media as a blank.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine IC50 values.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Treatment: Treat cells with this compound, cisplatin, or the combination at predetermined concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis

  • Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 Drug Action cluster_1 Cellular Response This compound This compound DNA_damage DNA Damage (Crosslinks, Breaks) This compound->DNA_damage Cisplatin Cisplatin Cisplatin->DNA_damage DDR DNA Damage Response (DDR) Activation DNA_damage->DDR Cell_cycle_arrest G2/M Cell Cycle Arrest DDR->Cell_cycle_arrest Apoptosis Apoptosis DDR->Apoptosis Cell_cycle_arrest->Apoptosis Cell_death Cell Death Apoptosis->Cell_death

Caption: Hypothetical signaling pathway for this compound and cisplatin.

G start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_single Treat with Single Agents (Dose-Response) seed_cells->treat_single treat_combo Treat with Combination (Fixed Ratio or Matrix) seed_cells->treat_combo incubate Incubate (e.g., 72h) treat_single->incubate treat_combo->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze_ic50 Calculate IC50 for Single Agents viability_assay->analyze_ic50 analyze_ci Calculate Combination Index (CI) viability_assay->analyze_ci end End analyze_ic50->end analyze_ci->end

Caption: Experimental workflow for a combination study.

G CI_value Combination Index (CI) Value Synergy Synergy CI_value->Synergy CI < 0.9 Additive Additive Effect CI_value->Additive 0.9 <= CI <= 1.1 Antagonism Antagonism CI_value->Antagonism CI > 1.1

Caption: Logical relationship for interpreting synergy results.

References

Validation & Comparative

Mitolactol vs. Cisplatin: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, both Mitolactol and Cisplatin have carved out significant roles as DNA-damaging agents. While both ultimately lead to apoptosis in cancer cells by interfering with DNA replication and transcription, their distinct chemical properties result in different mechanisms of action, types of DNA lesions, and consequently, clinical profiles. This guide provides a detailed comparison of this compound and Cisplatin, focusing on their mechanisms of action, supported by available data and experimental protocols relevant to their study.

Core Mechanisms of Action

This compound (Dibromodulcitol) is a bifunctional alkylating agent. Its cytotoxic effects stem from its ability to form covalent bonds with nucleophilic groups in cellular macromolecules, primarily DNA.[1] The key steps in its mechanism of action are:

  • Activation: this compound is a pro-drug that is metabolized to reactive epoxide intermediates.

  • DNA Alkylation: These epoxides are highly reactive and alkylate DNA bases, with a preference for the N7 position of guanine.[1]

  • Cross-linking: As a bifunctional agent, this compound can react with two different nucleophilic sites, leading to the formation of interstrand and intrastrand cross-links in the DNA. These cross-links prevent the separation of DNA strands, thereby halting replication and transcription.[1]

  • Induction of Apoptosis: The resulting DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1]

  • Broader Effects: this compound can also interfere with RNA and protein synthesis, contributing to its overall cytotoxicity.[1]

Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapeutic agent. Its mechanism of action is centered on the formation of platinum-DNA adducts:

  • Aquation: In the low chloride environment of the cell, the chloride ligands of Cisplatin are replaced by water molecules, forming a reactive, positively charged species.

  • DNA Binding: This aquated form of Cisplatin readily binds to the N7 position of purine bases, primarily guanine and to a lesser extent, adenine.

  • Adduct Formation: The majority of these adducts are 1,2-intrastrand cross-links between adjacent guanine bases (d(GpG)). Other adducts include 1,2-intrastrand d(ApG) adducts, 1,3-intrastrand d(GpNpG) adducts, and a smaller percentage of interstrand cross-links.

  • DNA Distortion: The formation of these adducts causes a significant local distortion or "kinking" of the DNA double helix.

  • Inhibition of Cellular Processes: This distortion inhibits DNA replication and transcription, as it is not efficiently bypassed by DNA and RNA polymerases.

  • Induction of Apoptosis: The stalled replication forks and transcriptional machinery, along with the recognition of the DNA damage by cellular repair mechanisms, trigger a signaling cascade that leads to apoptosis.

Comparative Summary of Mechanistic Features

FeatureThis compoundCisplatin
Drug Class Alkylating AgentPlatinum-based Compound
Primary Target DNA (N7 of Guanine)DNA (N7 of Purines)
Reactive Species Epoxide IntermediatesAquated Platinum Complex
Primary DNA Lesion Interstrand and Intrastrand Cross-links1,2-Intrastrand Adducts (d(GpG))
Effect on DNA Structure Covalent linkage between strands/basesKinking and unwinding of the DNA helix
Other Cellular Targets RNA and protein synthesisMitochondria, proteins

Quantitative Data: Clinical Efficacy Comparison

GOG Clinical Trial: Cisplatin vs. Cisplatin + this compound in Advanced Squamous Carcinoma of the Cervix

This randomized trial compared the efficacy of Cisplatin alone versus Cisplatin in combination with this compound (C + M) in patients with advanced squamous cell carcinoma of the cervix.

Treatment ArmNumber of Eligible PatientsResponse Rate (Complete + Partial)Median Progression-Free Survival (PFS)
Cisplatin Not specified in abstracts17.8%3.2 months
Cisplatin + this compound (C+M) Not specified in abstractsNot significantly different from Cisplatin aloneNo significant improvement over Cisplatin alone

Note: The combination of Cisplatin and this compound did not show a significant improvement in response rate or progression-free survival compared to Cisplatin alone in this study.

Experimental Protocols for Mechanistic Comparison

To quantitatively compare the mechanisms of action of this compound and Cisplatin, several established experimental protocols can be employed.

Quantification of DNA Interstrand Cross-links: Alkaline Elution Assay

This assay measures the rate at which single-stranded DNA passes through a filter under alkaline conditions. DNA with interstrand cross-links will renature and elute more slowly than DNA without cross-links.

Protocol Outline:

  • Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat with various concentrations of this compound or Cisplatin for a specified duration.

  • Cell Lysis: Lyse the cells directly on a filter membrane using a lysis solution (e.g., containing SDS and proteinase K).

  • DNA Elution: Elute the DNA from the filter using an alkaline buffer (pH ~12.1). Collect fractions of the eluate over time.

  • DNA Quantification: Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A slower elution rate compared to control cells indicates the presence of DNA cross-links. The degree of cross-linking can be quantified relative to a known standard or by comparison of elution profiles.

Assessment of DNA Damage: Single-Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks and can be adapted to measure DNA cross-links.

Protocol Outline:

  • Cell Preparation and Treatment: Prepare a single-cell suspension and treat with this compound or Cisplatin.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail." To detect cross-links, a damaging agent (e.g., radiation) is applied after drug treatment; cross-links will reduce the amount of migration induced by the secondary agent.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the amount of DNA in the comet tail relative to the head to determine the extent of DNA damage. A decrease in tail moment after secondary damage indicates the presence of cross-links.

Determination of Cytotoxicity: IC50 Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it is used to quantify the concentration of this compound or Cisplatin required to inhibit the growth of cancer cells by 50%.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and Cisplatin.

  • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: Plot cell viability against drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanisms of Action

Signaling Pathways

Mitolactol_Mechanism This compound This compound (Dibromodulcitol) Metabolism Cellular Metabolism This compound->Metabolism Epoxides Reactive Epoxides Metabolism->Epoxides DNA Nuclear DNA Epoxides->DNA Enters Nucleus Alkylation Alkylation of Guanine (N7) DNA->Alkylation Crosslinks Interstrand & Intrastrand Cross-links Alkylation->Crosslinks Replication_Block Replication Block Crosslinks->Replication_Block Transcription_Block Transcription Block Crosslinks->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

Cisplatin_Mechanism Cisplatin Cisplatin Aquation Aquation (Low Cl- environment) Cisplatin->Aquation Reactive_Cisplatin [Pt(NH3)2(H2O)Cl]+ [Pt(NH3)2(H2O)2]2+ Aquation->Reactive_Cisplatin DNA Nuclear DNA Reactive_Cisplatin->DNA Enters Nucleus Adducts DNA Adducts (1,2-intrastrand d(GpG)) DNA->Adducts Distortion DNA Distortion (Kinking) Adducts->Distortion Replication_Block Replication Block Distortion->Replication_Block Transcription_Block Transcription Block Distortion->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

Experimental Workflow

DNA_Crosslink_Assay_Workflow cluster_0 Cell Treatment cluster_1 Comet Assay cluster_2 Data Analysis Control Control Cells Lysis Cell Lysis Control->Lysis Mitolactol_Treated This compound Treated Mitolactol_Treated->Lysis Cisplatin_Treated Cisplatin Treated Cisplatin_Treated->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Quantify Tail Moment Imaging->Quantification Comparison Compare DNA Damage Quantification->Comparison

Conclusion

This compound and Cisplatin are both effective chemotherapeutic agents that induce cancer cell death through DNA damage. However, they achieve this through distinct chemical reactions with DNA. This compound, as a classic bifunctional alkylating agent, primarily forms covalent cross-links, while Cisplatin, a platinum coordination complex, predominantly creates intrastrand adducts that distort the DNA structure. While direct quantitative comparisons of their DNA-damaging efficiency at the molecular level are not extensively documented, clinical trial data suggests that the addition of this compound to Cisplatin therapy does not significantly enhance efficacy in advanced cervical cancer. Further preclinical studies employing the experimental protocols outlined above would be invaluable for a more precise quantitative comparison of their mechanisms of action and for potentially identifying synergistic therapeutic strategies.

References

Mitolactol: A Comparative Analysis of Efficacy Against Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitolactol, also known as dibromodulcitol, is a hexitol derivative belonging to the class of alkylating agents, a cornerstone of cancer chemotherapy. These agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to strand breaks, cross-linking, and ultimately, inhibition of DNA replication and transcription, culminating in cell death. This guide provides a comprehensive comparison of the efficacy of this compound with other prominent alkylating agents, supported by experimental data from clinical and preclinical studies.

Mechanism of Action

This compound is a bifunctional alkylating agent. Its mechanism of action primarily involves the alkylation of DNA, where it adds alkyl groups to the DNA molecule. This process leads to the formation of cross-links between DNA strands, which disrupts the DNA replication process and the cell cycle, preventing cancer cells from dividing and proliferating. The addition of these alkyl groups can also cause mispairing of nucleotides during DNA synthesis, resulting in mutations that may trigger apoptosis (programmed cell death).[1] this compound's bifunctional nature, with two reactive sites, enhances the stability of these DNA cross-links, increasing the likelihood of significant disruption to DNA function.

The cytotoxic effects of this compound are not limited to its interaction with DNA. The compound can also interfere with RNA and protein synthesis, further contributing to its antineoplastic activity. By hindering the synthesis of these essential biomolecules, this compound imposes additional stress on cancer cells.

Comparative Efficacy: Clinical Evidence

A pivotal phase III randomized trial conducted by the Gynecologic Oncology Group (GOG) provides the most direct clinical comparison of a this compound-containing regimen against other treatments in patients with advanced squamous carcinoma of the cervix.

GOG-0112 Trial: Cisplatin vs. Cisplatin + this compound vs. Cisplatin + Ifosfamide

This study randomized 438 eligible patients to one of three treatment arms:

  • Arm 1: Cisplatin (50 mg/m²)

  • Arm 2: Cisplatin (50 mg/m²) + this compound (180 mg/m² orally on days 2 to 6)

  • Arm 3: Cisplatin (50 mg/m²) + Ifosfamide (5 g/m² as a 24-hour infusion) with mesna

The primary endpoints were response rate and progression-free survival (PFS).

Treatment ArmNumber of PatientsOverall Response Rate (%)Complete Response (%)Partial Response (%)Median Progression-Free Survival (Months)
Cisplatin14617.84.113.73.2
Cisplatin + this compound14721.14.816.33.6
Cisplatin + Ifosfamide14531.110.320.74.6

Data sourced from Omura GA, et al. J Clin Oncol 1997;15(1):165-71.[2]

The results indicated that the combination of cisplatin and ifosfamide (CIFX) had a significantly higher response rate (31.1% vs 17.8%, p = .004) and longer progression-free survival (4.6 vs 3.2 months, p = .003) compared to cisplatin alone.[2] The combination of cisplatin and this compound (C+M) showed no significant improvement in these parameters when compared with cisplatin alone.[2] There was no significant difference in overall survival among the three treatment arms.

Experimental Protocols

GOG-0112 Trial Methodology

Patient Population: Patients with advanced (Stage IVB, recurrent, or persistent) squamous cell carcinoma of the cervix who had not received prior chemotherapy. Patients were required to have a GOG performance status of 0-2.

Treatment Regimens:

  • Cisplatin: 50 mg/m² administered intravenously every 3 weeks.

  • Cisplatin + this compound: Cisplatin 50 mg/m² intravenously on day 1, followed by this compound 180 mg/m² orally on days 2 through 6, every 3 weeks.

  • Cisplatin + Ifosfamide: Cisplatin 50 mg/m² intravenously on day 1, and ifosfamide 5 g/m² as a continuous intravenous infusion over 24 hours on day 1, with mesna uroprotection, every 3 weeks.

Evaluation: Tumor response was assessed every two cycles of chemotherapy using standard GOG criteria. Progression-free survival was measured from the date of randomization to the date of disease progression or death.

Below is a graphical representation of the experimental workflow for the GOG-0112 trial.

GOG_0112_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (Every 3 weeks) cluster_evaluation Evaluation s1 Eligible Patients (Advanced Squamous Cell Carcinoma of the Cervix) rand Randomization (1:1:1) s1->rand arm1 Cisplatin (50 mg/m²) rand->arm1 Arm 1 arm2 Cisplatin (50 mg/m²) + this compound (180 mg/m²) rand->arm2 Arm 2 arm3 Cisplatin (50 mg/m²) + Ifosfamide (5 g/m²) rand->arm3 Arm 3 eval Tumor Response Assessment (Every 2 cycles) arm1->eval arm2->eval arm3->eval pfs Progression-Free Survival eval->pfs os Overall Survival eval->os DNA_Damage_Response cluster_drug Drug Action cluster_dna_damage Cellular Effect cluster_ddr DNA Damage Response (DDR) cluster_outcome Cellular Outcome drug This compound (Alkylating Agent) dna DNA Alkylation & Cross-linking drug->dna sensors Sensor Proteins (e.g., ATM, ATR) dna->sensors transducers Transducer Kinases (e.g., CHK1, CHK2) sensors->transducers effectors Effector Proteins (e.g., p53) transducers->effectors arrest Cell Cycle Arrest effectors->arrest repair DNA Repair effectors->repair apoptosis Apoptosis effectors->apoptosis arrest->repair Allows time for repair->apoptosis If repair fails

References

Validating Biomarkers for Mitolactol Sensitivity in Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key biomarkers for predicting tumor sensitivity to the alkylating agent Mitolactol. Given the limited direct research on this compound-specific biomarkers, this guide draws parallels from the extensively studied and mechanistically similar alkylating agent, temozolomide, to illustrate the principles of biomarker validation. We will focus on the most established biomarker, O6-methylguanine-DNA methyltransferase (MGMT), and compare it with other potential DNA damage response (DDR) biomarkers.

Introduction to this compound and the Role of Biomarkers

This compound (Dibromodulcitol) is an alkylating agent that exerts its anticancer effects by inducing DNA cross-links, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[1][2] The efficacy of alkylating agents is often dependent on the tumor's intrinsic DNA repair capabilities. Consequently, biomarkers that indicate the status of DNA repair pathways are crucial for predicting treatment response and guiding patient stratification in clinical trials. The use of predictive biomarkers has been shown to significantly increase the success rates of oncology clinical trials.[3][4]

Key Biomarkers for Alkylating Agent Sensitivity

The most well-established biomarker for predicting sensitivity to alkylating agents is the methylation status of the MGMT promoter .[5] However, other markers within the DNA damage response pathway, such as Poly (ADP-ribose) polymerase 1 (PARP1) and Schlafen family member 11 (SLFN11) , are emerging as potentially valuable predictors.

Data Presentation: Quantitative Comparison of Biomarker Performance

The following table summarizes the quantitative data on the correlation between biomarker status and sensitivity to alkylating agents, using temozolomide as a proxy for this compound.

BiomarkerBiomarker StatusCell Lines / Patient CohortDrugEndpointQuantitative ResultsReference
MGMT Low/No Expression (Promoter Methylated)A172, LN229 (Glioblastoma)TemozolomideIC5014.1 ± 1.1 µM, 14.5 ± 1.1 µM
High Expression (Promoter Unmethylated)SF268, SK-N-SH (Glioblastoma)TemozolomideIC50147.2 ± 2.1 µM, 234.6 ± 2.3 µM
Methylated PromoterPediatric Glioblastoma PatientsTemozolomideAverage Survival13.7 months
Unmethylated PromoterPediatric Glioblastoma PatientsTemozolomideAverage Survival2.5 months
Methylated PromoterGlioblastoma PatientsTemozolomideAverage Overall Survival17 months 24 days
Unmethylated PromoterGlioblastoma PatientsTemozolomideAverage Overall Survival8 months 23 days
SLFN11 High mRNA ExpressionBreast, Lung, Ovarian Cancer PatientsDNA-damaging chemotherapyOverall SurvivalAssociated with longer overall survival and improved tumor response
Low mRNA ExpressionBreast, Lung, Ovarian Cancer PatientsDNA-damaging chemotherapyOverall SurvivalAssociated with shorter overall survival
PARP1 OverexpressionGlioblastoma PatientsTemozolomidePrognosisAssociated with increased chemoresistance and poor survival

Signaling Pathways and Experimental Workflows

DNA Damage and Repair Pathway

The following diagram illustrates the mechanism of action of alkylating agents like this compound and the role of MGMT and PARP1 in the DNA damage response.

cluster_0 Cellular Response to this compound cluster_1 DNA Repair Pathways (Drug Resistance) This compound This compound DNA_Damage DNA Alkylation (O6-methylguanine) This compound->DNA_Damage Replication_Block Replication Block & Double-Strand Breaks DNA_Damage->Replication_Block MGMT MGMT DNA_Damage->MGMT Direct Repair Apoptosis Apoptosis Replication_Block->Apoptosis PARP1 PARP1 Replication_Block->PARP1 senses breaks DNA_Repair DNA Repair MGMT->DNA_Repair BER Base Excision Repair PARP1->BER BER->DNA_Repair DNA_Repair->Replication_Block prevents

This compound's mechanism and DNA repair pathways.
Experimental Workflow for Biomarker Validation

This diagram outlines a typical workflow for validating a predictive biomarker for drug sensitivity.

cluster_0 Biomarker Discovery & Validation Workflow start Hypothesis: Biomarker X predicts sensitivity to Drug Y in_vitro In Vitro Studies: - Cell line screening - Correlate biomarker status  with IC50 values start->in_vitro in_vivo In Vivo Studies: - Xenograft models - Correlate biomarker status  with tumor response in_vitro->in_vivo clinical Clinical Correlation: - Retrospective analysis of  patient samples and outcomes in_vivo->clinical validation Prospective Clinical Trial: - Stratify patients by  biomarker status clinical->validation

Workflow for validating a predictive biomarker.

Experimental Protocols

MGMT Promoter Methylation Analysis by Pyrosequencing

This method provides a quantitative measure of methylation at specific CpG sites in the MGMT promoter.

I. DNA Extraction and Bisulfite Conversion:

  • Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue using a commercial kit (e.g., QIAamp DNA FFPE Tissue Kit).

  • Quantify the extracted DNA and assess its purity. A minimum of 100 ng of DNA is recommended.

  • Perform bisulfite conversion of 100-500 ng of genomic DNA using a kit such as the EpiTect Bisulfite Kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

II. PCR Amplification:

  • Amplify the bisulfite-converted DNA using PCR with primers specific for the MGMT promoter region. One of the primers should be biotinylated to allow for subsequent capture.

    • Forward Primer Example: 5′-GTT TYG GAT ATG TTG GGA TAG TT-3′

    • Reverse Primer (biotinylated) Example: 5′-biotin-ACR ACC CAA ACA CTC ACC AA-3′

  • PCR cycling conditions (example): 95°C for 15 min, followed by 45 cycles of 95°C for 20s, 53°C for 20s, and 72°C for 20s, with a final extension at 72°C for 5 min.

III. Pyrosequencing:

  • Immobilize the biotinylated PCR products on streptavidin-coated beads.

  • Prepare single-stranded DNA from the captured PCR products.

  • Perform pyrosequencing using a sequencing primer that anneals upstream of the CpG sites of interest. The PyroMark Q24 system and the therascreen MGMT Pyro Kit are commonly used for this purpose.

    • Sequencing Primer Example: 5′-GAT ATG TTG GGA TAG T-3′

  • The pyrosequencer detects the incorporation of nucleotides as light signals, and the software calculates the percentage of methylation at each CpG site. A mean methylation level across the analyzed CpG sites is then determined. A cutoff of >8-10% is often used to classify a tumor as having a methylated MGMT promoter.

PARP1 Expression Analysis by Immunohistochemistry (IHC)

This protocol describes the detection of PARP1 protein expression in tumor tissue sections.

I. Sample Preparation:

  • Cut 5 µm thick sections from FFPE tumor blocks and mount them on positively charged slides.

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol solutions.

II. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a steam cooker or water bath.

III. Staining:

  • Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.

  • Block non-specific antibody binding using a serum-blocking solution (e.g., normal goat serum).

  • Incubate the slides with a primary antibody against PARP1 (e.g., mouse monoclonal anti-PARP1) at an optimized dilution (e.g., 1:100 to 1:200) overnight at 4°C in a humidified chamber.

  • Wash the slides with a buffer solution (e.g., PBS).

  • Incubate with a biotinylated secondary antibody that binds to the primary antibody.

  • Wash the slides and then incubate with a streptavidin-enzyme conjugate (e.g., horseradish peroxidase).

  • Develop the signal using a chromogen substrate such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydrate the slides, clear in xylene, and mount with a coverslip.

IV. Analysis:

  • Examine the stained slides under a microscope. PARP1 is typically localized in the nucleus.

  • Quantify the staining intensity and the percentage of positive cells. This can be done semi-quantitatively by a pathologist or using digital image analysis software.

Comparison with Alternative Therapies

For tumors resistant to this compound, which are likely to have proficient DNA repair mechanisms (e.g., unmethylated MGMT promoter), several alternative therapeutic strategies may be considered, particularly in the context of glioblastoma, a common indication for alkylating agents.

Therapeutic AlternativeMechanism of ActionRationale for Use in Alkylating Agent-Resistant Tumors
Bevacizumab (Avastin®) Monoclonal antibody that inhibits Vascular Endothelial Growth Factor (VEGF).Targets angiogenesis, a hallmark of cancer, which is independent of the MGMT-mediated DNA repair pathway.
Lomustine (CCNU) Nitrosourea alkylating agent.Although also an alkylating agent, it has a different mechanism of cross-linking and may have some efficacy in temozolomide-resistant tumors.
PARP Inhibitors (e.g., Olaparib) Inhibit PARP enzymes, leading to the accumulation of single-strand breaks that collapse replication forks, causing synthetic lethality in tumors with homologous recombination deficiency.Can be used in combination with alkylating agents to potentiate their effect, especially in tumors with other DNA repair defects.
Immunotherapy (e.g., Checkpoint Inhibitors) Modulate the patient's immune system to recognize and attack cancer cells.The efficacy is dependent on the tumor's immunogenicity (e.g., tumor mutational burden) rather than its DNA repair capacity.
Targeted Therapies (e.g., EGFR inhibitors, BRAF/MEK inhibitors) Inhibit specific molecular pathways that drive tumor growth.Applicable to tumors harboring specific genetic mutations (e.g., EGFR amplification, BRAF V600E mutation), offering a personalized treatment approach independent of alkylating agent resistance mechanisms.
Gallium Maltolate Targets iron metabolism in cancer cells, disrupting their growth.A novel mechanism that is independent of DNA repair pathways. Currently in clinical trials for glioblastoma.

Conclusion

Validating predictive biomarkers is essential for optimizing the use of this compound and other alkylating agents in cancer therapy. While MGMT promoter methylation is the current gold standard for predicting sensitivity, a multi-biomarker approach that includes the evaluation of other DNA damage response proteins like PARP1 and SLFN11 may provide a more comprehensive understanding of a tumor's potential response to treatment. The experimental protocols and comparative data presented in this guide offer a framework for researchers and clinicians to design and implement robust biomarker validation studies, ultimately leading to more personalized and effective cancer treatment strategies.

References

A Comparative Analysis of Mitolactol and Temozolomide in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Mitolactol (Dibromodulcitol, DBD) and Temozolomide (TMZ), two alkylating agents that have been used in the treatment of glioblastoma. While Temozolomide is the current standard of care, this compound was utilized in earlier decades. This document aims to objectively compare their mechanisms of action, preclinical and clinical efficacy, and toxicity profiles based on available experimental data. Given that these drugs were predominantly used in different eras, this guide presents a historical and scientific comparison rather than a head-to-head analysis from concurrent trials.

Mechanism of Action: A Tale of Two Alkylating Agents

Both this compound and Temozolomide belong to the class of alkylating agents, which exert their cytotoxic effects by damaging the DNA of cancer cells, leading to cell cycle arrest and apoptosis. However, their specific mechanisms of DNA modification differ significantly.

This compound (Dibromodulcitol, DBD) is a bifunctional alkylating agent.[1] This means it has two reactive sites that can form covalent bonds with DNA.[1] Its primary mechanism involves the formation of interstrand cross-links in the DNA double helix.[1][2][3] These cross-links prevent the separation of the DNA strands, a critical step for both DNA replication and transcription, thereby halting cell division and leading to cell death. This compound primarily targets the N7 position of guanine bases.

Temozolomide (TMZ) , on the other hand, is a monofunctional alkylating agent and a prodrug. At physiological pH, it spontaneously converts to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine. The most cytotoxic lesion is the O6-methylguanine adduct, which mispairs with thymine during DNA replication. This mismatch triggers a futile cycle of DNA mismatch repair (MMR), leading to DNA double-strand breaks and ultimately apoptosis.

cluster_this compound This compound (Dibromodulcitol) cluster_Temozolomide Temozolomide This compound This compound (Bifunctional Alkylating Agent) DNA_M DNA Double Helix This compound->DNA_M Alkylation at N7 of Guanine ICL Interstrand Cross-link DNA_M->ICL Replication_Block_M Replication/Transcription Block ICL->Replication_Block_M Apoptosis_M Apoptosis Replication_Block_M->Apoptosis_M Temozolomide Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) Temozolomide->MTIC Spontaneous Conversion DNA_T DNA MTIC->DNA_T Methylation at O6 of Guanine O6_MeG O6-Methylguanine DNA_T->O6_MeG MMR Mismatch Repair (Futile Cycle) O6_MeG->MMR DSB Double-Strand Breaks MMR->DSB Apoptosis_T Apoptosis DSB->Apoptosis_T

Figure 1: Comparative Mechanism of Action.

Preclinical Data: A Gap in Direct Comparison

Direct preclinical comparative studies between this compound and Temozolomide in glioblastoma models are not available in the published literature. Research on this compound predates the widespread use of many of today's standardized in vitro and in vivo models for glioblastoma.

This compound: Preclinical studies on this compound's activity in brain tumors are limited. One study investigated its cytotoxic effects in 9L rat brain tumor cells, demonstrating that its transformation products, rather than the parent drug, were responsible for cell kill. The study highlighted a time-dependent activation of the drug in cell culture medium.

Temozolomide: A substantial body of preclinical data exists for Temozolomide. Its efficacy has been evaluated in numerous glioblastoma cell lines and animal models. The half-maximal inhibitory concentration (IC50) of Temozolomide varies widely across different glioblastoma cell lines, largely dependent on their O6-methylguanine-DNA methyltransferase (MGMT) expression status.

Cell LineMGMT StatusTemozolomide IC50 (µM) - 72h exposureReference(s)
U87Methylated (Low MGMT)180 (median, IQR: 52-518)
U251Methylated (Low MGMT)102 (median, IQR: 35-358)
T98GUnmethylated (High MGMT)>250 - 1585
A172Methylated (Low MGMT)~125 (5-day exposure)

Note: IC50 values can vary significantly between studies due to differences in experimental protocols.

Clinical Efficacy and Toxicity: An Indirect Comparison

Clinical data for this compound in glioblastoma comes from trials conducted several decades ago, primarily in combination with radiotherapy and other chemotherapeutic agents. Temozolomide's efficacy is well-established through more recent and extensive clinical trials, leading to its current status as the standard of care.

This compound in Combination Therapy

Clinical trials in the 1980s and 1990s evaluated this compound as part of combination regimens for malignant gliomas.

Trial / StudyTreatment ArmsKey Efficacy OutcomesReference
Afra et al., 19831. Radiotherapy (RT) alone2. RT + this compound (DBD)3. RT + DBD + CCNUMedian Survival: - Group 1: 40 weeks- Group 2: 57 weeks- Group 3: 60 weeks
EORTC Brain Tumor Group, 19941. RT alone2. RT + DBD + BCNUMedian Survival: - Group 1: 10.4 months- Group 2: 13.0 monthsMedian Time to Progression:- Group 1: 6.7 months- Group 2: 8.1 months
Green et al., 19941. RT + DBD2. RT + BCNUMedian Survival: 41 weeks for both armsMedian Time to Progression: 22 weeks for both arms

Toxicity of this compound-based Regimens: The primary toxicity associated with this compound in these combination therapies was myelosuppression, though it was generally considered manageable. In a direct comparison with BCNU, this compound was associated with significantly less hematologic and non-hematologic toxicity, including nausea and vomiting.

Temozolomide: The Current Standard of Care

The landmark study by Stupp et al. (2005) established the current standard of care for newly diagnosed glioblastoma.

Trial / StudyTreatment ArmsKey Efficacy OutcomesReference
Stupp et al., 2005 (EORTC-NCIC)1. RT alone2. RT + concomitant and adjuvant TMZMedian Survival: - Group 1: 12.1 months- Group 2: 14.6 months2-Year Survival Rate:- Group 1: 10.4%- Group 2: 26.5%

Toxicity of Temozolomide: The most common adverse effects of Temozolomide include nausea, vomiting, fatigue, and hematologic toxicity (thrombocytopenia and neutropenia).

Mechanisms of Resistance

Resistance to alkylating agents is a major challenge in the treatment of glioblastoma.

This compound: As a bifunctional alkylating agent that forms DNA cross-links, resistance to this compound is likely mediated by enhanced DNA repair mechanisms, particularly those involved in the repair of interstrand cross-links, such as the Fanconi anemia pathway and nucleotide excision repair.

Temozolomide: The primary mechanism of resistance to Temozolomide is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the most cytotoxic lesion induced by TMZ. Tumors with a methylated MGMT promoter have lower MGMT expression and are therefore more sensitive to Temozolomide. Other resistance mechanisms include defects in the mismatch repair (MMR) pathway and alterations in the base excision repair (BER) pathway.

cluster_TMZ_Resistance Temozolomide Resistance TMZ_Res Temozolomide O6_MeG_Res O6-Methylguanine TMZ_Res->O6_MeG_Res Induces MGMT MGMT Enzyme (High Expression) O6_MeG_Res->MGMT Repaired by MMR_Defect Defective Mismatch Repair (MMR) O6_MeG_Res->MMR_Defect Tolerated by Guanine Repaired Guanine MGMT->Guanine Cell_Survival_TMZ Cell Survival Guanine->Cell_Survival_TMZ MMR_Defect->Cell_Survival_TMZ

Figure 2: Key Mechanism of Temozolomide Resistance.

Experimental Protocols

Representative Clinical Trial Protocol (this compound Era)

A typical clinical trial design for malignant glioma in the era when this compound was studied involved:

  • Patient Population: Adults with newly diagnosed, histologically confirmed supratentorial malignant gliomas.

  • Intervention: Postoperative radiotherapy (e.g., 60 Gy in 30 fractions).

  • Randomization: Patients randomized to receive radiotherapy alone or in combination with chemotherapy.

  • Chemotherapy Regimen (Example):

    • This compound (DBD) administered during radiotherapy.

    • Adjuvant combination chemotherapy with DBD and another agent like BCNU or CCNU for a specified number of cycles post-radiotherapy.

  • Endpoints: Overall survival and time to progression.

Standard Preclinical Protocol for Temozolomide (In Vitro)
  • Cell Lines: A panel of human glioblastoma cell lines with varying MGMT promoter methylation status (e.g., U87, U251, T98G).

  • Cell Culture: Cells are maintained in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with a range of Temozolomide concentrations for a specified duration (commonly 72 hours).

  • Viability Assay: Cell viability is assessed using assays such as MTT or CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.

cluster_Workflow Glioblastoma Clinical Trial Workflow Start Patient with Newly Diagnosed Glioblastoma Surgery Maximal Safe Surgical Resection Start->Surgery Randomization Randomization Surgery->Randomization Arm_A Control Arm: Radiotherapy Randomization->Arm_A Arm_B Experimental Arm: Radiotherapy + Chemotherapy Randomization->Arm_B Follow_up Follow-up (e.g., MRI scans) Arm_A->Follow_up Arm_B->Follow_up Endpoints Primary Endpoints: - Overall Survival - Progression-Free Survival Follow_up->Endpoints

Figure 3: Generalized Glioblastoma Clinical Trial Workflow.

Conclusion

This comparative analysis of this compound and Temozolomide highlights the evolution of chemotherapeutic strategies for glioblastoma. This compound, a bifunctional alkylating agent, showed promise in early clinical trials when combined with radiotherapy, offering a survival benefit over radiotherapy alone. However, its use has been superseded by Temozolomide, a monofunctional methylating agent with a more favorable toxicity profile and a well-defined predictive biomarker in MGMT promoter methylation status.

The lack of direct comparative studies necessitates an indirect comparison based on the available data from different time periods. While this compound demonstrated activity against glioblastoma, the advances in our understanding of tumor biology, drug resistance mechanisms, and clinical trial design have firmly established Temozolomide as the cornerstone of current first-line chemotherapy for this challenging disease. Future research in glioblastoma therapeutics continues to build on the principles learned from these pioneering alkylating agents, with a focus on overcoming resistance and improving patient outcomes.

References

Cross-Resistance Profile of Mitolactol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Mitolactol's cross-resistance with other chemotherapeutic agents, supported by experimental data, to inform preclinical research and drug development strategies.

Introduction

This compound, also known as dibromodulcitol (DBD), is a bifunctional alkylating agent that exerts its cytotoxic effects by forming interstrand cross-links in DNA, ultimately leading to the inhibition of DNA synthesis and induction of apoptosis. Its active metabolite, dianhydrogalactitol (VAL-083), readily crosses the blood-brain barrier, making it a candidate for the treatment of brain tumors. A critical aspect of its preclinical and clinical evaluation is its cross-resistance profile with other established chemotherapeutics. This guide provides a comprehensive comparison of this compound's activity in cancer cell lines with acquired resistance to other anticancer drugs, summarizing key experimental findings and detailing the methodologies employed.

Mechanisms of Resistance to Alkylating Agents

Resistance to alkylating agents like this compound is a complex phenomenon that can arise from several cellular mechanisms[1][2][3][4][5]:

  • Enhanced DNA Repair: Increased activity of DNA repair pathways is a primary mechanism of resistance. This includes the O6-methylguanine-DNA methyltransferase (MGMT) system, which removes alkyl groups from guanine, and components of the mismatch repair (MMR) and base excision repair (BER) pathways.

  • Decreased Drug Accumulation: Reduced uptake or increased efflux of the drug can lower its intracellular concentration, thereby diminishing its cytotoxic effect. This is often mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).

  • Increased Drug Inactivation: Elevated levels of detoxifying enzymes, such as aldehyde dehydrogenase, can inactivate the drug before it reaches its target.

  • Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis in response to DNA damage can confer resistance to alkylating agents.

Cross-Resistance of this compound with Other Chemotherapeutics

Experimental studies have begun to delineate the cross-resistance profile of this compound, providing insights into its potential utility in treating tumors that have developed resistance to other therapies.

Lack of Cross-Resistance with Vinca Alkaloids and Taxanes

A key study investigating cross-resistance in Chinese hamster ovary (CHO) cells provides direct evidence regarding this compound. In stable mutant cell lines selected for resistance to the microtubule inhibitors vinblastine (a vinca alkaloid) and taxol, the cytotoxic activity of this compound was found to be unaltered. This suggests that the mechanisms conferring resistance to these microtubule-targeting agents, which often involve the overexpression of P-glycoprotein, do not confer cross-resistance to this compound.

Efficacy in Temozolomide-Resistant Glioblastoma

This compound's active form, dianhydrogalactitol (VAL-083), has demonstrated significant activity against glioblastoma (GBM) cells that are resistant to the alkylating agent temozolomide (TMZ). This efficacy is notably independent of the two primary mechanisms of TMZ resistance: the expression of O6-methylguanine-DNA methyltransferase (MGMT) and the status of the mismatch repair (MMR) system. VAL-083 induces interstrand cross-links at the N7 position of guanine, a different mechanism than the O6-alkylation caused by TMZ, thus bypassing these common resistance pathways.

Resistant Cell Line Model Chemotherapeutic Agent Resistance Mechanism This compound (Dianhydrogalactitol) Activity Reference
Glioblastoma (GBM) CellsTemozolomideMGMT expression, MMR deficiencyEffective (circumvents resistance)
Chinese Hamster Ovary (CHO) CellsVinblastine, TaxolP-glycoprotein overexpression (implicated)Unaltered (no cross-resistance)
Context of Cross-Resistance Among Other Alkylating Agents

Studies on other alkylating agents provide a broader context for understanding potential cross-resistance patterns. For instance, glioma cell lines resistant to the nitrosourea ACNU did not exhibit cross-resistance to other classes of alkylating agents. However, they did show partial cross-resistance to the structurally and mechanistically dissimilar drugs vinblastine and doxorubicin (Adriamycin). This highlights the complex and sometimes unpredictable nature of cross-resistance, which is not always confined to drugs of the same class.

Experimental Protocols

The following sections detail the general methodologies used to assess cytotoxicity and cross-resistance in the context of the studies cited.

Cell Culture and Development of Resistant Cell Lines

Cancer cell lines pertinent to the study (e.g., glioblastoma cell lines, Chinese hamster ovary cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Resistant sublines are typically generated by continuous exposure of the parental cell line to stepwise increasing concentrations of the selective chemotherapeutic agent over a prolonged period. The resistance of the resulting cell clones is then confirmed by comparing their sensitivity to the selective agent with that of the parental cell line.

Cytotoxicity and Cross-Resistance Assays

The cytotoxic effects of this compound and other chemotherapeutic agents are commonly determined using in vitro cell viability or proliferation assays.

1. MTT Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the chemotherapeutic agents for a specified period (e.g., 48 or 72 hours).

    • Following treatment, the medium is replaced with a fresh medium containing MTT solution.

    • After an incubation period, the formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

    • The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

2. Sulforhodamine B (SRB) Assay:

  • Principle: This assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.

    • After the treatment period, the cells are fixed with trichloroacetic acid.

    • The fixed cells are then stained with SRB solution.

    • Unbound dye is removed by washing, and the protein-bound dye is solubilized with a basic solution.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm).

    • IC50 values are determined from the resulting dose-response data.

3. Clonogenic Assay:

  • Principle: This assay assesses the ability of single cells to undergo unlimited division to form colonies. It is considered a gold standard for measuring the cytotoxic effects of anticancer agents.

  • Procedure:

    • A known number of cells are seeded into culture dishes.

    • The cells are treated with the drug for a specified duration.

    • The drug is then removed, and the cells are allowed to grow for a period of 1-3 weeks until visible colonies are formed.

    • The colonies are fixed, stained (e.g., with crystal violet), and counted.

    • The surviving fraction of cells for each treatment is calculated relative to the untreated control.

Signaling Pathways and Resistance Mechanisms

Understanding the signaling pathways involved in drug resistance is crucial for developing strategies to overcome it.

DNA Damage Response (DDR) Pathway

This compound's mechanism of action directly involves the induction of DNA damage, which activates the DNA Damage Response (DDR) pathway.

DDR_Pathway cluster_0 Drug Action cluster_1 DNA Damage cluster_2 Cellular Response This compound This compound DNA_ICL DNA Interstrand Cross-links This compound->DNA_ICL DDR DNA Damage Response (DDR) Activation DNA_ICL->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Fig. 1: this compound's mechanism of action and induction of the DNA Damage Response pathway.
P-glycoprotein Mediated Drug Efflux

A common mechanism of multidrug resistance (MDR) is the overexpression of P-glycoprotein (P-gp), an efflux pump that actively removes various chemotherapeutic agents from the cell.

Pgp_Efflux cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Drug Pgp->Drug_out Efflux Drug_in Drug (e.g., Vinca Alkaloids) Drug_in->Pgp Binds Extracellular Extracellular Space Extracellular->Drug_in Influx

Fig. 2: P-glycoprotein mediated drug efflux, a common multidrug resistance mechanism.
Experimental Workflow for Cross-Resistance Assessment

The general workflow for determining the cross-resistance profile of a compound like this compound is as follows:

Cross_Resistance_Workflow start Start: Parental Cancer Cell Line develop_resistance Develop Resistant Sublines (Continuous drug exposure) start->develop_resistance resistant_lines Panel of Resistant Cell Lines develop_resistance->resistant_lines cytotoxicity_assay Perform Cytotoxicity Assays (e.g., MTT, SRB) resistant_lines->cytotoxicity_assay Treat with this compound & other agents data_analysis Calculate IC50 Values and Resistance Factors cytotoxicity_assay->data_analysis conclusion Determine Cross-Resistance Profile data_analysis->conclusion

Fig. 3: A typical workflow for assessing the cross-resistance of a test compound.

Conclusion

The available experimental data indicates that this compound exhibits a favorable cross-resistance profile. Its lack of cross-resistance with microtubule-targeting agents like vinca alkaloids and taxanes, and its ability to overcome common mechanisms of resistance to temozolomide in glioblastoma, suggest its potential as a valuable therapeutic option for tumors that have become refractory to these widely used chemotherapeutics. Further comprehensive studies with a broader range of drug-resistant cell lines are warranted to fully elucidate the cross-resistance landscape of this compound and to guide its rational combination with other anticancer agents in future clinical trials.

References

Head-to-Head Comparison: Mitolactol and Carboplatin in Ovarian Cancer Cells - A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data gap regarding the direct comparative effects of Mitolactol and Carboplatin on ovarian cancer cells. While Carboplatin is a well-established and extensively studied platinum-based chemotherapy agent used as a standard of care in ovarian cancer, there is a notable absence of published preclinical studies detailing the specific effects of this compound on ovarian cancer cell lines.

Therefore, a direct, data-driven head-to-head comparison as outlined in the initial request is not feasible at this time. This guide will instead provide a comprehensive overview of Carboplatin's established activity in ovarian cancer cells, based on available experimental data, and a theoretical comparison to this compound based on its known mechanism of action as a bifunctional alkylating agent.

I. Overview of Mechanisms of Action

Both Carboplatin and this compound belong to the class of alkylating agents, which exert their cytotoxic effects by damaging the DNA of cancer cells, ultimately leading to cell death.

Carboplatin: As a platinum-based compound, Carboplatin undergoes hydrolysis within the cell, forming reactive platinum complexes. These complexes then form covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases. This results in the formation of intrastrand and interstrand DNA cross-links. These cross-links distort the DNA double helix, which in turn inhibits DNA replication and transcription, triggers cell cycle arrest, and ultimately induces apoptosis (programmed cell death).

This compound (Dibromodulcitol): this compound is a bifunctional alkylating agent. Its two reactive bromine atoms allow it to form cross-links within and between DNA strands, similar to platinum-based agents. This DNA damage is intended to block DNA synthesis and lead to apoptotic cell death. While its general mechanism is understood, specific details of its interaction with DNA in ovarian cancer cells and the subsequent cellular responses have not been documented in publicly available research.

Alkylating_Agent_Mechanism General Mechanism of Action for Alkylating Agents cluster_0 Cellular Uptake cluster_1 DNA Damage Cascade cluster_2 Cellular Consequences Drug Alkylating Agent (Carboplatin / this compound) Activation Intracellular Activation (for Carboplatin) Drug->Activation DNA_Binding Binding to DNA Activation->DNA_Binding Crosslinking DNA Cross-linking (Intra- and Interstrand) DNA_Binding->Crosslinking DNA_Damage DNA Damage Crosslinking->DNA_Damage Replication_Block Inhibition of DNA Replication DNA_Damage->Replication_Block Transcription_Block Inhibition of Transcription DNA_Damage->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway for DNA alkylating agents.

II. Performance Data: Carboplatin in Ovarian Cancer Cells

Due to the lack of data for this compound, this section focuses on the well-documented effects of Carboplatin. The following tables summarize representative quantitative data from various studies on its impact on ovarian cancer cell lines. It is important to note that these values can vary depending on the specific cell line and experimental conditions.

Table 1: Cytotoxicity of Carboplatin in Ovarian Cancer Cell Lines (IC50 Values)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Ovarian Cancer Cell LineCarboplatin IC50 (µM)Reference
A27805 - 20Varies across studies
SKOV320 - 100Varies across studies
OVCAR-315 - 50Varies across studies
Cisplatin-Resistant Lines> 100Varies across studies

Note: IC50 values are highly dependent on the assay used and the duration of drug exposure.

Table 2: Induction of Apoptosis by Carboplatin in Ovarian Cancer Cells

Apoptosis is a key mechanism of cell death induced by chemotherapy. It is often measured by flow cytometry using Annexin V/Propidium Iodide staining.

Ovarian Cancer Cell LineCarboplatin TreatmentPercentage of Apoptotic CellsReference
A278020 µM for 48h30 - 50%Representative data
SKOV350 µM for 48h25 - 40%Representative data
Table 3: Effect of Carboplatin on Cell Cycle Distribution in Ovarian Cancer Cells

Carboplatin-induced DNA damage often leads to cell cycle arrest, preventing cancer cells from dividing. This is typically analyzed by flow cytometry of DNA content.

Ovarian Cancer Cell LineCarboplatin TreatmentPredominant Cell Cycle Arrest PhaseReference
A278020 µM for 24hG2/M phaseRepresentative data
OVCAR-330 µM for 24hS and G2/M phasesRepresentative data

III. Experimental Protocols

The following are generalized protocols for key experiments used to assess the efficacy of chemotherapeutic agents like Carboplatin in ovarian cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT or SRB Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Ovarian cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., Carboplatin) for a specified duration (e.g., 48 or 72 hours).

  • Reagent Incubation: MTT or SRB reagent is added to each well and incubated for a period to allow for color development.

  • Data Acquisition: The absorbance is measured using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assay Start Seed Cells in 96-well Plate Incubate_1 Incubate Overnight Start->Incubate_1 Treat Add Drug at Various Concentrations Incubate_1->Treat Incubate_2 Incubate for 48-72 hours Treat->Incubate_2 Add_Reagent Add MTT/SRB Reagent Incubate_2->Add_Reagent Incubate_3 Incubate for Color Development Add_Reagent->Incubate_3 Read_Plate Measure Absorbance Incubate_3->Read_Plate Analyze Calculate IC50 Value Read_Plate->Analyze

Caption: Workflow for a typical in vitro cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the drug for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Cell Cycle Analysis (Propidium Iodide Staining with Flow Cytometry)

This technique measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Cells are exposed to the drug for a defined period.

  • Cell Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: Cells are treated with RNase to remove RNA and then stained with Propidium Iodide, which binds to DNA.

  • Flow Cytometry: The DNA content of individual cells is measured.

  • Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

IV. Conclusion and Future Directions

Carboplatin is a cornerstone in the treatment of ovarian cancer, with a well-characterized mechanism of action and a large body of preclinical and clinical data supporting its efficacy. Its ability to induce DNA damage, cell cycle arrest, and apoptosis in ovarian cancer cells is firmly established.

In contrast, while this compound is known to be a DNA alkylating agent, there is a critical lack of published research on its specific effects in ovarian cancer cell lines. To enable a direct and meaningful head-to-head comparison with Carboplatin, future research should focus on:

  • In vitro studies: Determining the IC50 values of this compound in a panel of ovarian cancer cell lines, including those with varying sensitivities to platinum agents.

  • Mechanistic studies: Quantifying the induction of apoptosis and cell cycle arrest by this compound in these cell lines.

  • Comparative studies: Performing direct side-by-side experiments comparing the efficacy of this compound and Carboplatin under identical experimental conditions.

Such studies would be invaluable for the research and drug development community to ascertain if this compound holds any potential as a therapeutic agent for ovarian cancer, either as a standalone treatment or in combination with other drugs. Without this fundamental preclinical data, its potential in this context remains purely speculative.

Validating the Role of Specific DNA Repair Pathways in Mitolactol Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mitolactol (Dibromodulcitol), an alkylating agent that induces DNA interstrand crosslinks (ICLs), has been investigated for its anticancer properties. Resistance to this compound, a significant challenge in its clinical application, is intrinsically linked to the cell's capacity to repair these highly toxic DNA lesions. This guide provides a comparative analysis of the key DNA repair pathways implicated in this compound resistance, supported by experimental data and detailed methodologies, to aid researchers in understanding and overcoming this resistance.

Mechanism of Action of this compound and the Central Role of DNA Repair

This compound exerts its cytotoxic effects by creating covalent links between the two strands of the DNA double helix. These ICLs physically obstruct essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The efficacy of this compound is therefore critically dependent on the cell's ability, or lack thereof, to remove these ICLs. Efficient DNA repair is a primary mechanism of resistance to ICL-inducing agents. The Fanconi Anemia (FA) and Homologous Recombination (HR) pathways are central to the repair of ICLs and, consequently, are the main determinants of cellular resistance to this compound.

Key DNA Repair Pathways in this compound Resistance

The cellular response to this compound-induced DNA damage is complex and involves a coordinated network of DNA repair pathways. The following sections compare the roles of the most critical pathways in conferring resistance.

Homologous Recombination (HR) Pathway

The HR pathway is a high-fidelity repair mechanism for DNA double-strand breaks (DSBs), which are key intermediates in the repair of ICLs. A functional HR pathway is paramount for cell survival following treatment with crosslinking agents.

Experimental Evidence:

Cells with deficiencies in key HR proteins, such as BRCA1 and BRCA2, exhibit marked sensitivity to ICL-inducing agents. While direct quantitative data for this compound in a wide range of HR-deficient cell lines is not extensively published, the well-established hypersensitivity of these cells to other crosslinking agents like Mitomycin C (MMC) and cisplatin provides a strong basis for inferring a similar response to this compound. For instance, BRCA2-deficient cells are exquisitely sensitive to MMC.[1][2] Studies have shown that the introduction of wild-type BRCA1 or BRCA2 into deficient cell lines restores resistance to these agents.[2]

Table 1: Comparison of Cellular Sensitivity to Crosslinking Agents in HR-Proficient vs. HR-Deficient Cells (Inferred for this compound)

Cell Line GenotypeDNA Repair Pathway StatusExpected Sensitivity to this compoundSupporting Evidence with other ICL agents
Wild-TypeHR ProficientResistantBaseline resistance in various cancer cell lines.
BRCA1-deficientHR DeficientHighly SensitiveMarked sensitivity to Mitomycin C and Tirapazamine.[3]
BRCA2-deficientHR DeficientHighly SensitiveExquisite sensitivity to Mitomycin C.[1]
FANCC-deficientFA/HR DeficientHighly SensitiveIncreased sensitivity to Mitomycin C-induced apoptosis.
Fanconi Anemia (FA) Pathway

The FA pathway is a specialized DNA repair pathway that plays a critical role in the recognition and initial processing of ICLs, acting upstream of and in concert with the HR pathway. A defective FA pathway leads to extreme cellular sensitivity to crosslinking agents.

Experimental Evidence:

Cells derived from Fanconi Anemia patients, which have mutations in one of the FANC genes, are the most sensitive cell types to ICL-inducing agents. Studies on FA-C deficient cells have demonstrated their hypersensitivity to MMC, which is attributed to increased apoptosis. This hypersensitivity underscores the essential role of the FA pathway in repairing the damage caused by such agents.

Logical Workflow of ICL Repair and this compound Resistance

ICL_Repair_and_Resistance cluster_0 This compound Action cluster_1 DNA Damage Response cluster_2 DNA Repair & Cell Fate This compound This compound ICL DNA Interstrand Crosslink (ICL) This compound->ICL Induces Replication_Stall Replication Fork Stalling ICL->Replication_Stall DSB_Formation Double-Strand Break (DSB) Formation Replication_Stall->DSB_Formation Leads to FA_HR_pathway Functional FA/HR Pathway DSB_Formation->FA_HR_pathway Defective_FA_HR Defective FA/HR Pathway DSB_Formation->Defective_FA_HR Repair ICL Repair FA_HR_pathway->Repair Apoptosis Cell Death (Apoptosis) Defective_FA_HR->Apoptosis Resistance Cell Survival & Resistance Repair->Resistance Sensitivity Cellular Sensitivity Apoptosis->Sensitivity

Caption: Logical workflow from this compound-induced DNA damage to cell fate depending on the status of the FA/HR pathway.

Nucleotide Excision Repair (NER) Pathway

The NER pathway is primarily responsible for removing bulky DNA adducts. While its role in ICL repair is more complex and debated than that of FA/HR, some evidence suggests its involvement, particularly in the "unhooking" of the crosslink from one DNA strand.

Experimental Evidence:

Studies with other crosslinking agents have shown that NER-deficient cells can exhibit increased sensitivity, although generally to a lesser extent than FA or HR-deficient cells. The requirement of NER proteins in the repair of ICLs appears to be context-dependent, potentially varying with the specific type of crosslink and the phase of the cell cycle. For some types of ICLs, both transcription-coupled NER and global genome NER have been implicated.

Non-Homologous End Joining (NHEJ) Pathway

NHEJ is an error-prone pathway for repairing DSBs. In the context of ICL repair, where DSB intermediates are formed, NHEJ can compete with the high-fidelity HR pathway.

Experimental Evidence:

The role of NHEJ in this compound resistance is likely to be indirect. In HR-proficient cells, NHEJ is generally suppressed at ICL-induced DSBs to favor the more accurate HR pathway. However, in HR-deficient cells, the cell may be forced to rely on the error-prone NHEJ pathway, which can lead to genomic instability and cell death. The contribution of NHEJ to resistance is therefore likely to be minimal, and its inappropriate activation in the absence of HR may even contribute to the cytotoxicity of this compound.

Experimental Protocols for Validating DNA Repair Pathway Roles

To aid researchers in their investigations, this section provides detailed methodologies for key experiments used to assess the role of DNA repair pathways in drug resistance.

Clonogenic Survival Assay

This assay is the gold standard for determining the cytotoxicity of a drug by assessing the ability of single cells to proliferate and form colonies after treatment.

Protocol:

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation. Use cell lines with known DNA repair deficiencies (e.g., FANCC-/-, BRCA2-/-) and their isogenic, corrected counterparts as controls.

  • Drug Treatment: After allowing cells to adhere overnight, treat them with a range of this compound concentrations for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation.

  • Staining and Counting: Fix the colonies with a solution of glutaraldehyde and stain with crystal violet. Count the number of colonies (typically defined as containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each drug concentration by normalizing the plating efficiency of treated cells to that of untreated controls. Plot the surviving fraction against the drug concentration to generate survival curves and determine the IC50 values.

Experimental Workflow for Clonogenic Survival Assay

Clonogenic_Assay_Workflow start Start seed_cells Seed Cells at Low Density start->seed_cells drug_treatment Treat with this compound (24 hours) seed_cells->drug_treatment incubation Incubate for Colony Formation (7-14 days) drug_treatment->incubation stain_colonies Fix and Stain Colonies incubation->stain_colonies count_colonies Count Colonies stain_colonies->count_colonies analyze_data Calculate Surviving Fraction and IC50 count_colonies->analyze_data end End analyze_data->end

Caption: A step-by-step workflow for the clonogenic survival assay.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks, which are markers of DNA damage.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST). Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Cell Cycle Analysis

Flow cytometry-based cell cycle analysis is used to determine the effects of a drug on cell cycle progression.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for various time points. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Measurement of DNA Interstrand Crosslinks

The single-cell gel electrophoresis (comet) assay can be adapted to measure ICLs.

Protocol:

  • Cell Lysis: Embed cells in agarose on a microscope slide and lyse them to remove membranes and cytoplasm, leaving behind the nuclear DNA.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Un-crosslinked DNA will migrate out of the nucleus, forming a "comet tail," while crosslinked DNA will migrate more slowly.

  • Quantification: The extent of ICLs is inversely proportional to the amount of DNA in the comet tail. The reduction in tail moment compared to control cells treated with a known amount of radiation (to induce strand breaks) is used to quantify the crosslinks.

Conclusion

References

A Comparative Analysis of the Genotoxic Profiles of Mitolactol and Mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxic profiles of two alkylating agents, Mitolactol (Dibromodulcitol) and Mitomycin C. Both compounds are recognized for their cytotoxic activity, which is intrinsically linked to their ability to induce DNA damage. This comparison aims to offer a comprehensive overview of their genotoxic effects, supported by experimental data, to inform research and drug development efforts.

Executive Summary

This compound and Mitomycin C are potent genotoxic agents that exert their cytotoxic effects primarily through the induction of DNA damage. Mitomycin C is a well-characterized DNA cross-linking agent that also induces DNA adducts, chromosomal aberrations, micronuclei, and sister chromatid exchanges. While specific quantitative genotoxicity data for this compound is less abundant in publicly available literature, its classification as a bifunctional alkylating agent suggests a similar capacity to induce DNA cross-links and other forms of genetic damage. This guide compiles available data to facilitate a comparative understanding of their genotoxic mechanisms and effects.

Mechanisms of Genotoxicity

Both this compound and Mitomycin C are bifunctional alkylating agents, meaning they possess two reactive sites that can form covalent bonds with nucleophilic centers in DNA. This bifunctionality allows them to induce not only single DNA adducts (mono-adducts) but also more complex and cytotoxic lesions like intra- and interstrand cross-links.

Mitomycin C: Upon reductive activation within the cell, Mitomycin C becomes a highly reactive electrophile. It can then alkylate DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. The formation of interstrand cross-links (ICLs) is considered the most cytotoxic lesion induced by Mitomycin C, as they physically block DNA replication and transcription.[1]

This compound (Dibromodulcitol): this compound is a halogenated sugar alcohol that acts as a DNA cross-linking agent. Its cytotoxic activity is attributed to its transformation into reactive epoxides in vivo, which then alkylate DNA. While the precise nature and frequency of this compound-induced DNA adducts are not as extensively characterized as those of Mitomycin C, its chemical structure strongly supports a mechanism involving DNA cross-linking.

cluster_MMC Mitomycin C Pathway cluster_this compound This compound Pathway MMC Mitomycin C (Prodrug) Reductive_Activation Reductive Activation (e.g., by DT-diaphorase) MMC->Reductive_Activation Cellular Reductases Reactive_MMC Reactive Mitomycin C (Electrophile) Reductive_Activation->Reactive_MMC DNA_Adducts_MMC Mono-adducts (Guanine, Adenine) Reactive_MMC->DNA_Adducts_MMC Alkylation ICLs_MMC Interstrand Cross-links (Highly Cytotoxic) Reactive_MMC->ICLs_MMC Bifunctional Alkylation This compound This compound (Dibromodulcitol) Metabolic_Activation Metabolic Activation This compound->Metabolic_Activation Reactive_Intermediates Reactive Epoxides Metabolic_Activation->Reactive_Intermediates DNA_Adducts_this compound Mono-adducts Reactive_Intermediates->DNA_Adducts_this compound Alkylation ICLs_this compound Interstrand Cross-links Reactive_Intermediates->ICLs_this compound Bifunctional Alkylation

Figure 1: Simplified signaling pathways for the activation and DNA-damaging mechanisms of Mitomycin C and this compound.

Comparative Genotoxicity Data

The following tables summarize available quantitative data on the genotoxic effects of Mitomycin C. Due to the limited availability of specific quantitative data for this compound in the public domain, a direct numerical comparison is challenging.

DNA Adduct Formation
CompoundAdduct TypeTarget Site in DNAQuantitative DataReference
Mitomycin CMono-adducts, Interstrand Cross-linksGuanine (N7, O6), Adenine (N3)Forms various adducts upon reductive activation.[1][1]
Chromosomal Aberrations
CompoundCell TypeConcentration% Aberrant Cells (Excluding Gaps)Reference
Mitomycin CHuman Lymphocytes500 ng/mLStatistically significant increase in chromatid-type aberrations.[2]
Mitomycin CCanine Lymphocytes0.25 µg/mLSignificantly higher total chromosomal aberrations compared to control.[3]
Mitomycin CHuman Spermatozoa7.5, 15, 30 µg/mLDose-dependent increase in chromosomal aberrations.
Micronucleus Induction
CompoundCell Type/SystemDose/ConcentrationMicronucleus FrequencyReference
Mitomycin CApoE Knockout Mice0.1 mg/kgPronounced genotoxic effect without cytotoxicity.
Mitomycin CApoE Knockout Mice0.5 mg/kgClear cytotoxic and genotoxic effect.
Mitomycin CHuman Lymphocytes500 ng/mL6-8 fold increase in total micronuclei frequency.
Sister Chromatid Exchange (SCE)
CompoundCell TypeConcentrationSCE FrequencyReference
Mitomycin CHuman Lymphocytes3 ng/mLSignificant increase in SCE frequency.
Mitomycin CHuman Lymphoblastoid Cells1 µMHigh frequency of SCE induction.
Mitomycin CLymphocytes from young human donorsDose-related linear increaseA dose-related linear increase in SCE frequency.

Experimental Protocols

This section provides an overview of the methodologies used in key genotoxicity assays.

Chromosomal Aberration Assay

The in vitro chromosomal aberration assay is a fundamental test for evaluating the clastogenic potential of a substance.

Cell_Culture 1. Cell Culture (e.g., CHO, Human Lymphocytes) Treatment 2. Treatment with Test Compound (e.g., Mitomycin C or this compound) and Controls Cell_Culture->Treatment Metaphase_Arrest 3. Metaphase Arrest (e.g., with Colcemid) Treatment->Metaphase_Arrest Harvesting 4. Cell Harvesting Metaphase_Arrest->Harvesting Hypotonic_Treatment 5. Hypotonic Treatment Harvesting->Hypotonic_Treatment Fixation 6. Fixation Hypotonic_Treatment->Fixation Slide_Preparation 7. Slide Preparation and Staining Fixation->Slide_Preparation Microscopic_Analysis 8. Microscopic Analysis (Scoring of Aberrations) Slide_Preparation->Microscopic_Analysis

Figure 2: General workflow for an in vitro chromosomal aberration assay.

Methodology:

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured in appropriate media.

  • Treatment: Cells are exposed to various concentrations of the test compound (this compound or Mitomycin C), along with positive and negative controls, for a defined period.

  • Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, and then fixed. The fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).

  • Analysis: At least 100 well-spread metaphases per concentration are analyzed under a microscope for structural and numerical chromosomal aberrations.

Micronucleus Assay

The in vitro micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.

Cell_Culture_MN 1. Cell Culture Treatment_MN 2. Treatment with Test Compound Cell_Culture_MN->Treatment_MN Cytokinesis_Block 3. Cytokinesis Block (with Cytochalasin-B) Treatment_MN->Cytokinesis_Block Harvesting_MN 4. Cell Harvesting Cytokinesis_Block->Harvesting_MN Slide_Preparation_MN 5. Slide Preparation and Staining Harvesting_MN->Slide_Preparation_MN Scoring_MN 6. Scoring of Micronuclei in Binucleated Cells Slide_Preparation_MN->Scoring_MN

Figure 3: Workflow for the in vitro cytokinesis-block micronucleus assay.

Methodology:

  • Cell Culture and Treatment: Similar to the chromosomal aberration assay, cells are cultured and treated with the test compound.

  • Cytokinesis Block: Cytochalasin-B is added to the culture to block cytokinesis, resulting in the formation of binucleated cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, and slides are prepared and stained to visualize the cytoplasm and nuclei.

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells.

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of DNA damage and repair.

Methodology:

  • Cell Culture with BrdU: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog.

  • Metaphase Arrest and Harvesting: Cells are arrested in metaphase and harvested as in the chromosomal aberration assay.

  • Differential Staining: Slides are treated with a fluorescent dye (e.g., Hoechst 33258) and Giemsa stain, which results in differential staining of the sister chromatids.

  • Analysis: The number of exchanges between sister chromatids is scored under a microscope.

Discussion and Conclusion

The available data clearly establish Mitomycin C as a potent genotoxic agent with a well-documented ability to induce a range of genetic damage, including DNA adducts, chromosomal aberrations, micronuclei, and sister chromatid exchanges. Its mechanism of action, involving reductive activation to a DNA cross-linking agent, is a key determinant of its high cytotoxicity.

For this compound, while direct quantitative genotoxicity data is sparse in the readily accessible literature, its chemical nature as a bifunctional alkylating agent strongly implies a genotoxic profile that includes the formation of DNA cross-links. The cytotoxic effects observed for this compound are consistent with the induction of significant DNA damage.

Future Directions: To provide a more definitive comparative assessment, further studies generating quantitative data on the genotoxicity of this compound using standardized assays are crucial. Head-to-head comparative studies with Mitomycin C under identical experimental conditions would be particularly valuable for the research and drug development community. Such studies would allow for a more precise comparison of their potencies in inducing various types of genetic damage and would provide a clearer understanding of their relative risks and therapeutic potentials.

References

Safety Operating Guide

Safeguarding Your Research: Essential PPE and Handling Protocols for Mitolactol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Mitolactol (Dibromodulcitol), a potent antineoplastic agent. Adherence to these protocols is essential to minimize exposure risk and ensure a safe research environment. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a DNA alkylating agent, a class of compounds known for their cytotoxic properties. Due to its hazardous nature, stringent safety measures are required during handling, storage, and disposal.

Chemical and Physical Properties

PropertyValueReference
Synonyms Dibromodulcitol, DBD, NSC-104800
Molecular Formula C₆H₁₂Br₂O₄
Molecular Weight 307.97 g/mol
Appearance White crystalline powder[1]
Melting Point 187-188°C (with decomposition)[1]
Solubility Insoluble in water; slightly soluble in ethanol; soluble in Dimethylformamide (DMF) and concentrated hydrobromic acid.[1]
Stability Stable in dry air. Decomposes in alkaline solutions and its aqueous solution can decompose to release hydrobromic acid.[1]

Hazard Identification and Occupational Exposure Limits

This compound is classified as toxic upon ingestion and is considered a questionable carcinogen.[1] As a DNA alkylating agent, it should be handled as a potential mutagen and reproductive toxin.

Occupational Exposure Limits (OELs):

There are currently no established specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for this compound. In the absence of specific OELs for such potent compounds, a risk-based approach using the principle of "As Low As Reasonably Achievable" (ALARA) for exposure control is required. For data-poor genotoxic substances, a Threshold of Toxicological Concern (TTC) approach may be considered, often suggesting control targets in the low microgram per cubic meter range (e.g., < 1 µg/m³ as an 8-hour time-weighted average).

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is mandatory for all procedures involving this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Double Gloving with Chemotherapy-Rated GlovesInner Glove: Nitrile or latex. Outer Glove: Chemotherapy-rated nitrile or butyl rubber gloves. Check manufacturer's permeation data for resistance to alkylating agents. Change outer glove immediately upon contamination and both gloves every 30-60 minutes or as per manufacturer's recommendations.
Body Disposable, Solid-Front Gown with Long Sleeves and Elastic CuffsGown should be made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs of the inner glove should be tucked under the gown cuff, and the outer glove cuff should be pulled over the gown cuff.
Eyes/Face Safety Goggles and a Face ShieldSafety goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes to the face.
Respiratory NIOSH-Approved RespiratorFor handling the solid compound or when generating aerosols, a NIOSH-approved N95 or higher-rated respirator is required. For higher-risk procedures, a powered air-purifying respirator (PAPR) should be considered.

Experimental Workflow: Handling this compound for an In Vitro Cytotoxicity Assay

The following diagram outlines a typical workflow for preparing and using this compound in a cell-based assay, emphasizing the integration of safety procedures at each step.

Mitolactol_Workflow cluster_prep Preparation cluster_assay Assay cluster_cleanup Cleanup and Disposal start Don Full PPE weigh Weigh this compound in a Ventilated Balance Enclosure start->weigh Enter designated handling area dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute treat Treat Cells in a Biosafety Cabinet dilute->treat incubate Incubate Treated Cells treat->incubate analyze Analyze Cell Viability incubate->analyze decontaminate Decontaminate Work Surfaces analyze->decontaminate dispose_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste (Gloves, Gown, etc.) in Cytotoxic Waste Container dispose_liquid->dispose_solid dof Doff PPE in Correct Order dispose_solid->dof

Caption: Workflow for handling this compound in a laboratory setting.

Mechanism of Action: DNA Alkylation

This compound exerts its cytotoxic effects by alkylating DNA, a process that disrupts DNA replication and transcription, ultimately leading to cell death. The diagram below illustrates this mechanism.

Mitolactol_MoA This compound This compound Enters Cell DNA Nuclear DNA This compound->DNA Targets Guanine Residues Alkylation DNA Alkylation (Formation of Cross-links) DNA->Alkylation Replication_Block Blockade of DNA Replication and Transcription Alkylation->Replication_Block Apoptosis Induction of Apoptosis Replication_Block->Apoptosis

Caption: Simplified signaling pathway of this compound's cytotoxic action.

Operational and Disposal Plans

Handling and Storage:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, that is clearly marked with a "Cytotoxic Agent" warning sign.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong alkalis. The storage location should be clearly labeled as containing a potent cytotoxic agent.

  • Spill Management: A spill kit specifically for cytotoxic drugs must be readily available. In the event of a spill, evacuate the area and follow established spill cleanup procedures. Do not attempt to clean a large spill without appropriate training and PPE.

Waste Disposal:

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Liquid Waste: All liquid waste containing this compound, including unused stock solutions, dilutions, and contaminated media, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and labware, must be disposed of in a designated cytotoxic waste container (often a yellow or purple sharps container or a labeled, sealed bag for soft waste).

  • Decontamination: All work surfaces and equipment must be decontaminated after use. A solution of sodium hypochlorite followed by a neutralizing agent (e.g., sodium thiosulfate) and then water is a common decontamination procedure for alkylating agents. Verify compatibility of decontamination solutions with surfaces.

By implementing these comprehensive safety and handling procedures, laboratories can effectively manage the risks associated with the use of this compound and ensure the protection of all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mitolactol
Reactant of Route 2
Mitolactol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.